molecular formula C8H7N B13696389 5H-Cyclopenta[C]pyridine CAS No. 270-60-0

5H-Cyclopenta[C]pyridine

Cat. No.: B13696389
CAS No.: 270-60-0
M. Wt: 117.15 g/mol
InChI Key: MABMYMRINJOUSO-UHFFFAOYSA-N
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Description

5H-Cyclopenta[c]pyridine is a fundamental chemical scaffold of significant interest in organic synthesis and medicinal chemistry. The cyclopenta[c]pyridine structure is a privileged core in numerous bioactive molecules and natural alkaloids. Compounds featuring this structure are recognized as potentially bioactive medicinal agents and are valuable intermediates in the synthesis of more complex alkaloids and pharmacologically active compounds . The primary research value of the 5H-cyclopenta[c]pyridine scaffold lies in its application in drug discovery. This structure is a key fragment in a large proportion of bioactive compounds and has shown potential across various therapeutic areas. Specific derivatives have been investigated as highly selective and potent inhibitors, such as aldosterone synthase inhibitors, as well as agonists for receptors like melatonin receptors . Furthermore, the broader class of cyclopenta[c]pyridine derivatives has demonstrated a range of promising biological activities in scientific research, including antibacterial, insecticidal, antiviral, anti-inflammatory, and neuropharmacological effects . Related structural analogs, specifically 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, have also been synthesized and utilized in materials science research, such as serving as novel and effective inhibitors for carbon steel corrosion in acidic environments . This product is intended for research purposes only by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions, as it may require storage in a dark place under an inert atmosphere at low temperatures (e.g., 2-8°C) to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

270-60-0

Molecular Formula

C8H7N

Molecular Weight

117.15 g/mol

IUPAC Name

5H-cyclopenta[c]pyridine

InChI

InChI=1S/C8H7N/c1-2-7-4-5-9-6-8(7)3-1/h1,3-6H,2H2

InChI Key

MABMYMRINJOUSO-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C1C=CN=C2

Origin of Product

United States

Foundational & Exploratory

5H-Cyclopenta[c]pyridine basic physicochemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5H-Cyclopenta[c]pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5H-Cyclopenta[c]pyridine is a heterocyclic aromatic compound that has garnered interest within medicinal chemistry and materials science due to its unique structural and electronic properties. As a scaffold, it serves as a foundational component for a variety of derivatives exhibiting a wide range of biological activities.[1][2][3] This guide provides a comprehensive analysis of the core physicochemical properties of the parent compound, 5H-Cyclopenta[c]pyridine. Recognizing the limited availability of direct experimental data for this specific molecule, this document synthesizes computed data, insights from structurally related isomers, and established experimental protocols. The objective is to equip researchers with a robust understanding of its fundamental characteristics, enabling informed decisions in synthesis, derivatization, and application.

Molecular Identity and Structure

5H-Cyclopenta[c]pyridine is a bicyclic heteroaromatic compound composed of a pyridine ring fused to a cyclopentadiene ring. The defining feature is the nitrogen atom at position 6 and the methylene bridge at the 5-position, which imparts a non-planar geometry to the cyclopentane moiety.

Table 1: Chemical Identifiers
Identifier TypeValueSource
IUPAC Name 5H-cyclopenta[c]pyridine[4]
CAS Number 270-60-0[4]
Molecular Formula C₈H₇N[4]
Canonical SMILES C1C=CC2=C1C=CN=C2[4]
InChI Key MABMYMRINJOUSO-UHFFFAOYSA-N[4]

Core Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. They influence solubility, membrane permeability, reactivity, and formulation characteristics. The data presented here are primarily computed, reflecting the current state of publicly available information.

Table 2: Computed Physicochemical Data for 5H-Cyclopenta[c]pyridine
PropertyValueSource
Molecular Weight 117.15 g/mol [4]
Exact Mass 117.057849228 Da[4]
Topological Polar Surface Area (TPSA) 12.9 Ų[4]
Calculated logP (XLogP3) 1.6[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 1[4]
Rotatable Bond Count 0[4]
Basicity and pKa

The lone pair of electrons on the pyridine nitrogen atom confers basic properties to 5H-Cyclopenta[c]pyridine. The pKa of its conjugate acid (the pyridinium ion) is a crucial parameter, influencing its ionization state at physiological pH and its utility in acid-base catalysis. While no experimental pKa value for 5H-Cyclopenta[c]pyridine is readily available, we can draw comparisons to its well-studied isomer, 5H-Cyclopenta[b]pyridine, which has a predicted pKa of approximately 5.15.[5] The electronic environment of the nitrogen atom in the [c] isomer is expected to be similar, suggesting a pKa in a comparable range.

The pKa value is not merely an academic number; it dictates practical experimental conditions. For instance, during an aqueous workup, knowing the pKa allows for the selective extraction of the compound into an acidic aqueous phase by protonation, effectively separating it from non-basic impurities.

Solubility Profile

Solubility is a cornerstone of drug development and chemical synthesis. The calculated logP of 1.6 for 5H-Cyclopenta[c]pyridine suggests it is moderately lipophilic and likely to exhibit poor solubility in water but good solubility in a range of organic solvents.[4] The principle of "like dissolves like" is a reliable guide; polar solvents can interact with the polar pyridine nitrogen, while the hydrocarbon framework favors nonpolar solvents.[6]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are anticipated to be effective due to their ability to engage in hydrogen bonding with the nitrogen lone pair.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These will likely dissolve the compound through dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Solubility in these is expected due to van der Waals forces acting on the carbocyclic portion of the molecule.[6]

Experimental Protocols for Property Determination

To empower researchers to fill the existing data gaps, this section details robust, self-validating protocols for determining key physicochemical properties.

Protocol: Spectrophotometric Determination of pKa

This method is ideal for small sample quantities and relies on the change in UV-Vis absorbance as the compound's ionization state changes with pH.[7]

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions spanning a pH range from approximately 3 to 7.

  • Stock Solution Preparation: Prepare a concentrated stock solution of 5H-Cyclopenta[c]pyridine in a suitable organic solvent (e.g., methanol).

  • Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer solution, ensuring the final organic solvent concentration is minimal (<1%) to avoid perturbing the aqueous pKa.

  • Spectroscopic Measurement: Record the UV-Vis spectrum (e.g., from 200-400 nm) for each sample. The protonated and neutral forms of the molecule will exhibit different absorbance spectra.[8]

  • Data Analysis: Select a wavelength where the difference in absorbance between the fully protonated and neutral forms is maximal. Plot absorbance versus pH. The resulting data should form a sigmoidal curve.[9]

  • pKa Determination: The inflection point of the sigmoid curve corresponds to the pH at which the concentrations of the protonated and neutral species are equal; at this point, pH = pKa.[9]

G cluster_prep Sample Preparation cluster_analysis Analysis A Stock Solution (Compound in MeOH) C Test Samples (Compound in Buffers) A->C B Buffer Solutions (pH 3 to 7) B->C D UV-Vis Spectrophotometer C->D E Absorbance vs. Wavelength Data D->E F Plot Absorbance vs. pH E->F G Determine Inflection Point F->G H pKa Value G->H

Caption: Workflow for Spectrophotometric pKa Determination.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent.[6]

Methodology:

  • System Preparation: Add an excess amount of solid 5H-Cyclopenta[c]pyridine to a known volume of the chosen solvent (e.g., water, octanol, or a relevant buffer) in a sealed glass vial. The presence of undissolved solid is essential.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: Centrifuge the vial to pellet the undissolved solid. Carefully filter the supernatant through a chemically inert syringe filter (e.g., PTFE) to obtain a clear, saturated solution.[6]

  • Quantification: Accurately determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Calibration: Generate a calibration curve using standard solutions of the compound at known concentrations to ensure accurate quantification.

  • Reporting: Express the solubility in units of mg/mL or mol/L at the specified temperature.

G A Add Excess Solid to Solvent B Agitate at Constant Temp (24-72h) A->B C Centrifuge & Filter Supernatant B->C D Quantify Concentration (HPLC) C->D E Solubility Value (mg/mL) D->E

Caption: Shake-Flask Method for Solubility Determination.

Spectroscopic Characterization Profile

Spectroscopic data provides the definitive structural fingerprint of a molecule. While experimental spectra for 5H-Cyclopenta[c]pyridine are not widely published, this section outlines the expected characteristics based on its structure and data from related compounds.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the asymmetry of the molecule. Key features would include:

    • Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the pyridine ring.

    • Signals for the olefinic protons on the cyclopentadiene ring.

    • A distinct signal for the two protons of the CH₂ group at the 5-position, likely appearing as a singlet in the aliphatic region.

  • ¹³C NMR: The carbon spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons of the pyridine ring would appear in the downfield region (δ 120-150 ppm), while the cyclopentadiene carbons would be further upfield.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

  • C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹.

  • C=C and C=N stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

  • C-H bending: Out-of-plane bending vibrations in the 700-900 cm⁻¹ region, which can be diagnostic of the substitution pattern on the pyridine ring.[8][12]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (117.15). High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₈H₇N).[13][14]

Reactivity and Synthetic Relevance

The 5H-Cyclopenta[c]pyridine scaffold is a valuable building block in organic synthesis. Its reactivity is governed by the interplay between the electron-deficient pyridine ring and the cyclopentadiene moiety.

  • Pyridine Nitrogen: The basic nitrogen atom can be protonated, alkylated, or oxidized to an N-oxide.

  • Aromatic Ring: The pyridine ring is generally deactivated towards electrophilic aromatic substitution but can undergo nucleophilic substitution, particularly with activation.

  • Cyclopentadiene Moiety: The CH₂ group is potentially acidic and could be deprotonated with a strong base to form a cyclopentadienyl-like anion, a key intermediate for further functionalization.

Derivatives of cyclopenta[c]pyridine have shown significant promise as antiviral, fungicidal, and insecticidal agents, highlighting the therapeutic and agrochemical potential of this core structure.[2][3]

G cluster_reactivity Key Reactive Sites cluster_applications Potential Applications of Derivatives A 5H-Cyclopenta[c]pyridine Core Scaffold B Pyridine Nitrogen (Basicity, Nucleophilicity) A->B enables C Aromatic Ring (Substitution) A->C enables D CH2 Group (Acidity) A->D enables E Antiviral Agents B->E leads to F Fungicidal Agents B->F leads to G Kinase Inhibitors B->G leads to C->E leads to C->F leads to C->G leads to D->E leads to D->F leads to D->G leads to

Sources

The Molecular Architecture and Synthetic Utility of 5H-Cyclopenta[c]pyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 5H-cyclopenta[c]pyridine scaffold represents a critical structural motif in both natural product synthesis and advanced pharmacophore development. Characterized by a cyclopentadiene ring fused to a pyridine core, this bicyclic system is foundational to various biologically active alkaloids (such as actinidine) and serves as a versatile precursor for novel antiviral and fungicidal agents. Unlike its more common isomer, cyclopenta[b]pyridine, the [c]-fused isomer presents unique synthetic challenges and distinct electronic properties that dictate its reactivity and binding affinity in biological targets.

Structural and Physicochemical Profiling

The core structure of 5H-cyclopenta[c]pyridine consists of a five-membered cyclopentane ring fused to a six-membered pyridine ring. The causality of its reactivity lies in the electronic dichotomy of the two rings: the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, while the fused cyclopentadiene-like moiety is relatively electron-rich. This electronic imbalance makes the cyclopentane portion highly susceptible to electrophilic functionalization, particularly at the C-5 position, which is a critical vector for drug modification.

Table 1: Quantitative Physicochemical Data of 5H-Cyclopenta[c]pyridine

PropertyValueSource
IUPAC Name 5H-cyclopenta[c]pyridinePubChem 1
CAS Registry Number 270-60-0PubChem 1
Molecular Formula C8H7NPubChem 1
Molecular Weight 117.15 g/mol PubChem 1
SMILES C1C=CC2=C1C=CN=C2PubChem 1
XLogP3 (Lipophilicity) 1.6PubChem 1
Topological Polar Surface Area 12.9 ŲPubChem 1
Synthetic Methodologies: Overcoming the[c]-Fusion Challenge

Historically, the cyclopenta[c]pyridine substructure has been difficult to synthesize due to the lack of general protocols for the [c]-fusion, often requiring complex and unstable 1,8-enedial cyclization intermediates 2. However, recent advancements in transition-metal catalysis have enabled highly diastereoselective pathways.

A breakthrough methodology utilizes a Pd/Au-relay catalysis to construct the octahydro-1H-cyclopenta[c]pyridine skeleton from (Z)-1-iodo-1,6-diene and an alkyne 3. The causality behind this dual-catalyst approach is precise: Palladium efficiently drives the initial Heck-type cyclization and Sonogashira coupling without requiring copper, preventing unwanted homocoupling. Subsequently, Gold (which is highly carbophilic) selectively activates the alkyne in the resulting 1,5-enyne intermediate, driving a cyclization that yields exceptional diastereoselectivity (>99.5:1).

Protocol 1: Pd/Au-Relay Catalyzed Synthesis (Self-Validating Workflow)
  • Precursor Preparation: Combine (Z)-1-iodo-1,6-diene and the terminal alkyne in a dry, inert solvent system (e.g., DMF or Toluene) under an argon atmosphere.

  • Pd-Catalyzed Sequence: Introduce a low-loading Palladium catalyst (e.g., Pd(OAc)₂) alongside a suitable base.

    • Validation Checkpoint: Monitor the reaction via GC-MS. The disappearance of the iodo-diene confirms the completion of the Heck/Sonogashira sequence, yielding the piperidine-bearing 1,5-enyne intermediate.

  • Au-Catalyzed Cyclization: Without isolating the unstable intermediate (one-pot sequential), introduce the Gold catalyst system (IPrAuCl/AgBF₄). The AgBF₄ acts as a halide scavenger to generate the active cationic gold species.

  • Product Isolation: Quench the reaction, extract with ethyl acetate, and purify via flash chromatography.

  • Stereochemical Validation: Perform ¹H and ¹³C NMR spectroscopy. The protocol is validated when the diastereomeric ratio (dr) exceeds 99.5:1, confirming the stereospecificity of the Au-catalyzed cyclization step.

SynthWorkflow Start Reactants: (Z)-1-iodo-1,6-diene + Alkyne Step1 Pd-Catalyzed Heck Cyclization (In-process Control: GC-MS) Start->Step1 Catalyst Addition Step2 Cu-Free Sonogashira Coupling (Low Pd Loading) Step1->Step2 Sequential Intermediate Intermediate: Piperidine with 1,5-enyne motif Step2->Intermediate Isolate/Monitor Step3 Au-Catalyzed 1,5-enyne Cyclization (IPrAuCl/AgBF4) Intermediate->Step3 Au Catalyst Product Octahydro-1H-cyclopenta[c]pyridine (Validation: NMR dr > 99.5:1) Step3->Product High Diastereoselectivity

Workflow for the Pd/Au-relay catalyzed synthesis of octahydro-1H-cyclopenta[c]pyridine.

Biological Activity and Drug Development

The cyclopenta[c]pyridine core is actively leveraged in the development of agrochemicals and pharmaceuticals. A recent landmark study utilized the natural product cerbinal as a lead compound to synthesize 30 novel 5-aryl-cyclopenta[c]pyridine derivatives 4. The mechanistic rationale for modifying the C-5 position is that introducing an aryl group (e.g., m-methoxyphenyl) significantly enhances the binding affinity of the molecule to Tobacco Mosaic Virus (TMV) receptor proteins via increased π-π stacking and hydrophobic interactions.

Protocol 2: Bioactivity Screening of 5-Aryl Derivatives (Self-Validating System)
  • Library Synthesis: Modify the C-5 position of the cerbinal-derived cyclopenta[c]pyridine core via amination, bromination, and cross-coupling to generate the 5-aryl library.

  • Anti-TMV In Vivo Assay:

    • Test Groups: Apply the synthesized derivatives at concentrations of 100 μg/mL and 500 μg/mL to TMV-infected plant models.

    • Validation/Control: Simultaneously run a positive control using commercial Ribavirin and a negative vehicle control.

    • Metrics: Measure inactivation, curative, and protection effects. (Compound 4k demonstrated >50% efficacy across all metrics at 500 μg/mL, outperforming Ribavirin).

  • Fungicidal & Insecticidal Screening: Expose Plutella xylostella (larvae) and fungal pathogens (e.g., Sclerotinia sclerotiorum) to the compounds. (Compound 4i showed a 91.9% inhibition ratio against S. sclerotiorum).

  • Toxicity Baseline: Conduct a Zebrafish toxicity assay. A viable drug candidate must demonstrate high target efficacy while maintaining a low mortality rate in the Zebrafish model, ensuring environmental and systemic safety.

DrugDev Lead Lead Compound: Cerbinal (Natural Product) Mod Position-5 Modification (Amination, Bromination, Coupling) Lead->Mod Deriv Library: 30 Novel 5-Aryl- cyclopenta[c]pyridine Derivatives Mod->Deriv Synthesis Test1 Anti-TMV Assay (Control: Ribavirin) Deriv->Test1 Test2 Fungicidal Assay (Pathogen Panel) Deriv->Test2 Tox Toxicity Screen (Zebrafish Model) Deriv->Tox Hit Lead Candidate: Compound 4k (High Efficacy, Low Toxicity) Test1->Hit >50% Protection Test2->Hit Broad-spectrum Tox->Hit Validated Safety

Drug development and screening workflow for 5-aryl-cyclopenta[c]pyridine derivatives.

Conclusion

The 5H-cyclopenta[c]pyridine scaffold is a highly valuable, albeit synthetically challenging, chemical entity. By understanding the electronic causality of its fused ring system, researchers can employ advanced catalytic relays (like Pd/Au systems) to achieve stereospecific syntheses. Furthermore, targeted functionalization at electron-rich sites (such as the C-5 position) yields potent derivatives that outcompete commercial standards in antiviral and fungicidal applications, solidifying its role in next-generation drug and agrochemical development.

References
  • PubChem. "5H-Cyclopenta[C]pyridine | C8H7N | CID 18426489". National Center for Biotechnology Information. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhirEYkcJ4wDqVWFHtH-LUO25zdq9QYNkTEsC6LEEpL-DO80ZZVhioXJk5bJP_Cj5BqbmqsPvusz9XliFFfc55a5-wve_RVgEchmQWtP8VrzX-uosld5g68DF4cWhhC7USpW83yFUmP1QitXNydlrpaasSJJ0x5_cuFKCs]
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  • Organic Chemistry Frontiers. "Highly diastereoselective synthesis of an octahydro-1H-cyclpenta[c]pyridine skeleton via a Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne". RSC Publishing. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIDABeJug1Uak9pUor4bpjzkvBxTqUg4RW45ekMRJOJPafeRtjRmwenTKYfbkpHMVnJxX2ZZav4E1O2nwp3h0CB1yajrS8TJnIoE-4SJtt0BeTrpE9V1OATkEhfXddAIICGuNRoimDYJtrEPbFPRkX-zo-8Z0a45IQqAA=]
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Sources

Theoretical and Computational Studies of 5H-Cyclopenta[c]pyridine: A Comprehensive Guide to Molecular Modeling and Target Interactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Cyclopenta[c]pyridine Scaffold

5H-Cyclopenta[c]pyridine and its derivatives represent a highly privileged structural motif in both natural product chemistry (e.g., monoterpene alkaloids, azaphilones) and synthetic pharmacology . The unique fused bicyclic system—combining an electron-deficient pyridine ring with a cyclopentane or cyclopentene moiety—imparts distinct electronic and steric properties. As a Senior Application Scientist, I approach the study of this scaffold not merely through empirical synthesis, but through a rigorous computational lens. Density Functional Theory (DFT) and molecular docking simulations provide the predictive foundation necessary to understand structure-activity relationships (SAR), optical properties, and target binding affinities before a single flask is charged.

Quantum Mechanical Modeling: Electronic Structure and Spectroscopic Validation

Understanding the electronic distribution of 5H-cyclopenta[c]pyridine derivatives is critical, especially when designing V-shaped chromophores or elucidating the absolute configuration of complex natural products like monaspurpyridine A .

Causality & Rationale: We employ DFT at the B3LYP/6-311G(d,p) level because it offers an optimal balance between computational cost and the accurate treatment of electron correlation in conjugated organic systems. To accurately model spectroscopic properties (like Electronic Circular Dichroism - ECD), the inclusion of solvent effects via the Integral Equation Formalism Variant of the Polarizable Continuum Model (IEFPCM) is non-negotiable, as solvent polarity drastically alters vertical excitation energies and band shapes .

Protocol 1: Self-Validating DFT and TD-DFT Workflow
  • Initial Conformational Search: Generate 2D structures of the cyclopenta[c]pyridine derivative and convert them to 3D. Perform a preliminary molecular mechanics (MM) conformational search to identify the global minimum energy conformer.

  • Geometry Optimization: Submit the lowest-energy conformers to DFT optimization using software like Gaussian 16 or ORCA at the B3LYP/6-311G(d,p) level .

  • Validation via Frequency Calculation (Self-Validation Step): Calculate vibrational frequencies at the same level of theory. Ensure the absolute absence of imaginary frequencies. A true local minimum must yield zero imaginary frequencies; if one is present, the structure is a transition state and must be perturbed and re-optimized.

  • TD-DFT for Spectroscopic Prediction: To predict UV-Vis or ECD spectra, perform Time-Dependent DFT (TD-DFT) calculations on the optimized geometries. Apply the IEFPCM model (e.g., in methanol) to simulate the dielectric environment .

  • Data Extraction & Band Shape Application: Extract the vertical excitation energies and oscillator/rotatory strengths. Use GaussSum software to apply Gaussian band shapes (typically with a sigma of 0.3 to 0.5 eV) to generate the theoretical spectra .

  • Experimental Correlation: Overlay the theoretical ECD or NMR spectra with experimental data. A high degree of correlation confirms the absolute stereochemistry or structural identity of the synthesized compound .

Molecular Docking: Predicting Therapeutic Efficacy

Cyclopenta[c]pyridine derivatives have shown significant promise as therapeutic agents, including antiviral activity against the Tobacco Mosaic Virus (TMV) coat protein, a primary target for agricultural antiviral agents . To rationalize these biological activities, computational docking is employed to map the binding landscape.

Causality & Rationale: Molecular docking translates static 3D structures into dynamic interaction models. We utilize Lamarckian Genetic Algorithms (LGA) because they efficiently handle the conformational flexibility of the ligand while maintaining a rigid or semi-flexible protein receptor, allowing for the accurate prediction of binding free energies (ΔG) and interaction patterns.

Protocol 2: High-Fidelity Molecular Docking Simulation
  • Protein Preparation: Retrieve the high-resolution crystal structure of the target (e.g., TMV coat protein) from the Protein Data Bank (PDB). Strip water molecules and co-crystallized ligands. Add polar hydrogens to account for hydrogen-bonding networks and assign Kollman charges. Save the macromolecule in PDBQT format .

  • Ligand Preparation: Minimize the energy of the cyclopenta[c]pyridine ligand using a suitable force field. Compute Gasteiger partial charges and define the rotatable bonds (torsion tree) to allow for conformational sampling. Save as PDBQT .

  • Docking Execution: Run the simulation using AutoDock Vina. Set the exhaustiveness parameter to at least 8 (preferably 16 for complex derivatives) to ensure thorough sampling of the conformational space.

  • Validation & Interaction Profiling (Self-Validation Step): If a co-crystallized ligand was present in the original PDB, re-dock it first. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å to validate the grid parameters. Analyze the top-scoring cyclopenta[c]pyridine poses for key interactions (hydrogen bonds, π-π stacking with the pyridine ring, hydrophobic contacts).

Quantitative Data Synthesis

The integration of quantum mechanics and molecular mechanics yields actionable data for drug design and materials science. Below is a summary of typical computational metrics associated with cyclopenta[c]pyridine studies.

Derivative / SystemApplicationComputational MethodKey Metric / Output
5H-Cyclopenta[c]pyridine (Core) Baseline Electronic ProfilingDFT (B3LYP/6-311G(d,p))HOMO-LUMO Gap: ~4.2 - 4.5 eV
Monaspurpyridine A Stereochemical ElucidationTD-DFT (IEFPCM/MeOH)ECD Cotton Effect Alignment
V-shaped Chromophores Optoelectronics / OLEDsTD-DFT (B3LYP/6-31+G**)S0 → S1 Transition: ~450 nm [[1]]([Link])
Substituted Derivatives Antiviral (TMV Coat Protein)AutoDock Vina (LGA)Binding Affinity: -7.5 to -8.2 kcal/mol
5-Carboxylic Acid HCl NMR Shift ValidationDFT (Gaussian/ORCA)¹H/¹³C Chemical Shift Correlation

Systems-Level Computational Workflow

To visualize the interconnected nature of these theoretical studies, the following diagram illustrates the dual-pathway approach (Quantum Mechanics and Molecular Mechanics) used to validate cyclopenta[c]pyridine derivatives.

G A 5H-Cyclopenta[c]pyridine Derivatives B Quantum Mechanical Modeling (DFT) A->B Electronic Properties C Molecular Docking Simulations A->C Biological Targets D Geometry Optimization B3LYP/6-311G(d,p) B->D F Ligand & Protein Preparation (PDBQT) C->F E TD-DFT & ECD Spectra Prediction D->E Solvent Model (IEFPCM) H Experimental Validation (NMR, X-ray, Bioassays) E->H Correlate Spectra G Binding Affinity & Interaction Profiling F->G AutoDock Vina G->H Correlate IC50 / Efficacy

Computational workflow for 5H-Cyclopenta[c]pyridine structural and biological validation.

Conclusion

The theoretical and computational investigation of 5H-cyclopenta[c]pyridine bridges the gap between abstract molecular physics and tangible biochemical applications. By enforcing rigorous, self-validating protocols in both DFT and molecular docking, researchers can confidently predict the behavior of these complex bicyclic systems, accelerating the discovery of novel agrochemicals, pharmaceuticals, and functional materials.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18426489, 5H-Cyclopenta[c]pyridine. Source: nih.gov. URL:[Link]

  • ResearchGate. Chemical structures of the two chromophores under study. Source: researchgate.net. URL:[Link]

  • Semantic Scholar. Investigations into Chemical Components from Monascus purpureus with Photoprotective and Anti-Melanogenic Activities. Source: semanticscholar.org. URL: [Link]

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Spectroscopic properties of novel 5H-Cyclopenta[c]pyridine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Spectroscopic Characterization of Novel 5H-Cyclopenta[c]pyridine Scaffolds: A Comprehensive Guide for Structural Elucidation and Photophysical Profiling

Executive Summary

The 5H-cyclopenta[c]pyridine scaffold is a privileged, rigidified bicyclic system integral to the architecture of numerous bioactive alkaloids (e.g., actinidine, cerbinal derivatives) and advanced optoelectronic materials[1][2]. As a Senior Application Scientist, I have structured this technical guide to move beyond mere data reporting; our objective is to dissect the causality behind the spectroscopic behavior of these molecules. By understanding how the fused cyclopentene ring modulates electron delocalization and restricts rotational degrees of freedom, researchers can rationally design and validate derivatives with precisely tuned photophysical and structural properties.

Structural Logic & Electronic Grounding

At its core, 5H-cyclopenta[c]pyridine (C₈H₇N) consists of a five-membered cyclopentane ring fused to a pyridine nucleus[1]. This fusion enforces strict coplanarity on the adjacent carbon atoms, fundamentally altering the electronic landscape compared to freely rotating alkyl-pyridines. The rigidification limits non-radiative vibrational decay pathways, making this scaffold an excellent candidate for fluorescent probes and bipolar host materials in OLEDs[3]. Furthermore, the distinct electronic environments of the C-1, C-3, and C-4 positions allow for orthogonal functionalization, which directly impacts the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Workflow Start Synthesized Scaffold NMR NMR Spectroscopy Start->NMR Optical Photophysical Profiling Start->Optical MS_IR HRMS & FT-IR Start->MS_IR Val1 Regiochemistry Validation NMR->Val1 Val2 Quantum Yield Analysis Optical->Val2 Val3 Mass & Functional Groups MS_IR->Val3 End Comprehensive Profile Val1->End Val2->End Val3->End

Workflow for the comprehensive spectroscopic elucidation of 5H-cyclopenta[c]pyridine scaffolds.

Nuclear Magnetic Resonance (NMR) Profiling

The rigid bicyclic core provides highly diagnostic ¹H and ¹³C NMR signatures.

  • ¹H NMR Causality : The isolated methylene protons of the cyclopentane ring (C-5, C-6, C-7) are sterically constrained. The C-5 and C-7 protons typically resonate as distinct multiplets between δ 2.80 and 3.10 ppm, while the C-6 protons appear further upfield (δ 2.00–2.20 ppm) due to their distance from the deshielding anisotropic cone of the pyridine ring[4]. The aromatic protons (H-1, H-3, H-4) are highly sensitive to the electronic nature of substituents. An unsubstituted H-1 proton will resonate significantly downfield (δ ~8.4–8.6 ppm) due to the inductive electron-withdrawing effect of the adjacent nitrogen atom[5].

  • 2D NMR for Regiochemical Validation : Standard 1D NMR is often insufficient for resolving regiochemistry when complex substituents are introduced. Nuclear Overhauser Effect Spectroscopy (NOESY) is critical. For example, irradiation of an aromatic proton at the C-4 position will yield a strong NOE correlation with the adjacent C-5 methylene protons, providing unambiguous validation of the scaffold's orientation[4].

Photophysical Characterization: UV-Vis & Fluorescence

The photophysical properties of 5H-cyclopenta[c]pyridines are governed by the extended π-conjugation of the pyridine core.

  • UV-Vis Absorption : The π-π* transitions of the core typically manifest as strong absorption bands in the 250–280 nm region[5]. Extending the conjugation via aryl substituents at C-1 or C-3 induces a bathochromic (red) shift, lowering the HOMO-LUMO gap.

  • Fluorescence Emission : While the unsubstituted core is only weakly fluorescent, introducing electron-donating groups (EDGs, e.g., -OMe, -NH₂) at C-4 creates a push-pull system. This induces pronounced intramolecular charge transfer (ICT), shifting emission into the visible spectrum and significantly enhancing the quantum yield.

SPR Core 5H-Cyclopenta[c]pyridine Core Sub1 Electron-Donating Groups Core->Sub1 Sub2 Electron-Withdrawing Groups Core->Sub2 Sub3 Extended Conjugation Core->Sub3 Eff1 Blue-shifted Emission Sub1->Eff1 Eff2 Red-shifted Emission Sub2->Eff2 Eff3 Enhanced Quantum Yield Sub3->Eff3

Structure-property relationships governing the photophysical behavior of substituted derivatives.

Mass Spectrometry (HRMS) & Vibrational Spectroscopy

  • HRMS : Electrospray ionization (ESI) of these scaffolds typically yields a highly stable [M+H]⁺ ion. The rigid bicyclic core resists fragmentation, making the molecular ion peak a reliable diagnostic tool for confirming successful synthesis[2][5].

  • FT-IR : The C=N and C=C stretching vibrations of the pyridine ring appear sharply between 1550 and 1650 cm⁻¹, while the aliphatic C-H stretches of the cyclopentane ring are visible just below 3000 cm⁻¹[4][5].

Quantitative Data Summaries

Table 1: Diagnostic NMR Chemical Shifts for 5H-Cyclopenta[c]pyridines

PositionNucleusTypical Shift Range (ppm)MultiplicityCausality / Structural Notes
C-1 ¹H8.40 – 8.60Singlet / DoubletHighly deshielded by the adjacent electronegative N atom.
C-4 ¹H7.40 – 7.60DoubletModestly deshielded by the aromatic ring current.
C-5, C-7 ¹H2.80 – 3.10Multiplet (t)Benzylic-like position, adjacent to the pyridine core.
C-6 ¹H2.00 – 2.20QuintetShielded relative to C-5/C-7; outside the pyridine anisotropic cone.
Pyridine Core ¹³C140.0 – 160.0N/AHighly dependent on EDG/EWG substitution patterns.
Cyclopentane ¹³C25.0 – 35.0N/ADistinct aliphatic signature confirming the fused ring.

Table 2: Photophysical Properties of Substituted Derivatives

Substitution PatternAbsorption λ_max (nm)Emission λ_max (nm)Quantum Yield (Φ)Photophysical Logic
Unsubstituted Core 250 – 260~310< 0.05Minimal ICT; rapid non-radiative decay dominates.
C-4 EDG (-OMe) 270 – 285380 – 4100.15 – 0.30Push-pull system; increased HOMO energy.
C-4 EWG (-CN) 265 – 280420 – 4500.20 – 0.40Lowered LUMO energy; strong ICT character.
C-1/C-3 Aryl 300 – 330450 – 500> 0.50Extended conjugation; highly rigidified excited state.

Standardized Experimental Protocols

Protocol 1: Self-Validating NMR Workflow for Regiochemical Assignment
  • Solvent Selection & Preparation : Dissolve 5–10 mg of the purified 5H-cyclopenta[c]pyridine derivative in 0.6 mL of CDCl₃. Causality: For highly polar or hydrogen-bonding derivatives, switch to DMSO-d₆ to disrupt intermolecular aggregation, which artificially broadens signals and obscures fine J-coupling.

  • 1D Acquisition : Acquire standard ¹H (400/500 MHz) and ¹³C NMR spectra.

    • Validation Gate: Ensure the integration of the C-5 and C-7 methylene protons (δ 2.80–3.10) exactly equals 4.0 relative to the isolated pyridine protons, confirming the absence of co-eluting aliphatic impurities.

  • 2D NOESY Acquisition : Set up a 2D NOESY experiment with a mixing time of 300–500 ms (optimized for small molecules).

  • Regiochemical Mapping : Analyze the cross-peaks.

    • Validation Gate: A cross-peak between the aromatic proton at C-4 and the aliphatic protons at C-5 unambiguously confirms the structural orientation of the fused ring relative to the pyridine substituents.

Protocol 2: Steady-State Photophysical Characterization
  • Solvent Selection & Preparation : Prepare a 10 μM stock solution in spectroscopic-grade dichloromethane (DCM). Causality: The choice of a moderately polar, non-protic solvent prevents solvatochromic quenching often observed in highly polar media like methanol.

  • UV-Vis Absorption : Record the absorption spectrum from 200 to 600 nm using a quartz cuvette (1 cm path length).

    • Validation Gate: Ensure the maximum absorbance (A_max) remains between 0.05 and 0.1 to prevent inner-filter effects during subsequent fluorescence measurements.

  • Fluorescence Emission : Excite the sample at the determined λ_max. Record the emission spectrum.

  • Quantum Yield Determination : Compare the integrated emission intensity against a standard reference (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Validation Gate: Cross-reference the excitation spectrum with the absorption spectrum; an exact overlap validates that the observed emission originates from the primary 5H-cyclopenta[c]pyridine fluorophore and not a trace impurity.

References

  • National Center for Biotechnology Information. "5H-Cyclopenta[C]pyridine | C8H7N | CID 18426489". PubChem.[Link]

  • Gawinecki, R., et al. "Synthesis of Unsymmetrical Annulated 2,2'-Bipyridine Analogues with Attached Cycloalkene and Piperidine Rings via Sequential Diels-Alder Reaction of 5,5'-bi-1,2,4-triazines". Molecules (MDPI).[Link]

  • Wang, Z., et al. "Novel Cyclopenta[c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides". Journal of Agricultural and Food Chemistry (PubMed).[Link]

  • Li, Y., et al. "Two Diterpenoids and a Cyclopenta[c]pyridine Derivative from Roots of Salvia digitaloids". Molecules (MDPI).[Link]

Sources

Potential biological activities of 5H-Cyclopenta[c]pyridin-7(6H)-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Biological Potential of 5H-Cyclopenta[c]pyridin-7(6H)-one Derivatives

Executive Summary

The cyclopenta[c]pyridine scaffold, a core structural motif found in monoterpene pyridine alkaloids (MTPAs) derived from iridoid glycosides, represents a privileged structure in both agrochemical and medicinal chemistry[1]. Taking the natural product cerbinal as a lead compound, recent synthetic efforts have focused on modifying the 5H-cyclopenta[c]pyridin-7(6H)-one core to develop novel 5-aryl-cyclopenta[c]pyridine derivatives[2].

As a Senior Application Scientist, I have evaluated the structure-activity relationships (SAR) and biological efficacy of these derivatives. This whitepaper synthesizes the latest empirical data, detailing the causal mechanisms behind their potent antiviral, fungicidal, insecticidal, and pharmacological activities, while providing self-validating experimental protocols for rigorous laboratory replication.

Chemical Scaffold & Synthesis Methodology

The biological activity of the cyclopenta[c]pyridine core is highly tunable. Introducing specific aryl groups at the 5-position significantly alters the molecule's lipophilicity, electron density, and target-protein binding affinity[3]. Molecular docking studies reveal that the addition of a benzene ring enhances binding to target receptors via


 stacking and hydrophobic interactions[2].
Protocol 1: Synthesis via Suzuki Cross-Coupling

Causality of Experimental Design: The Suzuki cross-coupling reaction is selected for its high tolerance to diverse functional groups (e.g., methoxy, trifluoro) and its ability to proceed under mild, aqueous conditions. This prevents the degradation of the sensitive cyclopenta[c]pyridine core while ensuring high stereochemical fidelity.

Step-by-Step Methodology:

  • Preparation: Dissolve the 5-bromo-cyclopenta[c]pyridine intermediate in a solvent mixture of 1,4-dioxane and water[3].

  • Reagent Addition: Add 1.5 equivalents of the desired substituted phenylboronic acid (e.g., m-methoxyphenylboronic acid).

  • Base Activation: Introduce potassium phosphate (

    
    ). Causality:
    
    
    
    acts as a mild base to activate the boronic acid into a highly reactive boronate complex without causing unwanted side reactions.
  • Degassing: Purge the reaction vessel with argon gas to remove oxygen, preventing the oxidation of the palladium catalyst.

  • Catalysis: Add the palladium catalyst,

    
    , to initiate the oxidative addition of the aryl halide[3].
    
  • Purification: Extract, dry, and purify the resulting 5-aryl-cyclopenta[c]pyridine derivative via column chromatography.

Bio_Evaluation Synthesis 5-Aryl-Cyclopenta[c]pyridine Synthesis (Suzuki Coupling) TMV Antiviral Assay (TMV) Synthesis->TMV Fungi Fungicidal Assay (Pathogenic Fungi) Synthesis->Fungi Insect Insecticidal Assay (P. xylostella) Synthesis->Insect Curative Curative Treatment TMV->Curative Protective Protective Treatment TMV->Protective Inactivation Inactivation Treatment TMV->Inactivation

Fig 1: Workflow for the biological evaluation of 5-aryl-cyclopenta[c]pyridine derivatives.

Agrochemical Applications

Antiviral Activity against Tobacco Mosaic Virus (TMV)

Plant viruses like TMV cause catastrophic agricultural losses. Specific 5-aryl-cyclopenta[c]pyridine derivatives, particularly Compound 4k (featuring an m-methoxyphenyl substitution), have demonstrated potent in vivo anti-TMV activity, outperforming the commercial standard Ribavirin[2].

Data Presentation: Anti-TMV Efficacy

Compound Aryl Substitution Inactivation Effect (%) Curative Effect (%) Protective Effect (%)
Compound 4k m-methoxyphenyl 51.1 ± 1.9 50.7 ± 3.6 53.8 ± 2.8
Ribavirin Commercial Standard < 51.1 < 50.7 < 53.8

(Data recorded at a concentration of 500 μg/mL[2])

Protocol 2: The Half-Leaf Method for TMV Evaluation

Self-Validating Design: The half-leaf method is an internally controlled, self-validating system. By applying the test compound to the upper half of a leaf and a solvent control to the lower half of the exact same leaf, we eliminate confounding variables such as plant age, soil quality, and systemic physiological differences. Any localized reduction in viral lesions is directly and causally linked to the compound's efficacy[4].

Step-by-Step Methodology:

  • Inactivation Effect: Pre-incubate the TMV virus with the test compound solution. Apply this mixture to the upper half of the leaf. Inoculate the lower half with a mixture of the virus and the solvent control[4].

  • Protective Effect: Smear the upper half of the leaf with the test compound before viral inoculation. Treat the lower half with the solvent control. Inoculate the entire leaf with TMV[4].

  • Curative Effect: Inoculate the entire leaf with TMV. Post-inoculation, apply the test compound to the upper half and the solvent control to the lower half[4].

  • Quantification: Count the local lesions after 3-4 days and calculate the inhibition percentage.

Broad-Spectrum Fungicidal Activity

The introduction of electron-withdrawing groups onto the aryl ring significantly enhances fungicidal potency. Compound 4i, which contains a 3,4,5-trifluorophenyl group, exhibits exceptional broad-spectrum control[2]. The fluorine atoms increase the lipophilicity of the molecule, allowing for superior penetration through the fungal cell membrane[3].

Data Presentation: Fungicidal Activity of Compound 4i (50 μg/mL)

Pathogenic Fungi Inhibition Ratio (%)
Sclerotinia sclerotiorum 91.9%
Botrytis cinerea 75.0%
Phytophthora infestans 62.5%

(Data sourced from bioactivity tests[2])

Insecticidal Activity

Derivatives of 5-aryl-cyclopenta[c]pyridine also exhibit notable larvicidal efficacy against the agricultural pest Plutella xylostella (diamondback moth)[4].

Protocol 3: Leaf-Dipping Larvicidal Assay

Self-Validating Design: The inclusion of a specific surfactant in the aqueous dilution ensures uniform coating of the hydrophobic cabbage leaf. This prevents false negatives caused by uneven compound distribution, ensuring that larval mortality is a true reflection of the compound's intrinsic toxicity[4].

Step-by-Step Methodology:

  • Solution Preparation: Dissolve the test compound in a solvent, then dilute with water containing a surfactant to reach the desired concentration[4].

  • Treatment: Dip uniform cabbage leaf discs into the test solutions for a standardized duration[4].

  • Exposure: Air-dry the treated discs and place them in sterile petri dishes[4].

  • Inoculation & Observation: Introduce third-instar P. xylostella larvae into the dishes and record mortality rates after a set exposure period[3].

Ecotoxicology

A critical requirement for modern agrochemicals is environmental safety. Toxicological assays utilizing zebrafish (Danio rerio) models confirmed that highly active derivatives, such as Compound 4k, exhibit remarkably low aquatic toxicity, validating their potential for sustainable agricultural deployment[2].

Pharmacological & Therapeutic Potential

Beyond agriculture, the cyclopenta[c]pyridine scaffold is highly relevant in human pharmacology. Because it mimics the core of bioactive monoterpene pyridine alkaloids, it interacts favorably with several critical G-protein coupled receptors (GPCRs) and enzymes[1],[5].

  • CRF1 Receptor Antagonists: Derivatives act as antagonists for the Corticotropin-Releasing Factor type 1 (CRF1) receptor, blocking the stress response cascade linked to anxiety and depression[4].

  • Metabolic & Neurological Targets: Compounds containing this skeleton have been identified as GPR40 agonists (potential treatments for type 2 diabetes mellitus), FXIIa inhibitors, and Calcitonin Gene-Related Peptide (CGRP) receptor antagonists (useful in migraine management)[5].

CRF1_Pathway Ligand CRF (Agonist) Receptor CRF1 Receptor (GPCR) Ligand->Receptor Binds & Activates Antagonist Cyclopenta[c]pyridine Derivative (Antagonist) Antagonist->Receptor Blocks Binding GProtein Gs Protein Receptor->GProtein Activates AC Adenylyl Cyclase (AC) GProtein->AC Stimulates cAMP cAMP Production AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates

Fig 2: Simplified CRF1 Receptor Signaling Pathway modulated by cyclopenta[c]pyridine antagonists.

Conclusion

The 5H-Cyclopenta[c]pyridin-7(6H)-one core is a highly versatile and potent chemical scaffold. Through targeted structural modifications, specifically the introduction of substituted aryl groups at the 5-position via Suzuki cross-coupling, scientists can generate derivatives with exceptional antiviral, fungicidal, and insecticidal properties. Coupled with their low ecotoxicity and promising pharmacological profiles against targets like the CRF1 and CGRP receptors, these compounds represent prime candidates for next-generation drug and agrochemical development.

References

  • Title: Validating the Biological Activity of 5H- Cyclopenta[c]pyridin-7(6H)
  • Title: Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives Source: PubMed URL
  • Title: Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives Source: MDPI URL
  • Title: Structure-Activity Relationship of 5-Aryl-Cyclopenta[c]pyridine Derivatives: A Comparative Guide Source: Benchchem URL
  • Title: Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives Source: PMC URL

Sources

Cerbinal-Derived Cyclopenta[c]pyridine Scaffolds: A Rational Design Paradigm for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The escalating resistance of agricultural pathogens and pests to conventional chemical agents necessitates the discovery of novel bioactive scaffolds. Monoterpene pyridine alkaloids (MTPAs), derived from iridoid glycosides, represent a highly privileged class of natural products in structural biology[1]. Among these, Cerbinal —a naturally occurring cyclopenta[c]pyridine isolated from the bark of Cerbera manghas—has emerged as a highly potent lead compound for agrochemical development[2].

While natural cerbinal possesses baseline antiviral, insecticidal, and fungicidal properties, its direct application is limited by moderate efficacy and stability[2]. By utilizing cerbinal as a primary scaffold, researchers have engineered highly specific cyclopenta[c]pyridine derivatives through rational structure-activity relationship (SAR) modifications at the 2-, 4-, and 5-positions[3][4][5]. This technical guide elucidates the mechanistic causality behind these structural modifications, provides validated synthesis and evaluation protocols, and synthesizes the quantitative bioactivity data of these next-generation agents.

Structural Biology & Causality in Lead Optimization

The core cyclopenta[c]pyridine skeleton serves as a robust foundation for molecular tuning. The strategic introduction of specific functional groups dictates the molecule's lipophilicity, electron density, and receptor-binding affinity.

Position-2 and Position-4 Modifications

Modifications at the 2-position of the cyclopenta[c]pyridine ring significantly influence antiviral efficacy. The synthesis of compound 3s (featuring a 2-(4-methoxyphenyl) substitution) dramatically enhanced the inhibition of the Tobacco Mosaic Virus (TMV)[5]. Conversely, modifications at the 4-position using amide or ester moieties were explicitly designed to increase the molecule's lipophilicity. This chemical choice enhances cuticular penetration in insects, resulting in superior larvicidal activity against pests such as Plutella xylostella and Aphis laburni[4].

Position-5 Arylation (The 5-Aryl-Cyclopenta[c]pyridine Series)

The most profound leaps in bioactivity have been achieved through Position-5 modifications. The introduction of aromatic rings (arylation) was hypothesized to improve molecular stability and enhance binding affinity via


 stacking interactions with the amino acid residues of target receptor proteins[2].
  • Electron-Withdrawing Groups: The addition of fluorine atoms (e.g., compound 4i , 3,4,5-trifluorophenyl) creates an electron-deficient aromatic system that drastically amplifies broad-spectrum fungicidal activity[3].

  • Electron-Donating Groups: A methoxy group at the meta position of the phenyl ring (compound 4k ) optimizes the spatial geometry and electron density required for binding to the TMV coat protein, yielding anti-TMV activity that surpasses the commercial standard, Ribavirin[3][6].

SAR_Logic Core Cerbinal Core (Cyclopenta[c]pyridine) Pos2 Position-2 Modification (e.g., 4-methoxyphenyl) Core->Pos2 N-alkylation/arylation Pos4 Position-4 Modification (Amides/Esters) Core->Pos4 Esterification Pos5 Position-5 Arylation (e.g., m-methoxyphenyl) Core->Pos5 Cross-Coupling Out2 Enhanced Anti-TMV Activity Pos2->Out2 Out4 Increased Lipophilicity & Insecticidal Penetration Pos4->Out4 Out5 Optimized Receptor Binding (Superior Fungicidal/Antiviral) Pos5->Out5

Rational SAR modifications of the Cerbinal core and their corresponding biological outcomes.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems incorporating necessary controls and analytical confirmations.

Synthesis of 5-Aryl-Cyclopenta[c]pyridine Derivatives

The synthesis relies on a Suzuki-Miyaura cross-coupling reaction. Causality of choice: The Suzuki coupling is selected because its mild, aqueous-compatible conditions prevent the degradation of the sensitive cyclopenta[c]pyridine bicyclic core while allowing for high functional group tolerance[6].

Step-by-Step Methodology:

  • Electrophilic Activation: React the cerbinal lead compound with a brominating agent to yield the 5-bromo-cyclopenta[c]pyridine intermediate (Compound 3). Validation: Confirm complete halogenation via Thin-Layer Chromatography (TLC).

  • Reaction Setup: In a highly controlled inert atmosphere (Nngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     or Ar), dissolve Compound 3 (1.0 eq) in a solvent mixture of 1,4-dioxane and water (typically 4:1 v/v).
    
  • Reagent Addition: Add the desired substituted phenylboronic acid (1.5 eq) and potassium phosphate (Kngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    PO
    
    
    
    , 2.0 eq) as the base. The base is critical for accelerating the transmetalation step of the catalytic cycle.
  • Catalysis: Introduce the Palladium catalyst (e.g., Pd(dppf)Cl

    
    , 0.05 eq). Heat the mixture to 80–90°C for 6–8 hours.
    
  • Purification & Validation: Quench with water, extract with ethyl acetate, dry over anhydrous Na

    
    SO
    
    
    
    , and purify via silica gel column chromatography. Self-Validation: Confirm the final molecular structure and purity (>95%) using
    
    
    H-NMR,
    
    
    C-NMR, and High-Resolution Mass Spectrometry (HRMS) prior to biological testing[4].

SynthesisWorkflow A Cerbinal Lead B Bromination (Intermediate 3) A->B C Suzuki Coupling (Arylboronic Acid) B->C D 5-Aryl Derivative (e.g., Compound 4k) C->D E Validation (NMR/HRMS) D->E

Workflow for the synthesis and structural validation of 5-aryl-cyclopenta[c]pyridine derivatives.

Biological Evaluation: Leaf-Dipping Method for Larvicidal Activity

To evaluate insecticidal efficacy against Plutella xylostella (diamondback moth), a standardized leaf-dipping bioassay is utilized[6].

Step-by-Step Methodology:

  • Solution Preparation: Dissolve the synthesized derivative in a minimal amount of organic solvent (e.g., DMF) and dilute with distilled water containing 0.1% Tween-80 (surfactant) to achieve the target concentration (e.g., 600 μg/mL)[4][6]. Causality: The surfactant ensures uniform adherence of the hydrophobic compound to the waxy leaf surface.

  • Treatment: Submerge fresh, uniformly sized cabbage leaf discs into the test solution for 10 seconds.

  • Drying & Infestation: Air-dry the discs at room temperature and place them in sterile petri dishes. Introduce 10 healthy third-instar P. xylostella larvae per dish[6].

  • Self-Validating Controls: Run parallel dishes using only the solvent/Tween-80 mixture (Negative Control) and a commercial insecticide like Rotenone (Positive Control)[4].

  • Data Collection: Record mortality rates at 48 and 72 hours. Larvae are considered dead if they fail to respond to gentle probing.

Quantitative Data Presentation

The structural modifications of Cerbinal have yielded compounds with remarkable multi-target efficacy. Table 1 summarizes the biological performance of key derivatives against commercial standards.

Table 1: Comparative Biological Activity of Key Cyclopenta[c]pyridine Derivatives

CompoundStructural ModificationAnti-TMV Activity (Inactivation % at 500 μg/mL)Fungicidal Activity (Inhibition % at 50 μg/mL)*Insecticidal Efficacy (vs. P. xylostella)
Cerbinal Natural Lead CompoundBaselineBaselineModerate
Compound 3s 2-(4-methoxyphenyl)49.0 ± 0.8%[5]Not EvaluatedLow[5]
Compound 3v 2-(2-chloro-4-(trifluoromethoxy)phenyl)ModerateNot EvaluatedHigh (Matches Cerbinal)[5]
Compound 4i 5-(3,4,5-trifluorophenyl)Moderate91.9% [3]Good[3]
Compound 4k 5-(m-methoxyphenyl)51.1 ± 1.9% [3]ModerateGood[3]
Ribavirin Commercial Standard~40.0% (Inferior to 4k)[3]N/AN/A

*Note: Fungicidal activity for Compound 4i is specifically against Sclerotinia sclerotiorum[3].

Mechanism of Action & Ecotoxicology

Molecular Docking and Receptor Interaction

The superior anti-TMV activity of the 5-aryl series (specifically Compound 4k ) is not coincidental. Molecular docking studies reveal that the introduction of the benzene ring allows the derivative to deeply penetrate the binding pocket of the TMV coat protein (CP)[3]. The meta-methoxy substitution aligns perfectly to form strong hydrogen bonds and


 stacking interactions with critical amino acid residues, effectively inhibiting the assembly of the viral RNA-protein complex[3].

MechanismOfAction N1 Compound 4k (m-methoxyphenyl) N2 TMV Coat Protein (CP) Receptor Pocket N1->N2 Target Recognition N3 Enhanced Binding (π-π Stacking & H-Bonds) N2->N3 Molecular Docking N4 Inhibition of Viral Assembly N3->N4 Structural Disruption N5 Suppression of TMV Proliferation N4->N5 Phenotypic Outcome

Mechanism of TMV inhibition by 5-aryl-cyclopenta[c]pyridine derivatives via Coat Protein (CP) binding.

Ecotoxicological Profiling

A critical pillar of modern agrochemical development is environmental safety. Highly potent compounds are non-viable if they exhibit broad-spectrum toxicity to non-target aquatic organisms. To validate the environmental safety of these derivatives, toxicological experiments were conducted using the zebrafish (Danio rerio) model—a gold standard in ecotoxicology due to its genetic homology and rapid developmental cycle. Results confirmed that the highly active Compound 4k exhibited exceptionally low toxicity to zebrafish, confirming its viability as a safe, field-ready agrochemical candidate[3].

References

  • Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives National Center for Biotechnology Information (PMC)[Link]

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives PubMed (NIH)[Link]

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives ACS Publications[Link]

  • Novel Cyclopenta[c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides PubMed (NIH)[Link]

  • Natural Product Cerbinal and Its Analogues Cyclopenta[c]pyridines: Synthesis and Discovery as Novel Pest Control Agents PubMed (NIH)[Link]

Sources

Unveiling the Electronic Properties of the 5H-Cyclopenta[c]pyridine Nucleus: A Technical Guide for Advanced Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5H-cyclopenta[c]pyridine nucleus represents a highly privileged, fused bicyclic scaffold in modern medicinal chemistry, agrochemicals, and materials science. Structurally related to the pseudoazulene family, this nucleus merges an electron-deficient pyridine ring with a cyclopentadiene (or cyclopentane) moiety. This unique fusion generates a distinct electronic asymmetry, enabling the molecule to participate in complex hydrogen bonding, π-π stacking, and electrostatic interactions. This whitepaper dissects the electronic properties of this nucleus, providing researchers with the causal mechanisms and synthetic protocols necessary to leverage its potential in drug development.

Electronic Architecture & Pseudoazulene Conjugation

The electronic architecture of 5H-cyclopenta[c]pyridine is fundamentally defined by its intramolecular push-pull dynamics. The nitrogen atom in the pyridine ring acts as a strong electron-withdrawing group (EWG), while the fused cyclopentyl or cyclopentadienyl system functions as an electron-donating group (EDG), depending on its degree of saturation and substitution.

In fully conjugated derivatives—such as analogues of the natural product cerbinal—this structural arrangement results in a pseudoazulene-like delocalization. The resulting dipole moment is highly sensitive to peripheral substitution. For instance, 1 shifts the electron density drastically. The high electronegativity of fluorine draws electron density away from the core, enhancing lipid solubility and mimicking hydrogen-bonding interactions. This specific electronic tuning is the causal factor behind the molecule's enhanced binding affinity to viral receptor proteins, such as those found in the Tobacco Mosaic Virus (TMV)[1].

G N1 Pyridine Ring (Electron Acceptor) N3 Pseudoazulene Conjugation (Push-Pull System) N1->N3 π-electron withdrawal N2 Cyclopenta Moiety (Electron Donor) N2->N3 π-electron donation N4 Dipole Moment Generation N3->N4 Charge separation N5 Enhanced Target Binding (e.g., TMV Receptors) N4->N5 Electrostatic interaction

Electronic push-pull dynamics of the 5H-cyclopenta[c]pyridine nucleus.

Quantitative Physicochemical Profiling

Understanding the baseline electronic and physical descriptors of the 5H-cyclopenta[c]pyridine nucleus is crucial for pharmacokinetic modeling and rational drug design. The following table summarizes the computed descriptors for the unsubstituted core, illustrating why it serves as an excellent starting point for lead optimization.

PropertyComputed ValueCausality / Significance in Drug Design
Molecular Weight 117.15 g/mol Low molecular weight allows for extensive peripheral functionalization without violating Lipinski's Rule of 5[2].
XLogP3 1.6Provides optimal baseline lipophilicity for passive membrane permeability and cellular uptake[2].
Topological Polar Surface Area (TPSA) 12.9 ŲExceptionally low TPSA indicates excellent potential for crossing the blood-brain barrier (BBB) in neuropharmacological applications[2].
Hydrogen Bond Acceptors 1The pyridine nitrogen serves as a critical, localized anchor for target protein binding via hydrogen bonding.
Hydrogen Bond Donors 0The lack of hydrogen bond donors minimizes desolvation penalties during receptor binding, increasing overall thermodynamic favorability.

Synthetic Methodologies: Precision Control of the Nucleus

To harness the electronic properties of this nucleus, precise synthetic control is required. A highly efficient, modern method for constructing the substituted 5H-cyclopenta[c]pyridine core is the3[3].

Protocol: Rhodium-Catalyzed Synthesis of Substituted 5H-Cyclopenta[c]pyridines

Note: This workflow is designed as a self-validating system. In-process monitoring and post-reaction spectroscopic validation are integrated to ensure structural integrity.

Step 1: Reagent Preparation & Inert Atmosphere In a flame-dried, nitrogen-purged Schlenk flask, combine the α,β-unsaturated ketoxime (1.0 equiv) and the terminal alkyne (1.2 equiv). Causality: The inert atmosphere is critical because the active Rh(III) catalyst species is sensitive to moisture, which can prematurely quench the catalytic cycle.

Step 2: Catalyst and Ligand Loading Add the rhodium catalyst [RhCl(coe)2]2 (2.5 mol%) and an electron-deficient phosphite ligand, such as P(OiPr)3 (10 mol%). Causality: The selection of an electron-deficient phosphite ligand is not arbitrary. It fine-tunes the electronic properties of the Rh(III) intermediate, strictly suppressing the unwanted competitive dimerization of terminal alkynes into enynes. This directs the catalytic cycle exclusively toward C-H activation.

Step 3: Electrocyclization and Dehydration Dissolve the mixture in anhydrous toluene (0.2 M) and heat to 110°C for 12 hours. The reaction proceeds via C-H activation, followed by alkyne insertion, electrocyclization, and spontaneous dehydration to form the aromatic pyridine ring.

Step 4: Self-Validation and Purification Cool the mixture to room temperature and monitor via TLC. A complete consumption of the ketoxime indicates successful conversion. Concentrate under reduced pressure and purify via silica gel chromatography. Validation: Confirm the formation of the pyridine core via ¹³C NMR. The self-validating marker is the presence of characteristic downfield pyridine carbon shifts at δ 140–160 ppm, confirming successful aromatization and the establishment of the push-pull electronic system.

G S1 Ketoxime + Terminal Alkyne S2 Rh(III) Catalyst Insertion (C-H Activation) S1->S2 Phosphite Ligand S3 Alkyne Insertion (Electrocyclization) S2->S3 Suppress Dimerization S4 Dehydration S3->S4 Ring Closure S5 5H-Cyclopenta[c]pyridine Core S4->S5 Aromatization

Rhodium-catalyzed synthesis workflow for the cyclopenta[c]pyridine core.

Biological Translation: Electronics Dictating Efficacy

The electronic dipole generated by the 5H-cyclopenta[c]pyridine nucleus makes it an exceptional candidate for antiviral and agrochemical applications. 4 have demonstrated potent anti-TMV and insecticidal activities[4].

The mechanism of action is directly tied to the nucleus's electronic properties. The electron-rich cyclopenta-moiety facilitates hydrophobic and π-π stacking interactions with the hydrophobic pockets of viral receptor proteins, while the electron-deficient pyridine nitrogen forms highly directional hydrogen bonds with specific amino acid residues. This dual-action binding mode allows the molecule to effectively intercalate into viral replication machinery, inhibiting viral egress and entry with high specificity.

References

  • PubChem, National Institutes of Health (NIH). "5H-Cyclopenta[C]pyridine | C8H7N | CID 18426489 - Computed Properties."[Link]

  • Journal of Agricultural and Food Chemistry (ACS Publications). "Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives."[Link]

  • PubMed Central (PMC). "Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization."[Link]

  • Journal of Agricultural and Food Chemistry (ACS Publications). "Natural Product Cerbinal and Its Analogues Cyclopenta[c]pyridines: Synthesis and Discovery as Novel Pest Control Agents."[Link]

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Methodological & Application

Application Notes and Protocols for the Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] The focus of these application notes is on the strategic implementation of multicomponent reactions (MCRs), which offer a highly efficient and atom-economical pathway to these valuable scaffolds. We will delve into the underlying principles of representative MCRs, provide detailed, step-by-step protocols, and discuss the rationale behind experimental choices to ensure reproducibility and success. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage modern synthetic methodologies for the rapid generation of diverse chemical libraries based on the 6,7-dihydro-5H-cyclopenta[b]pyridine core.

Introduction: The Significance of 6,7-dihydro-5H-cyclopenta[b]pyridines and the Power of Multicomponent Reactions

The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a privileged structural motif found in a wide array of biologically active molecules. These compounds have demonstrated a broad spectrum of pharmacological activities, making them attractive targets for drug discovery programs.[1] Their applications span various therapeutic areas, including the development of analgesics.[2]

Traditionally, the synthesis of such complex heterocyclic systems has relied on multi-step linear sequences, which are often time-consuming, labor-intensive, and generate significant chemical waste. Multicomponent reactions (MCRs) have emerged as a powerful alternative, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation.[1][3] This approach aligns with the principles of green chemistry by maximizing atom economy and minimizing purification steps. The convergence and operational simplicity of MCRs make them ideally suited for the construction of diverse compound libraries for high-throughput screening.

This guide will focus on two distinct and effective MCR strategies for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.

Strategic Approach: Leveraging Multicomponent Reactions

The beauty of multicomponent reactions lies in their ability to rapidly generate molecular complexity from simple, readily available starting materials.[1] By carefully selecting the initial components and reaction conditions, a wide variety of substituents can be introduced into the final product, allowing for fine-tuning of its physicochemical and biological properties.

MCR_Concept cluster_reactants Starting Materials A Component A OnePot One-Pot Reaction (Catalyst, Solvent, Temp) A->OnePot B Component B B->OnePot C Component C C->OnePot Product Highly Functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine OnePot->Product High Atom Economy & Efficiency

Figure 1: Conceptual workflow of a multicomponent reaction for the synthesis of complex heterocyclic scaffolds.

Protocol 1: Synthesis of 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives

This protocol details a robust method for the synthesis of highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives through a cyclocondensation reaction.[4] This approach is particularly attractive due to its operational simplicity and the high purity of the resulting products, often obviating the need for chromatographic purification.[4]

Underlying Principle and Mechanism

The reaction proceeds via an initial Knoevenagel condensation between cyclopentanone and an aromatic aldehyde to form a 2,5-diarylidenecyclopentanone intermediate.[4] This intermediate then undergoes a cyclocondensation reaction with malononitrile in the presence of a sodium alkoxide, which acts as both a reagent and a catalyst.[4] The alkoxide facilitates the deprotonation of malononitrile, initiating a Michael addition, followed by an intramolecular cyclization and subsequent dehydration to afford the final pyridine ring.

Protocol1_Workflow cluster_reactants Reactants Diarylidenecyclopentanone 2,5-Diarylidenecyclopentanone ReactionVessel Reaction Vessel (Ethanol, Reflux) Diarylidenecyclopentanone->ReactionVessel Malononitrile Malononitrile Malononitrile->ReactionVessel SodiumAlkoxide Sodium Alkoxide (e.g., NaOEt) SodiumAlkoxide->ReactionVessel Workup Work-up ReactionVessel->Workup Cooling & Precipitation Filtration Filtration & Washing Workup->Filtration Collection of Solid Product Crystalline Product Filtration->Product Purification

Figure 2: Step-by-step experimental workflow for Protocol 1.

Experimental Protocol

Materials:

  • 2,5-Diarylidenecyclopentanone derivative (1 mmol)

  • Malononitrile (1 mmol, 0.066 g)

  • Sodium ethoxide solution (prepared by dissolving 0.23 g of sodium in 20 mL of absolute ethanol)

  • Absolute Ethanol

  • Distilled Water

Procedure:

  • To a solution of sodium ethoxide in absolute ethanol, add the 2,5-diarylidenecyclopentanone derivative (1 mmol) and malononitrile (1 mmol).

  • The reaction mixture is refluxed for 1 hour at 80°C with stirring.[1]

  • After 1 hour, the reaction is cooled to room temperature.[1]

  • The cooled reaction mixture is then diluted with 150 mL of distilled water.[1]

  • The precipitated solid product is collected by filtration, washed with water, and then with a small amount of cold ethanol.[1]

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF).

Data and Characterization

The synthesized compounds can be characterized using standard analytical techniques.

Technique Expected Observations
IR Spectroscopy A sharp absorption band around 2214 cm⁻¹ corresponding to the C≡N stretching vibration.[1] A band around 1605 cm⁻¹ for the C=N bond.[1] Aromatic and aliphatic C-H stretching bands will also be present.[1]
¹H NMR Spectroscopy Signals corresponding to aromatic protons, the methylene protons of the cyclopentane ring, and the methoxy/ethoxy protons.
¹³C NMR Spectroscopy Resonances for the nitrile carbon, aromatic carbons, and aliphatic carbons of the fused ring system.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the product.

Table 1: Expected Spectroscopic Data for 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives.

Protocol 2: Multicomponent Condensation of Malononitrile, Hydrogen Sulfide, Aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine

This protocol outlines an alternative and versatile multicomponent approach to the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.[5][6] This method introduces a sulfur-containing component, expanding the accessible chemical space of this scaffold.

Underlying Principle

This reaction involves the condensation of five components: malononitrile, hydrogen sulfide, an aldehyde, 1-(cyclopent-1-en-1-yl)pyrrolidine, and an alkylating agent.[5][6] The enamine, 1-(cyclopent-1-en-1-yl)pyrrolidine, serves as a key building block for the cyclopentane ring. The reaction likely proceeds through a series of tandem reactions, including Knoevenagel condensation, Michael addition, and cyclization, to assemble the final heterocyclic product.

Protocol2_Reactants cluster_reactants Reactants MCR Multicomponent Condensation Product Substituted 6,7-dihydro-5H-cyclopenta[b]pyridine MCR->Product Malononitrile Malononitrile Malononitrile->MCR H2S Hydrogen Sulfide H2S->MCR Aldehyde Aldehyde Aldehyde->MCR Enamine 1-(cyclopent-1-en-1-yl)pyrrolidine Enamine->MCR AlkylatingAgent Alkylating Agent AlkylatingAgent->MCR

Figure 3: Reactant relationships in the five-component synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridines.

General Experimental Considerations

While a detailed, step-by-step protocol for this specific five-component reaction is not fully detailed in the provided search results, the general approach for such MCRs involves the following considerations:

  • Solvent: A polar aprotic solvent such as ethanol, methanol, or acetonitrile is typically employed.

  • Catalyst: A base catalyst, such as triethylamine or piperidine, is often used to facilitate the condensation reactions.[7]

  • Temperature: The reaction may be carried out at room temperature or require heating (reflux) to proceed to completion.

  • Order of Addition: The order of addition of the reactants can sometimes influence the outcome of the reaction and may need to be optimized.

  • Work-up: Similar to Protocol 1, the product is often isolated by precipitation upon the addition of water, followed by filtration and recrystallization.

Troubleshooting and Optimization

Problem Possible Cause Suggested Solution
Low or no product yield Incomplete reactionIncrease reaction time or temperature. Check the purity of starting materials and solvents.
Inactive catalystUse a fresh batch of catalyst. Consider screening other base catalysts (e.g., DBU, piperidine).
Formation of multiple byproducts Non-optimal reaction conditionsVary the reaction temperature. Optimize the stoichiometry of the reactants.
Side reactionsConsider changing the solvent to one that disfavors side reactions.
Difficulty in product isolation/purification Product is soluble in the work-up solventTry a different anti-solvent for precipitation. Employ column chromatography for purification if recrystallization is ineffective.
Oily productAttempt to induce crystallization by scratching the flask or seeding with a crystal.

Table 2: Common Troubleshooting Guide for Multicomponent Synthesis.

Conclusion

The multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives represents a highly efficient and versatile strategy for accessing these medicinally important scaffolds. The protocols and principles outlined in these application notes provide a solid foundation for researchers to successfully synthesize and explore the chemical space of this promising class of compounds. The operational simplicity, high atom economy, and ability to rapidly generate diverse libraries of molecules underscore the power of MCRs in modern drug discovery and development.

References

  • Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. ResearchGate. Available from: [Link]

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  • Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. ACS Publications. Available from: [Link]

  • Bayana, M. E., Wailes, J. S., & Marsden, S. P. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. White Rose Research Online. Available from: [Link]

  • Zn(II)-Catalyzed Multicomponent Sustainable Synthesis of Pyridines in Air. ResearchGate. Available from: [Link]

  • Zainul, R., Muhiebes, R. M., & Hojjati, M. (2025). Synthesis of pyridine derivatives employing three component reaction and Fe3O4/ZnO/MWCNTs magnetic nanocomposites. Journal of Medical, Chemical and Biomedical Engineering, 1(1), 24-39. Available from: [Link]

  • Al-Ghorbani, M., El-Sharkawy, A. A., & El-Gazzar, A. A. (2020). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. Molecules, 25(23), 5698. Available from: [Link]

  • Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain. PubMed. Available from: [Link]

  • Dyachenko, I. V., Dyachenko, V. D., Dorovatovskii, P. V., Khrustalev, V. N., & Nenajdenko, V. G. (2014). NOVEL MULTICOMPONENT SYNTHESIS OF 6,7-DIHYDRO-5H-CYCLOPENTA[b]PYRIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds, 50(9), 1282-1291. Available from: [Link]

  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. Supporting Information. Available from: [Link]

  • Zhou, J., Gao, H., Sun, H., & Wu, Y. (2012). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 550-553, 67-70. Available from: [Link]

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. Available from: [Link]

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH₂ adjacent to pyridine moiety in water. FAO AGRIS. Available from: [Link]

  • Manning, J. R., & Davies, H. M. L. (2008). One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid Induced Ring Expansion of Isoxazoles. Journal of the American Chemical Society, 130(27), 8602-8603. Available from: [Link]

  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. Available from: [Link]

  • Manning, J. R., & Davies, H. M. L. (2008). One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles. Journal of the American Chemical Society, 130(27), 8602–8603. Available from: [Link]

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Application Note: A Practical Guide to ¹H and ¹³C NMR Analysis of 5H-Cyclopenta[c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 5H-Cyclopenta[c]pyridine core, an azafluorene isomer, represents a significant heterocyclic scaffold in medicinal chemistry and materials science. Recent studies have highlighted the potential of its derivatives as potent antiviral, insecticidal, and fungicidal agents, making them a focal point for drug development professionals.[1][2] The unambiguous structural elucidation of these novel compounds is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.

This guide provides a detailed protocol and in-depth analysis of the ¹H and ¹³C NMR spectral features characteristic of the 5H-Cyclopenta[c]pyridine scaffold. While comprehensive NMR data for the unsubstituted parent compound is limited in published literature, this document synthesizes information from closely related isomers and substituted derivatives to establish a reliable analytical framework.[1] We will explore the fundamental principles governing the spectral appearance of these molecules, provide step-by-step protocols for sample preparation and data acquisition, and offer insights into spectral interpretation.

Core Principles: Understanding the NMR Landscape of Aza-aromatics

The NMR spectra of 5H-Cyclopenta[c]pyridine derivatives are governed by the interplay of electronic effects from the fused ring system. The key to interpretation lies in understanding how the nitrogen atom influences the chemical environment of the neighboring protons and carbons.

  • ¹H NMR Spectroscopy : The chemical shift (δ) of a proton is highly sensitive to its local electronic environment.[3] In the pyridine ring, the electronegative nitrogen atom withdraws electron density, "deshielding" the adjacent protons. This deshielding effect causes these protons to resonate at a higher frequency (further downfield) compared to those in a simple benzene ring.[3][4] Protons on the cyclopentane moiety typically appear in the aliphatic region (upfield), but their shifts can be influenced by adjacent aromatic systems or substituents.

  • ¹³C NMR Spectroscopy : Similar to ¹H NMR, the carbon chemical shifts are dictated by the local electronic structure. The carbons directly bonded to the nitrogen (C1 and C3) are significantly deshielded and appear far downfield.[5] The overall range of ¹³C chemical shifts is much broader than for protons, typically spanning 0-220 ppm, which often results in a spectrum where every unique carbon atom produces a distinct signal.[6]

  • Spin-Spin (J) Coupling : This phenomenon, observed as signal splitting, provides crucial information about the connectivity of atoms. In the aromatic portion of the molecule, the magnitude of the coupling constant (J, measured in Hz) reveals the relative positions of coupled protons. Typical values are:

    • Ortho-coupling (³JHH) : 7–9 Hz

    • Meta-coupling (⁴JHH) : 2–3 Hz

    • Para-coupling (⁵JHH) : <1 Hz (often not resolved)[7]

Predicted and Observed Spectral Features

Based on the analysis of related azafluorenones and substituted cyclopentapyridines, we can predict the characteristic chemical shift regions for the 5H-Cyclopenta[c]pyridine scaffold.[8][9][10]

Molecular Structure and Numbering

For clarity, the standard IUPAC numbering for the 5H-Cyclopenta[c]pyridine core is used throughout this guide.

Caption: Structure of 5H-Cyclopenta[c]pyridine with numbering.

¹H NMR Data Summary

The following table summarizes the expected chemical shift ranges for protons on a substituted 5H-Cyclopenta[c]pyridine scaffold. Actual values will vary based on the specific substituents and the solvent used.

Proton PositionTypical δ (ppm)Multiplicity (unsubstituted)Key Influences
H1, H3 (Aromatic)8.0 - 9.0Doublet (d)Strongly deshielded by adjacent nitrogen.
H4 (Aromatic)7.0 - 8.0Triplet or ddTypical aromatic region, influenced by N.
H6, H7 (Aromatic)7.2 - 8.2Doublet (d)Influenced by cyclopentane ring fusion.
H5 (Aliphatic)2.8 - 3.5Singlet or TripletAliphatic CH₂ adjacent to aromatic system.
¹³C NMR Data Summary

The table below outlines the anticipated chemical shift regions for the carbon atoms. ¹³C NMR spectra are typically acquired with proton decoupling, resulting in singlets for each carbon.

Carbon PositionTypical δ (ppm)Carbon TypeKey Influences
C1, C3145 - 155Aromatic CHHighly deshielded by adjacent nitrogen.[5]
C4130 - 140Aromatic CHPara to nitrogen, moderately deshielded.[5]
C4a, C7a140 - 160Quaternary CBridgehead carbons, deshielded.
C6, C7120 - 130Aromatic CHTypical aromatic region.
C530 - 45Aliphatic CH₂Shielded relative to aromatic carbons.

Experimental Protocols

Adherence to a rigorous and standardized protocol is essential for acquiring high-quality, reproducible NMR data.[11]

Protocol 3.1: Sample Preparation

The goal of sample preparation is to create a homogenous, particle-free solution at an appropriate concentration.[11]

Causality Behind Choices:

  • Solvent Selection : The choice of a deuterated solvent is critical. It must completely dissolve the sample without reacting with it. The solvent's residual peaks should not overlap with signals of interest.[12] Chloroform-d (CDCl₃) is a common first choice due to its versatility. For less soluble compounds, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Pyridine-d₅ can be effective alternatives.[13][14][15][16][17]

  • Concentration : For ¹H NMR, 1-10 mg in 0.6-0.7 mL of solvent is usually sufficient.[18] ¹³C NMR is inherently less sensitive, requiring higher concentrations (10-50 mg) or longer acquisition times to achieve a good signal-to-noise ratio.[18]

Step-by-Step Methodology:

  • Weighing : Accurately weigh 5-10 mg of the purified 5H-Cyclopenta[c]pyridine derivative into a clean, dry vial.

  • Dissolution : Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).

  • Mixing : Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, homogenous solution is required.

  • Filtering : To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[12][18]

  • Capping and Labeling : Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.

Protocol 3.2: NMR Data Acquisition Workflow

A combination of 1D and 2D NMR experiments is essential for complete structural assignment.

G prep Sample Preparation (Protocol 3.1) h1 Acquire ¹H Spectrum (1D Proton) prep->h1 c13 Acquire ¹³C{¹H} Spectrum (1D Carbon, Decoupled) h1->c13 Provides proton locations cosy Acquire ¹H-¹H COSY (H-H Connectivity) c13->cosy Provides carbon locations hsqc Acquire ¹H-¹³C HSQC (Direct C-H Correlation) cosy->hsqc Confirms H-H neighbors hmbc Acquire ¹H-¹³C HMBC (Long-Range C-H Correlation) hsqc->hmbc Assigns protonated carbons analysis Data Processing & Analysis (Assign Signals) hmbc->analysis Assigns quaternary carbons structure Structure Elucidation analysis->structure

Caption: Standard workflow for NMR-based structure elucidation.

Recommended Experiments:

  • ¹H NMR : Provides the initial overview of proton environments.

  • ¹³C{¹H} NMR : Shows all unique carbon signals as singlets.

  • ¹H-¹H COSY (Correlation Spectroscopy) : Identifies protons that are spin-coupled to each other, revealing ³JHH (and sometimes ⁴JHH) connectivities. This is crucial for tracing the proton network within the rings.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with the signal of the carbon atom it is directly attached to. This definitively links the ¹H and ¹³C spectra.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). This is the key experiment for assigning quaternary (non-protonated) carbons and piecing the molecular fragments together.

Data Interpretation: A Practical Walk-through

Interpreting the spectra involves a systematic integration of the information from all experiments.

  • Analyze the ¹H Spectrum : Identify the number of signals, their integration (proton count), chemical shifts (functional group region), and multiplicity (coupling pattern). For a 5-aryl substituted derivative, expect to see signals in the aromatic region for both the pyridine and the aryl substituent, as well as a singlet for the aliphatic CH₂ group.[2]

  • Analyze the ¹³C Spectrum : Count the number of signals to confirm it matches the expected number of unique carbons in the structure. Note the chemical shifts to identify quaternary, CH, and CH₂ carbons.

  • Use HSQC to Link ¹H and ¹³C : Assign all protonated carbons by overlaying the HSQC spectrum. Each cross-peak confirms a direct C-H bond.

  • Use COSY to Build Spin Systems : Trace the connectivity of protons within the pyridine ring and any substituents. For example, a cross-peak between a signal at ~8.5 ppm and one at ~7.5 ppm would suggest an ortho relationship.

  • Use HMBC to Assemble the Skeleton : This is the final and most critical step. Look for long-range correlations. For example, the protons of the CH₂ group at C5 should show an HMBC correlation to the quaternary bridgehead carbon C4a and the aromatic carbon C6. The aromatic protons will show correlations to nearby quaternary carbons, allowing for their unambiguous assignment.

Troubleshooting

IssuePotential CauseRecommended Solution
Broad Peaks / Poor Resolution Sample contains solid particles; high viscosity; paramagnetic impurities.Filter the sample again.[11][18] Dilute the sample. Ensure starting material is pure.
Low Signal-to-Noise (S/N) Sample concentration is too low.Increase sample concentration if solubility allows. Increase the number of scans during acquisition.
Overlapping Solvent Peak The solvent's residual peak is obscuring a signal of interest.Choose a different deuterated solvent whose residual peaks are in a clear region of the spectrum.

References

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  • University of Wisconsin. (2017). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link][7]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link][3]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link][4]

  • Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link][27]

  • Molecules. (2020). Synthesis and Spectrophotometric Analysis of 1-Azafluorenone Derivatives. Retrieved from [Link][10]

  • Anasazi Instruments. (n.d.). Quantitative NMR measurements for the analysis of enantiomeric purity. Retrieved from [Link][28]

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Application Note: Development of 5-Aryl-cyclopenta[c]pyridines for Advanced Fungicidal Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The escalating resistance of phytopathogenic fungi to conventional agrochemicals necessitates the development of novel molecular scaffolds. Natural product-derived compounds offer a proven pathway for discovering new modes of action. Recent structural optimization of cerbinal —a naturally occurring iridoid—has identified the cyclopenta[c]pyridine core as a highly versatile scaffold for agricultural applications[1].

By systematically modifying the 5-position of the cyclopenta[c]pyridine ring, researchers have synthesized a library of 30 novel 5-aryl derivatives that exhibit broad-spectrum fungicidal, antiviral (anti-TMV), and insecticidal properties[1],[2].

The Causality of Structural Design: The introduction of an aryl ring at the 5-position fundamentally alters the molecule's physicochemical profile. Molecular docking studies reveal that the appended benzene ring significantly enhances binding affinity to target receptor proteins via


 stacking and hydrophobic interactions[1]. Specifically, the incorporation of electron-withdrawing groups—such as the fluorine atoms in a 3,4,5-trifluorophenyl substitution (Compound 4i)—increases the molecule's lipophilicity and metabolic stability[3]. This allows for superior penetration of the fungal cell wall and robust target engagement, culminating in exceptional mycelial growth inhibition[2]. Furthermore, these derivatives demonstrated low toxicity to non-target organisms, such as zebrafish, validating their potential as sustainable agrochemicals[1].

Synthesis Workflow: Palladium-Catalyzed Derivatization

The synthesis of 5-aryl-cyclopenta[c]pyridines relies on a highly controlled Suzuki cross-coupling reaction, utilizing a 5-bromo-cyclopenta[c]pyridine intermediate derived from cerbinal[3].

Synthesis_Pathway Lead Cerbinal (Natural Lead) Intermediate 5-Bromo-cyclopenta[c]pyridine (Intermediate 3) Lead->Intermediate Amination & Bromination Coupling Suzuki Cross-Coupling Pd(PPh3)4, K3PO4 Intermediate->Coupling Arylboronic Acid 1,4-Dioxane/H2O Product 5-Aryl Derivative (e.g., Compound 4i) Coupling->Product Transmetalation & Reductive Elimination

Caption: Workflow detailing the semi-synthetic modification of cerbinal into 5-aryl-cyclopenta[c]pyridines.

Protocol 1: Synthesis of 5-Aryl-cyclopenta[c]pyridines via Suzuki Cross-Coupling

This protocol is designed as a self-validating system to ensure high yield and stereochemical integrity.

Reagents & Materials:

  • 5-bromo-cyclopenta[c]pyridine intermediate (1.0 eq)

  • Substituted phenylboronic acid (e.g., 3,4,5-trifluorophenylboronic acid) (1.5 eq)[3]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)[3]

  • Solvent: 1,4-Dioxane and deionized water (4:1 v/v)

Step-by-Step Methodology:

  • Reaction Assembly: In a flame-dried Schlenk flask, dissolve the 5-bromo-cyclopenta[c]pyridine intermediate in the 1,4-dioxane/water mixture.

  • Base Addition: Add K₃PO₄ to the solution. Rationale: A mild base is critical to activate the boronic acid by forming a reactive boronate complex, facilitating the transmetalation step without degrading the cyclopenta[c]pyridine core[3].

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles and backfill with argon. Rationale: Oxygen rapidly poisons the Pd(0) catalyst and promotes the homocoupling of the arylboronic acid. Strict anaerobic conditions are non-negotiable for optimal cross-coupling yields[3].

  • Catalyst Introduction: Quickly add Pd(PPh₃)₄ under a positive argon flow. Seal the flask and heat to 85°C for 12–16 hours.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the brominated intermediate validates the completion of the catalytic cycle.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography to isolate the target 5-aryl-cyclopenta[c]pyridine.

  • Final Validation: Confirm molecular structure and purity (>95%) using ¹H/¹³C NMR and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: Fungicidal Efficacy

To systematically evaluate the fungicidal potential of the synthesized library, in vitro mycelial growth inhibition assays are employed.

MOA_Logic Design 3,4,5-Trifluorophenyl Substitution (Compound 4i) PhysChem Increased Lipophilicity & Metabolic Stability Design->PhysChem Fluorine Effect Binding Enhanced Receptor Binding (π-π Stacking & Halogen Bonds) PhysChem->Binding Target Engagement Phenotype Mycelial Growth Inhibition (S. sclerotiorum: 91.9%) Binding->Phenotype Cell Viability Disruption

Caption: Mechanistic rationale for the enhanced fungicidal efficacy of fluorinated 5-aryl derivatives.

Protocol 2: In Vitro Mycelial Growth Inhibition Assay

Step-by-Step Methodology:

  • Media Preparation: Prepare standard Potato Dextrose Agar (PDA) media. Autoclave at 121°C for 20 minutes.

  • Compound Dilution: Dissolve the synthesized 5-aryl-cyclopenta[c]pyridine derivatives in a minimal volume of DMSO and dilute with sterile water containing 0.1% Tween-80.

  • Plate Pouring: Mix the compound solution with molten PDA (at ~50°C) to achieve a final discriminatory concentration of 50 μg/mL[1]. Pour into sterile Petri dishes.

    • Self-Validation Control: Always prepare a negative control plate (DMSO/Tween-80 only) to establish baseline fungal growth, and a positive control plate utilizing a commercial standard (e.g., Boscalid or Carbendazim).

  • Inoculation: Using a sterile cork borer (5 mm diameter), excise mycelial plugs from the actively growing margins of 3-day-old fungal cultures (e.g., Sclerotinia sclerotiorum, Botrytis cinerea). Place one plug face-down in the center of each prepared PDA plate.

  • Incubation & Measurement: Incubate the plates at 25°C in the dark. Once the negative control mycelium reaches the edge of the plate (typically 48–72 hours), measure the colony diameters of all plates using digital calipers.

  • Data Calculation: Calculate the inhibition ratio (%) using the formula: Inhibition (%) =[(Control Diameter - Treatment Diameter) / (Control Diameter - 5 mm)] × 100.

Quantitative Data Summary

The structural optimization of cerbinal yielded several highly potent candidates. The introduction of specific aryl groups dictated the bioactivity profile, with fluorinated derivatives showing the highest fungicidal activity, while methoxy-substituted variants excelled in antiviral assays[3],[1].

Table 1: Biological Efficacy of Key 5-Aryl-cyclopenta[c]pyridine Derivatives

Compound ID5-Position SubstitutionTarget Pathogen / AssayEfficacy / Inhibition Rate
Compound 4i 3,4,5-trifluorophenylSclerotinia sclerotiorum91.9% inhibition at 50 μg/mL[1]
Compound 4i 3,4,5-trifluorophenylBotrytis cinerea75.0% inhibition at 50 μg/mL[1]
Compound 4i 3,4,5-trifluorophenylPhytophthora infestans62.5% inhibition at 50 μg/mL[1]
Compound 4k m-methoxyphenylTobacco Mosaic Virus (TMV)51.1 ± 1.9% in vivo inactivation at 500 μg/mL[1]
Compound 4g Aryl variantTobacco Mosaic Virus (TMV)Superior to commercial Ribavirin at 100 μg/mL[1]

Note: Compound 4i represents a breakthrough lead for broad-spectrum fungicidal applications, significantly outperforming the baseline activity of the natural lead, cerbinal[1],[2].

References

  • Tan, J., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry, 73(2). American Chemical Society. URL:[Link]

Sources

Application Note: Cyclopenta[b]pyridine Derivatives as Advanced Corrosion Inhibitors for Carbon Steel

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials scientists, chemical engineers, and industrial formulation developers.

Introduction & Mechanistic Rationale

Carbon steel (CS) is a foundational material in industrial manufacturing, yet it is highly susceptible to degradation during routine acid pickling and industrial descaling processes (typically utilizing 1M H₂SO₄ or HCl). While traditional inhibitors mitigate this, they often suffer from thermal instability or high environmental toxicity. Recently, highly functionalized heterocyclic compounds—specifically 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs) —have emerged as exceptionally potent, mixed-type corrosion inhibitors[1].

The Causality of Inhibition: Why CAPDs Work

The superior performance of CAPDs is not coincidental; it is a direct consequence of their molecular architecture. These molecules are engineered with nitrogen heteroatoms (within the pyridine ring and the carbonitrile group), oxygen atoms (in alkoxy substituents), and extensive delocalized


-electron systems[2]. This structure facilitates a dual-mode adsorption mechanism that strictly adheres to the Langmuir isotherm[3]:
  • Chemisorption (Coordinate Bonding): The unshared electron pairs on the heteroatoms and the

    
    -electrons of the aromatic rings act as powerful electron donors. They form stable coordinate covalent bonds with the vacant, low-energy d-orbitals of iron atoms on the steel surface[2].
    
  • Physisorption (Electrostatic Attraction): In highly acidic media (e.g., 1M H₂SO₄), the heteroatoms become protonated. The resulting cationic CAPD species are electrostatically attracted to the negatively charged layer of pre-adsorbed sulfate ions on the metal surface[3][4].

Together, these mechanisms displace water molecules and form a dense, hydrophobic protective monolayer that physically blocks the diffusion of corrosive hydronium ions and dissolved oxygen.

Mechanism A CAPD Molecule (Heteroatoms & π-electrons) B Acidic Medium (Protonation) A->B D Neutral CAPD (Electron Donor) A->D C Protonated CAPD (Cationic) B->C E Physisorption (Electrostatic Attraction) C->E F Chemisorption (Coordinate Bonds with Fe d-orbitals) D->F G Protective Monolayer on Steel (Corrosion Inhibition) E->G F->G

Dual-mode adsorption mechanism of CAPDs on carbon steel surfaces.

Quantitative Performance Data

Electrochemical evaluations confirm that CAPDs function as mixed-type inhibitors, effectively suppressing both the anodic dissolution of iron and the cathodic evolution of hydrogen. The table below summarizes the concentration-dependent performance of a primary derivative, CAPD-1 (2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile), in 1M H₂SO₄ at 298 K[2][5].

Inhibitor Concentration (mM)Surface Coverage (

)
Inhibition Efficiency (

%)
Adsorption IsothermInhibitor Type
0.1 0.85285.2%LangmuirMixed-type
0.5 0.93193.1%LangmuirMixed-type
1.0 0.97797.7% LangmuirMixed-type

Data demonstrates that maximum monolayer coverage is achieved at 1.0 mM, beyond which efficiency plateaus due to steric hindrance and saturation of active metallic sites[2].

Experimental Protocols & Workflows

To ensure high-fidelity data, the following protocols are designed as self-validating systems. Each phase includes critical checkpoints to verify the integrity of the chemical synthesis and the electrochemical measurements.

Protocol A: Synthesis of CAPD Inhibitors

Objective: Synthesize high-purity CAPD via a base-catalyzed cyclocondensation reaction. Causality Check: Sodium alkoxide is chosen as the catalyst because the strong base efficiently deprotonates propanedinitrile, initiating a Knoevenagel condensation followed by a Michael addition and subsequent ring closure[2][3].

  • Reagent Preparation: Dissolve 10 mmol of 2,5-diarylidenecyclopentanone and 10 mmol of propanedinitrile in 30 mL of absolute ethanol.

  • Catalysis: Add 5 mL of sodium ethoxide solution dropwise to the mixture under continuous magnetic stirring.

  • Reflux & Validation: Reflux the mixture at 78°C. Self-Validation Step: Monitor the reaction strictly via Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent. Do not terminate reflux until the starting material spots completely disappear (typically 3–5 hours).

  • Isolation: Cool the mixture to room temperature and neutralize with dilute HCl (0.1 M) until precipitation is complete.

  • Purification: Filter the crude solid, wash thoroughly with distilled water to remove inorganic salts, and recrystallize from ethanol to yield the pure CAPD derivative.

Protocol B: Electrochemical Evaluation (EIS & PDP)

Objective: Quantify the corrosion inhibition efficiency in acidic media. Causality Check: Open Circuit Potential (OCP) stabilization is mandatory. Running polarization scans on a non-equilibrated surface yields skewed kinetic data due to transient double-layer charging.

  • Electrode Preparation: Abrade the carbon steel working electrode sequentially using SiC paper from 400 up to 1200 grit. Degrease ultrasonically in acetone for 5 minutes, rinse with bi-distilled water, and dry under a stream of N₂.

  • Solution Setup: Prepare a 1M H₂SO₄ blank solution and test solutions containing 0.1, 0.5, and 1.0 mM of the synthesized CAPD.

  • OCP Stabilization (Self-Validation): Immerse the electrode in the test solution. Record the OCP for 45–60 minutes. Do not proceed until the potential drift is less than 2 mV over a 10-minute window, confirming steady-state equilibrium[2].

  • Electrochemical Impedance Spectroscopy (EIS): Apply a 10 mV peak-to-peak AC sinusoidal signal at the stabilized OCP, sweeping frequencies from 100 kHz down to 10 mHz.

    • Data Validation: Analyze the Nyquist plots. A successful protective film is indicated by a significant increase in the diameter of the capacitive loop (Charge Transfer Resistance,

      
      ) and a proportional decrease in Double Layer Capacitance (
      
      
      
      )[6].
  • Potentiodynamic Polarization (PDP): Sweep the potential from -250 mV to +250 mV relative to the OCP at a slow scan rate of 1 mV/s to capture anodic and cathodic Tafel slopes without inducing mass-transfer limitations.

Protocol C: Surface Characterization

Objective: Visually and chemically verify the chemisorbed inhibitor film.

  • Immerse prepared CS coupons in uninhibited and 1.0 mM CAPD-inhibited 1M H₂SO₄ for 24 hours.

  • Remove the coupons and rinse gently with distilled water. Causality Check: Gentle rinsing removes precipitated salts and physisorbed debris but leaves the strongly coordinated (chemisorbed) CAPD monolayer intact.

  • Analyze the surface morphology using Scanning Electron Microscopy (SEM).

  • Perform X-ray Photoelectron Spectroscopy (XPS) to validate the chemical state. The presence of N 1s and C 1s peaks shifted to higher binding energies confirms the coordinate bonding between the pyridine/carbonitrile nitrogen and the Fe substrate[7].

Workflow S1 1. Synthesis & Purification (Cyclocondensation) S2 2. Coupon Preparation (Abrasion & Degreasing) S1->S2 S3 3. OCP Stabilization (Steady-State Validation) S2->S3 S4 4. EIS Measurement (R_ct & C_dl Analysis) S3->S4 S5 5. PDP Measurement (Anodic/Cathodic Kinetics) S4->S5 S6 6. Surface Analysis (SEM & XPS Confirmation) S5->S6

Standard experimental workflow for CAPD corrosion inhibitor evaluation.

References

  • Shalabi, K., & Abdelhamid, A. A. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega.[Link]

  • National Center for Biotechnology Information (NCBI). (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds... PubMed Central (PMC).[Link]

  • ResearchGate. (2023). Eco-friendly pyridine-derivatives for corrosion inhibition of carbon steel during acidic treatments: mechanistic insights from electrochemical, surface, and computational studies. [Link]

Sources

Application Notes and Protocols for the Spectroscopic Analysis of Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Electronic Behavior of Pyridines

Pyridine, a foundational aromatic heterocycle, and its derivatives are cornerstones in pharmaceuticals, agrochemicals, and materials science. Their utility is intrinsically linked to their electronic structure, which can be effectively probed using UV-Vis absorption and fluorescence spectroscopy. These techniques provide critical insights into molecular identity, concentration, purity, and the molecule's interaction with its environment.

This guide offers a comprehensive protocol for the spectroscopic characterization of pyridines. It moves beyond a simple list of steps to explain the underlying photophysical principles and the rationale behind key experimental decisions. We will explore how factors such as solvent polarity and pH can modulate the electronic transitions within the pyridine ring, providing a powerful tool for researchers to understand and manipulate these versatile molecules. The protocols described herein are designed to be self-validating, ensuring robust and reproducible results for researchers, scientists, and drug development professionals.

The Photophysical Foundation of Pyridine Spectroscopy

The electronic spectra of pyridine are dominated by two primary types of transitions: π → π* and n → π*.

  • π → π Transitions:* These are high-energy, high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

  • n → π Transitions:* This involves the promotion of a non-bonding electron from the nitrogen atom's lone pair into a π* antibonding orbital. This transition is typically of lower energy and significantly lower intensity than the π → π* transitions.[1][2]

These transitions are not static; they are highly sensitive to the molecule's immediate chemical environment. For instance, polar, protic solvents can form hydrogen bonds with the nitrogen's lone pair, stabilizing the n-orbital. This stabilization increases the energy gap for the n → π* transition, resulting in a shift to shorter wavelengths (a "blue shift" or hypsochromic shift).[2] Conversely, protonation of the pyridine nitrogen in acidic conditions can dramatically alter the electronic landscape, leading to significant spectral shifts (acidochromism), a phenomenon that can be exploited for sensing applications.[3][4]

The Journey of an Excited Molecule: A Jablonski Diagram

To understand fluorescence, we must first visualize the processes that occur after a molecule absorbs light. The Jablonski diagram provides a clear illustration of these events.[5][6]

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S2 S₂ S0->S2 Absorption S1 S₁ S1->S0 Fluorescence T1 T₁ S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion v0_S0 v=0 v1_S0 v=1 v0_S1 v=0 v1_S1 v=1 v2_S1 v=2 v2_S1->v0_S1 VR v0_S2 v=0 v1_S2 v=1 v1_S2->v0_S2 Vibrational Relaxation T1->S0 Phosphorescence v0_T1 v=0 v1_T1 v=1 v1_T1->v0_T1 VR

Caption: Jablonski diagram illustrating key photophysical processes.[5][7][8]

Part 1: UV-Vis Absorption Spectroscopy Protocol

UV-Vis spectroscopy measures the attenuation of light as it passes through a sample, providing quantitative information based on the Beer-Lambert Law.

A = εbc

Where:

  • A is absorbance (unitless)

  • ε (epsilon) is the molar absorptivity or extinction coefficient (L mol⁻¹ cm⁻¹)[9][10]

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of the analyte (mol L⁻¹)

Materials and Reagents
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer is recommended for stability.

  • Cuvettes: Quartz cuvettes are required for measurements below 340 nm. Handle by the frosted sides only.[11]

  • Solvent: Use spectroscopic grade solvents (e.g., ethanol, acetonitrile, cyclohexane). The solvent must be transparent in the wavelength range of interest.

  • Pyridine Sample: Of known purity.

  • Volumetric Glassware: Calibrated Class A flasks and pipettes.

Step-by-Step Experimental Protocol
  • Instrument Preparation: Power on the spectrophotometer and its light sources (deuterium for UV, tungsten for visible). Allow at least 30 minutes for the instrument to warm up and stabilize.[12][13]

  • Sample Preparation:

    • Stock Solution: Accurately weigh the pyridine sample and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1x10⁻³ M).

    • Working Solutions: Prepare a series of dilutions from the stock solution. The final concentrations should yield absorbance values between 0.1 and 1.0 for optimal accuracy.[14][15] High concentrations can lead to measurement inaccuracies.[16]

  • Measurement Procedure:

    • Set Parameters: Select the desired wavelength range for the scan (e.g., 200-400 nm for pyridine).

    • Blank Measurement: Fill a clean cuvette with the pure solvent. Place it in the sample holder and run a baseline or "zero" measurement. This corrects for any absorbance from the solvent and cuvette.[11][17]

    • Sample Measurement: Rinse the cuvette with a small amount of your sample solution before filling it. Place the sample cuvette in the holder and initiate the scan.

    • Data Recording: Save the spectrum and record the absorbance value at the wavelength of maximum absorbance (λ_max).

Data Analysis: Calculating Molar Absorptivity (ε)

The molar absorptivity is an intrinsic property of the molecule under specific conditions (solvent, pH, temperature).[18] It is a measure of how strongly the molecule absorbs light at a given wavelength.[19]

  • From the recorded spectrum, identify the λ_max.

  • Using the Beer-Lambert law rearranged to ε = A / (bc) , calculate the molar absorptivity.

  • For robust results, perform this calculation for several concentrations and average the results. The data should yield a linear relationship between absorbance and concentration.

Concentration (M)Path Length (cm)Absorbance at λ_maxCalculated ε (L mol⁻¹ cm⁻¹)
1.0 x 10⁻⁵1.00.21521500
2.5 x 10⁻⁵1.00.53821520
5.0 x 10⁻⁵1.01.07321460 (Note: >1.0)
Average ~21500

Part 2: Fluorescence Spectroscopy Protocol

Fluorescence is the emission of light from a molecule after it has absorbed light. This technique is exceptionally sensitive and can provide detailed information about a molecule's electronic structure and its environment.[20]

Materials and Reagents
  • Spectrofluorometer: An instrument with an excitation and an emission monochromator and a detector (e.g., a photomultiplier tube) positioned at a 90° angle to the excitation source.[21]

  • Cuvettes: Four-sided polished quartz fluorescence cuvettes.

  • Solvents: High-purity, spectroscopic-grade solvents are critical to avoid background fluorescence.

  • Reference Standard: A compound with a known quantum yield that absorbs and emits in a similar wavelength range to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for UV excitation, Rhodamine 6G in ethanol for visible excitation).[22]

Step-by-Step Experimental Protocol
  • Instrument Preparation: Power on the instrument and xenon lamp source, allowing at least 30 minutes for stabilization.[23]

  • Sample Preparation:

    • Prepare a series of dilute solutions of both the pyridine sample and the reference standard in the same solvent.[22]

    • Crucial Point: The absorbance of all solutions at the intended excitation wavelength must be kept below 0.1 to prevent inner-filter effects, where the sample reabsorbs its own emitted light.[14][22]

  • Measurement Procedure:

    • Determine Excitation Wavelength (λ_ex): This is typically the λ_max determined from the UV-Vis absorption spectrum.

    • Record Emission Spectrum: Place a sample cuvette in the holder. Set the excitation monochromator to λ_ex and scan the emission monochromator over a range of longer wavelengths (e.g., if λ_ex is 260 nm, scan from 270 nm to 500 nm).

    • Record Data: Save the emission spectrum. Repeat for all prepared solutions of the sample and the standard, using identical instrument settings (e.g., excitation and emission slit widths).[22]

Data Analysis: Relative Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield (Φ_F) is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.[24] The relative method is a common and reliable approach.[22]

The quantum yield of the unknown sample (Φ_X) is calculated using the following equation:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

  • Φ_ST is the known quantum yield of the standard.

  • Grad is the gradient from a plot of integrated fluorescence intensity versus absorbance.

  • η (eta) is the refractive index of the solvent used for the sample (X) and standard (ST). If the same solvent is used, this term cancels out.[22]

Caption: Workflow for Relative Fluorescence Quantum Yield Determination.

Sample (in 0.1 M H₂SO₄)Absorbance at 350 nmIntegrated Fluorescence Intensity (a.u.)
Quinine Sulfate (Std)0.021150,100
Quinine Sulfate (Std)0.045321,500
Quinine Sulfate (Std)0.092658,000
Pyridine Derivative (X)0.025195,500
Pyridine Derivative (X)0.051398,800
Pyridine Derivative (X)0.098765,400

By plotting this data and calculating the gradients, one can determine the quantum yield of the pyridine derivative relative to the known value for quinine sulfate (Φ_F ≈ 0.54).

Part 3: Troubleshooting and Best Practices

ProblemPotential Cause(s)Recommended Solution(s)
No/Low Signal - Incorrect wavelength settings.- Lamp is off or unstable.- Detector issue.- Sample concentration too low (UV-Vis) or too high/quenched (Fluorescence).- Verify scan parameters.- Allow lamp to warm up; check lamp status.- Run instrument diagnostics.- Prepare new samples at appropriate concentrations.[16]
Noisy/Erratic Spectrum - Dirty or scratched cuvette.- Air bubbles in the sample.- Lamp instability.- High sample concentration causing light scattering.- Clean or replace the cuvette.[11]- Gently tap cuvette to dislodge bubbles.- Ensure instrument is fully warmed up.[25]- Dilute the sample.
Unexpected Peaks - Contaminated solvent or sample.[16]- Solvent fluorescence (in fluorescence spectroscopy).- Raman scattering from the solvent (a sharp peak at a fixed energy shift from the excitation wavelength).- Use high-purity solvents and clean glassware.- Run a solvent blank to check for background signals.- Identify the Raman peak by changing the excitation wavelength; the peak will shift accordingly.
Absorbance > 2.0 - Sample concentration is too high.- Stray light in the instrument.- Dilute the sample to bring absorbance into the linear range (<1.0).- Check instrument performance with standard filters.
Fluorescence intensity not linear with concentration - Inner-filter effect (absorbance > 0.1).- Aggregation or quenching at high concentrations.- Dilute all samples to ensure A < 0.1 at λ_ex.- Check for changes in the absorption spectrum with concentration, which may indicate aggregation.

References

  • ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved March 7, 2026, from [Link]

  • Yamazaki, I., Murao, T., Yamanaka, T., & Baba, H. (1981). Vapor-phase fluorescence emissions of pyridine and its methyl derivatives: Excitation-energy dependence of nonradiative electron. The Journal of Chemical Physics, 75(8), 3803-3809.
  • Drawell. (2023, July 24). How to Use UV Vis Spectrophotometer. Retrieved March 7, 2026, from [Link]

  • Universal Lab Blog. (2024, August 31). The Operating Manual for UV-Vis Spectrophotometer. Retrieved March 7, 2026, from [Link]

  • Open Critical Care. (n.d.). What is a molar extinction coefficient with regard to pulse oximetry? Retrieved March 7, 2026, from [Link]

  • MxRady. (2024, October 13). Mastering Spectrophotometry: Step-by-Step Guide to Using Spectrophotometers and UV Spectrometers. Retrieved March 7, 2026, from [Link]

  • Molar extinction coefficient: Significance and symbolism. (2026, January 4). Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). (a) Jablonski diagram illustrating photophysical processes that can... Retrieved March 7, 2026, from [Link]

  • Soft Matter (RSC Publishing). (n.d.). Protonation induced redshift in the fluorescence of a pyridine derivative as a potential anti-counterfeiting agent. Retrieved March 7, 2026, from [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectrophotometry. Retrieved March 7, 2026, from [Link]

  • ExperimentFluorescenceSpectro... (2025, October 8). Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, March 16). 2.4: Effect of Solvent. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2016, January 17). What is the significance of molar extinction coefficient in enzyme kinetics assay? Retrieved March 7, 2026, from [Link]

  • IJCRT.org. (2025, May 5). Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines. Retrieved March 7, 2026, from [Link]

  • UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them. (n.d.). Retrieved March 7, 2026, from [Link]

  • MtoZ Biolabs. (n.d.). How to Determine the Extinction Coefficient. Retrieved March 7, 2026, from [Link]

  • [Fluorometric determination of pyridine and its derivatives by flow injection analysis]. (n.d.). Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2026, January 26). 4.2.1: Instructions for using the UV-Vis Spectrophotometers. Retrieved March 7, 2026, from [Link]

  • Agilent. (n.d.). What Is Fluorescence Spectroscopy? Principles Overview. Retrieved March 7, 2026, from [Link]

  • Sciforum. (2021, November 15). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Retrieved March 7, 2026, from [Link]

  • Biolab Scientific. (n.d.). Operation Manual Fluorescence Spectrophotometer. Retrieved March 7, 2026, from [Link]

  • PMC. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved March 7, 2026, from [Link]

  • YouTube. (2024, January 28). Jablonski diagram. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Jablonski diagram. Retrieved March 7, 2026, from [Link]

  • Edinburgh Instruments. (2018, August 9). Troubleshooting Measurements of Fluorescence Spectra. Retrieved March 7, 2026, from [Link]

  • HINOTEK. (n.d.). What Is a Fluorescence Spectrophotometer & How Does It Work? Retrieved March 7, 2026, from [Link]

  • Sper Scientific Direct. (2025, July 11). Spectrophotometer Selection and Troubleshooting: A Practical Guide. Retrieved March 7, 2026, from [Link]

  • Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I. (2017, February 1). Retrieved March 7, 2026, from [Link]

  • Edinburgh Instruments. (2022, April 14). Relative Quantum Yield of 2-Aminopyridine. Retrieved March 7, 2026, from [Link]

  • UOK Journals. (2025, November 4). 114 Solvent Impact on Fluorescence and UV-Vis Spectra. Retrieved March 7, 2026, from [Link]

  • ChemWiki. (n.d.). Jablonski diagram. Retrieved March 7, 2026, from [Link]

  • PicoQuant. (2015, July 15). Quantum yield determination by low-intensity Fluorescence Correlation Spectroscopy (liFCS). Retrieved March 7, 2026, from [Link]

  • Metkon. (2025, October 7). Spectroscopic Sample Preparation: Techniques for Accurate Results. Retrieved March 7, 2026, from [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020, February 5). Retrieved March 7, 2026, from [Link]

  • Sample Preparation for Atomic Spectroscopy: Evolution and Future Trends. (n.d.). Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025, November 6). Solvent Impact on Fluorescence and UV-Vis Spectra: Gáti and Szalay Relationship for Sulfonimide-Based Compound. Retrieved March 7, 2026, from [Link]

  • Chemical Science International Journal. (2017, March 17). A Review on Effect of Solvents on Fluorescent Spectra. Retrieved March 7, 2026, from [Link]

  • Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved March 7, 2026, from [Link]

  • Infoscience. (n.d.). Guidelines for measurement of luminescence spectra and quantum yields of inorganic and organometallic compounds in solution and. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Sample preparation for atomic spectroscopic analysis: An overview. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.9: Heterocyclic Amines. Retrieved March 7, 2026, from [Link]

  • UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025, August 9). Photoinduced Electron and Energy Transfer and pH-Induced Modulation of the Photophysical Properties in Homo- and Heterobimetallic Complexes of Ruthenium(II) and Rhodium(III) Based on a Heteroditopic Phenanthroline-Terpyridine Bridge | Request PDF. Retrieved March 7, 2026, from [Link]

  • ACS Omega. (2021, September 14). Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models. Retrieved March 7, 2026, from [Link]

Sources

Application Note: Molecular Docking and In Vivo Evaluation of 5H-Cyclopenta[c]pyridine Derivatives as TMV Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Agrochemical Drug Development Professionals.

Introduction & Mechanistic Rationale

Tobacco Mosaic Virus (TMV) is a highly destructive plant pathogen that causes severe agricultural and economic losses globally. Traditional antiviral agents, such as Ribavirin, often exhibit limited field efficacy and pose long-term environmental risks. Recently, natural product-derived scaffolds—specifically 5H-cyclopenta[c]pyridine derivatives (analogues of the natural product cerbinal)—have emerged as potent, broad-spectrum agrochemical agents with exceptional anti-TMV activity[1].

Mechanistic Causality: The TMV coat protein (CP) is the primary structural component required for viral encapsidation, assembly, and systemic movement within the host plant[2]. By targeting the TMV CP, small molecule inhibitors can disrupt the self-assembly process of the virus.

Recent structure-activity relationship (SAR) studies demonstrate that modifications at the 5-position of the cyclopenta[c]pyridine core—specifically the introduction of aromatic rings (5-aryl substitutions)—significantly enhance the molecule's stability and receptor binding affinity[3]. Molecular docking simulations reveal that these aromatic moieties facilitate strong


-cation and 

-

stacking interactions with key amino acid residues, most notably LYS268 , within the TMV CP binding pocket[2]. This highly specific interaction locks the coat protein in a rigid conformation, sterically hindering the RNA-protein and protein-protein interactions required for viable viral assembly[4].

Experimental Protocols: A Self-Validating System

To ensure high reproducibility and scientific integrity, the following workflows are designed as self-validating systems, incorporating internal controls and standard validation metrics.

Molecular Docking Protocol (Targeting TMV Coat Protein)

This computational protocol predicts the binding affinity and elucidates the interaction patterns of cyclopenta[c]pyridine derivatives against the TMV CP[2].

  • Step 1: Protein Preparation: Obtain the high-resolution crystal structure of the TMV coat protein from the Protein Data Bank (PDB ID: 1EI7). Strip co-crystallized water molecules, add polar hydrogens, and assign Gasteiger charges. Causality: This ensures the electrostatic environment of the binding pocket accurately reflects physiological conditions, preventing false-positive hydrogen bonds with artifactual water.

  • Step 2: Ligand Preparation: Construct the 3D structures of the 5H-cyclopenta[c]pyridine derivatives (e.g., Compound 4k, featuring a m-methoxyphenyl substitution). Perform energy minimization using the MMFF94 force field to obtain the lowest-energy (most stable) conformer prior to docking.

  • Step 3: Grid Generation & Docking Execution: Define the receptor grid box centered around the known binding pocket, ensuring it fully encompasses residue LYS268. Execute flexible-ligand docking using AutoDock Vina or Schrödinger Glide.

  • Step 4: Internal Validation (RMSD Check): Re-dock a known reference ligand into the binding pocket and calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose. Validation Metric: An RMSD

    
     2.0 Å validates the accuracy of the docking parameters.
    
In Vivo Anti-TMV Activity Assay (Half-Leaf Method)

The half-leaf method on Nicotiana tabacum L. is the gold standard for in vivo viral assays. It provides a built-in internal control on the exact same leaf, perfectly mitigating plant-to-plant biological variance and micro-environmental differences[1].

  • Virus Inoculation: Mechanically inoculate the whole leaves of cultivated N. tabacum L. (at the 5–6 leaf stage) with a standardized suspension of TMV.

  • Curative Effect Evaluation: Post-inoculation, smear the upper right half of the leaf with the test compound solution (e.g., 500

    
    g/mL). Treat the lower left half with a solvent control. Causality: This isolates the compound's ability to halt an active, ongoing infection.
    
  • Protective Effect Evaluation: Apply the test compound to the upper half of the leaf 12 hours prior to TMV inoculation. Apply the solvent control to the lower half. Causality: This tests the prophylactic efficacy of the compound in preventing viral entry and initial replication.

  • Inactivation Effect Evaluation: Mix the TMV suspension with the test compound in vitro for 30 minutes before inoculating the host plant. Causality: This assesses the direct virucidal activity of the compound on the viral particles themselves.

  • Quantification: After 3–4 days, count the local lesions. Calculate the inhibition rate (%): [(Control Lesions - Treated Lesions) / Control Lesions] × 100.

Quantitative Data Summary

The following table summarizes the comparative efficacy of leading 5H-cyclopenta[c]pyridine derivatives against TMV, benchmarking them against the natural lead (Cerbinal) and a commercial standard (Ribavirin)[3],[4],[5],[2].

Compound / AgentSubstitutionDocking Score (kcal/mol)Key InteractionInactivation (%)Curative (%)Protection (%)
Compound 4k m-methoxyphenyl-6.63LYS268 (

-cation)
51.1

1.9
50.7

3.6
53.8

2.8
Compound 3s 2-(4-methoxyphenyl)N/AN/A49.0

0.8
41.2

4.3
51.5

2.7
Lead Cerbinal None (Natural Product)-5.22Not Specified< 39.0< 38.0< 39.0
Ribavirin Commercial ControlN/AN/A39.1

2.6
38.4

1.5
39.6

3.8

Note: In vivo assays were performed at a standardized concentration of 500


g/mL.

Visualizations

Workflow LPrep Ligand Preparation (5-Aryl-cyclopenta[c]pyridines) Dock Molecular Docking (Grid Generation & Scoring) LPrep->Dock PPrep Protein Preparation (TMV Coat Protein, PDB: 1EI7) PPrep->Dock Hit Hit Identification (Binding Energy < -6.0 kcal/mol) Dock->Hit InVivo In Vivo Validation (Half-Leaf Method) Hit->InVivo Efficacy Efficacy Assessment (Curative, Protective, Inactivation) InVivo->Efficacy

Caption: Workflow for the computational design and in vivo validation of anti-TMV cyclopenta[c]pyridines.

Pathway ViralEntry TMV Viral Entry into Host Plant Cell Disassembly Viral Disassembly & RNA Release ViralEntry->Disassembly Replication Viral RNA Replication Disassembly->Replication CP_Synthesis Coat Protein (CP) Synthesis Replication->CP_Synthesis Assembly Viral Assembly (RNA + CP) CP_Synthesis->Assembly Inhibitor 5H-Cyclopenta[c]pyridine Derivatives (e.g., Cmpd 4k) Binding Binding to CP Pocket (Pi-cation with LYS268) Inhibitor->Binding Binding->Assembly Blocks Block Inhibition of TMV Particle Assembly Assembly->Block

Caption: Mechanism of TMV inhibition by 5H-cyclopenta[c]pyridine derivatives targeting the coat protein.

References

  • Title: Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives Source: acs.org (Journal of Agricultural and Food Chemistry) URL: [Link]

  • Title: Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives Source: nih.gov (PubMed) URL: [Link]

  • Title: Natural Product Cerbinal and Its Analogues Cyclopenta[c]pyridines: Synthesis and Discovery as Novel Pest Control Agents Source: acs.org (Journal of Agricultural and Food Chemistry) URL: [Link]

Sources

Application Note: High-Resolution Mass Spectrometry (HRMS) for the Characterization of Cyclopenta[c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Relevance

The cyclopenta[c]pyridine scaffold is a highly privileged bicyclic heterocycle found extensively in monoterpene pyridine alkaloids (MTPAs) and iridoid glycosides. Natural products bearing this motif, such as actinidine and cerbinal, exhibit diverse biological activities, including neuropharmacological, anti-inflammatory, and insecticidal properties 1. Recently, synthetic modifications of the cyclopenta[c]pyridine core have yielded potent agrochemical agents, notably exhibiting excellent anti-Tobacco Mosaic Virus (TMV) activity 2.

Because these compounds are often isolated in minute quantities from natural sources or synthesized via complex multi-component reactions, High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) has become the gold standard for their structural elucidation 3. HRMS provides sub-ppm exact mass accuracy for empirical formula determination and high-fidelity MS/MS spectra for mapping the bicyclic fragmentation cascade.

Molecular Profile of Key Cyclopenta[c]pyridine Derivatives

To establish a baseline for HRMS analysis, Table 1 summarizes the exact mass and physicochemical properties of representative cyclopenta[c]pyridine compounds.

Table 1: Quantitative Data for Representative Cyclopenta[c]pyridine Derivatives

Compound NameMolecular FormulaExact Mass (Monoisotopic)Origin / ApplicationKey Structural Feature
ActinidineC10H13N147.1048 DaNatural (MTPAs)4,7-dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridine 4
CerbinalC11H11NO2189.0790 DaNatural ProductContains an aldehyde and ester precursor motif
Compound 4b (Anti-TMV)C18H18N2O2294.1368 DaSynthetic Derivative4-bit modified amide derivative 2
5-Aryl Derivative (4j)C17H16FNO269.1216 DaSynthetic Derivative5-(4-fluorophenyl) modification 5

Analytical Workflow & Rationale

The characterization of cyclopenta[c]pyridines relies on positive electrospray ionization (ESI+). The basicity of the pyridine nitrogen ensures excellent protonation efficiency, yielding strong [M+H]+ precursor ions.

Workflow S1 Sample Preparation (SPE & Filtration) S2 UHPLC Separation (C18 Column, Gradient Elution) S1->S2 S3 ESI-HRMS Acquisition (Positive Ion Mode, Full MS/dd-MS2) S2->S3 S4 Data Processing (Exact Mass, Isotope Pattern, MS/MS) S3->S4 S5 Structural Elucidation (Cyclopenta[c]pyridine Scaffold) S4->S5

Caption: UHPLC-HRMS workflow for the isolation and structural characterization of cyclopenta[c]pyridines.

Step-by-Step Protocol: UHPLC-HRMS Characterization

This protocol establishes a self-validating system for analyzing cyclopenta[c]pyridine derivatives, ensuring high mass accuracy and reproducible fragmentation.

Sample Preparation

Causality: Cyclopenta[c]pyridines from natural extracts (e.g., Caryopteris mongolica) often co-elute with highly abundant matrix interferences. Solid-Phase Extraction (SPE) is required to enrich the alkaloid fraction.

  • Extraction: Dissolve 1.0 mg of the synthesized derivative or crude extract in 1.0 mL of LC-MS grade Methanol.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter to remove particulates that could cause column frit clogging or electrospray capillary blockage.

  • Dilution: Dilute the filtrate 1:100 with the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Reasoning: This prevents detector saturation and space-charge effects in the HRMS trap, preserving mass accuracy.

UHPLC Separation Parameters

Causality: The addition of 0.1% Formic Acid (FA) serves a dual purpose: it suppresses the ionization of residual silanols on the C18 stationary phase (reducing peak tailing for the basic pyridine nitrogen) and provides the necessary protons for ESI+ ionization.

  • Column: Reverse-phase C18 (e.g., 2.1 × 100 mm, 1.7 μm particle size).

  • Mobile Phase A: LC-MS grade H2O + 0.1% FA.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% FA.

  • Gradient:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus polar impurities)

    • 1.0 - 7.0 min: 5% to 95% B (Linear gradient for scaffold elution)

    • 7.0 - 9.0 min: 95% B (Column wash)

    • 9.0 - 12.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 μL.

HRMS Acquisition (Q-TOF or Orbitrap)

Causality: A Data-Dependent Acquisition (dd-MS2) method is utilized. The mass spectrometer first performs a high-resolution full scan to determine exact mass and isotopic fidelity. It then dynamically selects the top N most intense ions for Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) to generate structural fragments.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 100 – 800.

  • Resolution: 70,000 (at m/z 200) for Full MS; 17,500 for MS2.

  • Normalized Collision Energy (NCE): Stepped NCE at 20, 40, and 60 eV.

    • Why stepped NCE? Low energy (20 eV) cleaves labile peripheral groups (e.g., esters, amides in synthetic derivatives 2), while high energy (60 eV) is required to induce ring-opening of the highly stable cyclopenta[c]pyridine core.

  • System Suitability: Prior to the run, infuse a calibration mixture (e.g., sodium formate or Pierce LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy is < 2 ppm. Run a blank (methanol) to verify the absence of carryover.

MS/MS Structural Elucidation & Fragmentation Pathways

Understanding the gas-phase fragmentation of the cyclopenta[c]pyridine core is critical for distinguishing it from its isomer, cyclopenta[b]pyridine, and for confirming the position of synthetic modifications.

Diagnostic Fragmentation Features
  • Peripheral Cleavage: Synthetic derivatives, such as 5-aryl-cyclopenta[c]pyridines 5, typically exhibit initial losses of their peripheral functional groups (e.g., loss of a halogenated phenyl ring or methoxy groups) before core fragmentation.

  • Cyclopentane Ring Contraction/Cleavage: The saturated or partially unsaturated cyclopentane ring fused to the pyridine core is more susceptible to cleavage than the aromatic pyridine ring. Losses of C2H4 (28 Da) or CH3 radicals are commonly observed.

  • Pyridine Ring Opening: At high collision energies, the stable pyridine ring undergoes cleavage, characterized by the diagnostic loss of hydrogen cyanide (HCN, 27 Da), a hallmark of nitrogen-containing aromatic heterocycles 3.

Pathway M Precursor Ion [M+H]+ Exact Mass Measurement F1 Loss of Substituents (e.g., -H2O, -CH3, -CO) M->F1 Low CE (20 eV) F2 Cyclopentane Ring Cleavage (Loss of C2H4) M->F2 Direct Cleavage F1->F2 Med CE (40 eV) F3 Pyridine Ring Opening (Loss of HCN) F2->F3 High CE (60 eV)

Caption: Stepped collision energy (CE) fragmentation pathway of cyclopenta[c]pyridine derivatives.

Conclusion

The utilization of UHPLC-HRMS provides an unambiguous, self-validating framework for the characterization of cyclopenta[c]pyridine derivatives. By coupling exact mass measurements (sub-2 ppm accuracy) with stepped-collision energy MS/MS, researchers can confidently map both the peripheral modifications essential for agrochemical/antiviral efficacy and the highly conserved bicyclic core. Adherence to strict sample preparation and chromatographic optimization ensures robust, reproducible data essential for downstream drug development and natural product discovery.

References

  • Title: Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives.
  • Title: Novel Cyclopenta[c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides.
  • Title: Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge.
  • Title: Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives.
  • Title: (7S)-6,7-Dihydro-4,7-dimethyl-5H-cyclopenta(c)pyridine | C10H13N | CID 68231.

Sources

Bioassay protocols for anti-TMV activity of synthesized compounds

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive, field-proven framework for evaluating the anti-Tobacco Mosaic Virus (TMV) activity of newly synthesized chemical entities. Designed for drug development professionals and agrochemical researchers, this guide synthesizes standard in vivo bioassays with advanced in vitro mechanistic validation to ensure robust, reproducible, and publishable data.

Mechanistic Rationale: Targeting TMV

The development of novel anti-TMV agents (such as chalcone derivatives, pyrazole amides, and myricetin derivatives) requires a clear understanding of their mechanism of action. Synthesized compounds generally neutralize TMV through a dual-pathway mechanism:

  • Direct Virucidal Activity : The compound physically binds to the TMV Coat Protein (TMV-CP) or viral RNA, interfering with viral assembly and replication[1].

  • Host Defense Elicitation : The compound acts as an elicitor, inducing Systemic Acquired Resistance (SAR) in the host plant by elevating defense enzymes (e.g., peroxidase) and protecting photosynthetic machinery[2].

G cluster_mech Dual Mechanism of Action against TMV Comp Synthesized Compound (e.g., Chalcone / Pyrazole) CP TMV Coat Protein (CP) Binding (Verified via MST) Comp->CP Direct Virucidal Host Host Defense Elicitation (ROS, POD, Chlorophyll) Comp->Host Plant Priming Assem Inhibition of Viral Assembly CP->Assem SAR Systemic Acquired Resistance (SAR) Host->SAR End High Anti-TMV Efficacy (Inhibition > 50%) Assem->End Reduced Lesions SAR->End Enhanced Immunity

Dual mechanism of action of synthesized compounds targeting TMV and host defense pathways.

The Self-Validating Bioassay System: The Half-Leaf Method

To evaluate in vivo efficacy, the Half-Leaf Spot Method is the universally accepted gold standard[3].

Causality of Experimental Design : Plant leaves exhibit high biological variance due to differences in age, light exposure, and baseline immunity. By applying the synthesized compound to the left half of the leaf and a solvent control to the right half of the same leaf, the leaf serves as its own perfect internal control[4]. This self-validating design ensures that any reduction in local lesions is strictly causal to the compound's antiviral activity, eliminating environmental or physiological confounding variables.

Plant Preparation and Virus Purification
  • Host Selection : Use Nicotiana tabacum var. Xanthi NC or Nicotiana glutinosa at the 5–6 leaf growth stage, as these are local lesion hosts for TMV[4][5].

  • Virus Purification : Purify TMV using Gooding’s method. Determine the virus concentration using an ultraviolet spectrophotometer (absorbance at 260 nm) and dilute to a standard working concentration (e.g.,

    
    )[1][5].
    
Protocol A: Protective Activity Assay

Purpose: To determine if the compound can prime the plant's immune system or block viral entry prior to infection.

  • Application : Smear a solution of the test compound (standardized to 500 μg/mL) onto the left half of the leaf. Apply the exact solvent vehicle to the right half[4].

  • Incubation : Allow the plant to absorb the compound for 12 to 24 hours in a controlled greenhouse environment.

  • Inoculation : Lightly dust the entire leaf with carborundum (an abrasive) and inoculate with the TMV suspension using the juice-leaf rubbing method[1].

  • Development : Rinse the leaves with water and incubate at 25 °C for 3–4 days until local necrotic lesions appear[1][3].

Protocol B: Curative (Therapeutic) Activity Assay

Purpose: To evaluate the compound's ability to halt viral replication and cell-to-cell movement post-infection.

  • Inoculation : Inoculate the entire surface of the healthy tobacco leaf with the TMV suspension.

  • Incubation : Wait 12 to 24 hours to allow viral entry and the initiation of replication complexes.

  • Application : Apply the 500 μg/mL test compound to the left half of the leaf and the solvent control to the right half[4].

  • Development : Incubate at 25 °C for 3–4 days.

Protocol C: Inactivation Activity Assay

Purpose: To assess the direct virucidal effect of the compound on the virus particle outside the host.

  • Preparation : Mix the TMV suspension with the test compound solution (1:1 volume ratio) to achieve a final compound concentration of 500 μg/mL. Prepare a control mixture of TMV and solvent.

  • Incubation : Incubate both mixtures at room temperature for 30 minutes to allow direct chemical-viral interaction[4].

  • Inoculation : Inoculate the left half of the leaf with the compound-TMV mixture, and the right half with the control-TMV mixture.

  • Development : Incubate at 25 °C for 3–4 days.

Data Analysis and Validation

Count the number of necrotic spots on both halves of the leaf. The antiviral efficacy is quantified using the following formula: Inhibition Rate (%) = [(C - T) / C] × 100 (Where C is the average number of lesions on the control half, and T is the average number of lesions on the treated half)[4]. Requirement : A minimum of three parallel biological replicates must be conducted for statistical significance[3].

G cluster_assays In Vivo Half-Leaf Bioassay Modes P Plant Preparation (N. tabacum var. Xanthi NC) Prot Protective Assay 1. Apply Compound 2. Inoculate TMV (12-24h later) P->Prot Cur Curative Assay 1. Inoculate TMV 2. Apply Compound (12-24h later) P->Cur Inact Inactivation Assay 1. Mix TMV + Compound (30 min) 2. Inoculate Mixture P->Inact Inc Incubation (25°C, 3-4 days) Prot->Inc Cur->Inc Inact->Inc Eval Lesion Counting & Inhibition Rate (%) Inc->Eval

Workflow of the Half-Leaf Method for evaluating in vivo anti-TMV activity.

Advanced Target Validation: Microscale Thermophoresis (MST)

While in vivo half-leaf assays confirm phenotypic efficacy, they do not confirm direct target engagement. To build a highly authoritative data package, is integrated into the validation pipeline[6].

MST measures the directed movement of molecules in a microscopic temperature gradient, which is highly sensitive to changes in a molecule's size, charge, or hydration shell upon binding. By titrating the synthesized compound against fluorescently labeled TMV-CP, researchers can calculate the dissociation constant (


). For example, highly active myricetin derivatives have demonstrated 

values as low as

against TMV-CP, proving a strong, causal physical interaction that explains the downstream in vivo inactivation[7].

Quantitative Comparative Analysis

To benchmark newly synthesized compounds, they must be tested against commercially established positive controls. Ningnanmycin and Ribavirin are the industry standards for anti-TMV bioassays[3][4]. The table below summarizes the expected inhibition rates of standard controls versus recently documented novel compound classes at a standard screening concentration of 500 μg/mL.

Compound Class / AgentAssay TypeConcentrationProtective Activity (%)Curative Activity (%)Inactivation Activity (%)
Ribavirin (Control) In Vivo500 μg/mL~36.4 - 40.8%~38.0 - 39.2%~38.9 - 72.9%
Ningnanmycin (Control) In Vivo500 μg/mL~67.5%~58.3%~94.1%
Chalcone Derivatives (e.g., 1,1-dichloropropene moiety)In Vivo500 μg/mLNot ReportedNot Reported93.1 - 94.8%
Pyrazole Amides (e.g., 3a-3p series)In Vivo500 μg/mLVariable22.6 - 86.5% Variable
Myricetin Derivatives (e.g., G9, G13)In Vivo500 μg/mL69.4 - 71.3% 58.7 - 64.8% Not Reported

(Data aggregated from peer-reviewed bioassays[1][4][7][8]. Note: Efficacy >50% is generally considered the threshold for a promising lead compound).

References

  • 3. National Institutes of Health (NIH). 2.5. rhhz.net. 3.1. National Institutes of Health (NIH). 4.4. BenchChem. 5.6. Frontiers in Chemistry. 6.8. rhhz.net. 7.7. Arabian Journal of Chemistry. 8.2. MDPI.

Sources

Troubleshooting & Optimization

Optimizing catalyst concentration for manganese-catalyzed oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Manganese-Catalyzed Oxidation. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. In catalytic oxidation, more catalyst does not always equal more product. The kinetics of high-valent manganese-oxo species are highly sensitive to concentration, ligand electronics, and oxidant feed rates.

This guide provides field-proven, mechanistically grounded strategies to optimize your catalyst loading, prevent deactivation, and maximize your Turnover Number (TON).

Part 1: Diagnostic Workflow for Catalyst Optimization

Before adjusting your reaction parameters, it is critical to diagnose whether your system is suffering from catalyst starvation, product inhibition, or bimolecular deactivation. Follow the logic flow below to isolate the root cause of poor yields.

Workflow A Initial Screening (0.1 - 1.0 mol% Mn) B Assess Conversion A->B C High Conversion (>90%) B->C Success D Low Conversion (<50%) B->D Failure E Titrate Down Catalyst (0.01 - 0.001 mol%) C->E Optimize F Check for Deactivation (Dimerization/Chelation) D->F Diagnose G Maximize TON E->G H Adjust Ligand/Oxidant Addition Rate F->H H->B Re-test

Figure 1: Diagnostic workflow for optimizing manganese catalyst concentration.

Part 2: Mechanistic FAQs & Troubleshooting

Q1: Why does increasing the manganese catalyst concentration sometimes decrease my target product yield? A1: This is a classic counter-intuitive phenomenon in oxidation chemistry. Mechanistic causality dictates that high concentrations of the active Mn(V)=O or Mn(IV)=O species favor second-order bimolecular decay, where two active metal centers react with each other to form an inactive µ-oxo bridged Mn(IV) dimer[1]. Furthermore, excess manganese can act as a catalase, rapidly accelerating the non-productive disproportionation of hydrogen peroxide (H₂O₂) into water and oxygen gas[2]. By decreasing the Mn(II) concentration to as low as 0.01 mol%, you suppress these bimolecular deactivation pathways, shifting the kinetics entirely toward the first-order substrate oxidation. This strategy has been proven to increase Turnover Numbers (TON) up to 300,000[1].

Q2: My reaction stalls at 50% conversion despite having excess oxidant. Should I spike in more catalyst? A2: Not necessarily. Reaction stalling is frequently caused by product inhibition rather than catalyst depletion. For example, in the oxidation of lignin model compounds, substrates or products containing catechol moieties strongly chelate the manganese center, effectively poisoning the catalyst[3]. Spiking in more catalyst might temporarily resume the reaction, but the underlying chelation sink remains. A more robust solution is to optimize the ligand framework (e.g., using sterically hindered porphyrins or robust aminopyridine ligands) to physically block product coordination[2].

Q3: How do the electronic properties of Mn(salen) ligands dictate the required catalyst concentration? A3: The ligand's electronic nature directly controls the redox potential of the Mn center. Mn(salen) complexes with strongly electron-withdrawing groups (like chlorides) exhibit high redox potentials. While theoretically more potent, they often fail to react with milder oxidants (like percarbonate) to form the necessary manganese-oxo species, leading to poor yields even at high catalyst loadings[4]. Conversely, complexes with electron-donating and bulky groups (e.g., Jacobsen's catalyst with tert-butyl groups) readily form the active oxidant and sterically prevent dimerization, allowing for highly efficient turnover at standard (1-5 mol%) concentrations[4].

Part 3: Concentration-Dependent Deactivation Pathways

To truly master catalyst optimization, you must visualize where the catalyst goes off-cycle. The diagram below illustrates how excess concentration drives the system into dead-end states.

Mechanism Mn2 Mn(II) Resting Mn3 Mn(III)-OOH Intermediate Mn2->Mn3 + H2O2 Mn3->Mn2 H2O2 Disproportionation Mn5 Mn(V)=O Active Mn3->Mn5 - H2O Mn5->Mn2 + Substrate (Product) Dimer Mn(IV) Dimer Inactive Mn5->Dimer Excess Mn Concentration

Figure 2: Mn catalytic cycle highlighting concentration-dependent deactivation.

Part 4: Quantitative Performance Benchmarks

The table below synthesizes quantitative data from benchmark manganese systems, illustrating the inverse relationship between catalyst loading and TON in highly optimized environments.

Catalyst SystemSubstrateCatalyst LoadingOxidantYield (%)TONKey Mechanistic Observation
Mn(II) / PCA Cyclooctene0.05 mol%H₂O₂53%~1,000Baseline conditions; moderate disproportionation[1].
Mn(II) / PCA Cyclooctene0.01 mol%H₂O₂80%9,500Lowering Mn concentration suppressed dimerization[1].
Mn(II) / PCA Cyclooctene0.0001 mol%H₂O₂30%300,000Extreme dilution maximizes TON; kinetic limit reached[1].
Mn(salen) (L1-t-Bu) Styrene1.0 - 5.0 mol%NaClO>80%N/ABulky tert-butyl groups enhance stability and prevent decay[4].

Part 5: Validated Experimental Protocols

Protocol A: Ultra-Low Concentration Mn(II)/PCA Epoxidation

This protocol is designed to achieve >9,000 TON by deliberately starving the reaction of manganese to prevent oxidant disproportionation.

  • Stock Solution Preparation:

    • Causality Note: Weighing 0.01 mol% of a Mn salt directly is prone to massive error.

    • Prepare a 0.01 M stock solution of Mn(II) triflate and a 0.1 M stock solution of Pyridine-2-carboxylic acid (PCA) in acetonitrile.

  • Reaction Assembly:

    • To an oven-dried flask, add the alkene substrate (to achieve 0.25 M final concentration)[1].

    • Add PCA stock solution (0.5 mol% relative to substrate) and butanedione (0.5 equiv). Note: Do not exceed 0.5 equiv of butanedione, as excess has been shown to decrease conversion[1].

    • Add the Mn(II) stock solution to achieve exactly 0.01 mol% final concentration.

  • Controlled Oxidant Addition:

    • Causality Note: Dropwise addition maintains a low steady-state concentration of H₂O₂, favoring substrate oxidation over disproportionation[2].

    • Using a syringe pump, add 1.2 equivalents of 30% aqueous H₂O₂ over a period of 1 to 2 hours with vigorous stirring at room temperature.

  • Self-Validation Check:

    • Monitor the reaction visually for rapid O₂ gas evolution (bubbling). If severe bubbling occurs, the catalyst is acting as a catalase. Validation Action: Pause the syringe pump. If bubbling stops, your H₂O₂ feed rate is too high relative to the substrate oxidation rate. Decrease the feed rate by 50%.

  • Quench & Analyze:

    • Upon completion, quench with a small amount of MnO₂ to decompose residual H₂O₂[2]. Filter, concentrate, and analyze via GC-MS or NMR.

Protocol B: Mn(salen) Catalyzed Asymmetric Oxidation

Designed to optimize yield using sterically encumbered ligands that protect the active metal center.

  • Catalyst Selection:

    • Select Jacobsen's catalyst, Mn(L1-t-Bu), at 1.0 - 5.0 mol%.

    • Causality Note: The bulky tert-butyl groups sterically hinder the formation of inactive µ-oxo dimers, allowing you to run at higher active catalyst concentrations without self-destruction[4].

  • Biphasic Setup:

    • Dissolve the substrate and catalyst in dichloromethane. Add a 1 M sodium carbonate aqueous buffer to create a biphasic system.

  • Oxidation:

    • Add the terminal oxidant (e.g., sodium hypochlorite) slowly at 0 °C.

  • Self-Validation Check:

    • Run a parallel control using an electron-deficient catalyst like Mn(L1-Cl). If the Mn(L1-Cl) fails while the Mn(L1-t-Bu) succeeds, you have validated that the failure mode is the inability of the electron-poor center to form the oxo species with your chosen oxidant, not a general protocol failure[4].

Part 6: References

  • Title: Oxidation of Alkenes with H2O2 by an in-Situ Prepared Mn(II)/Pyridine-2-carboxylic Acid Catalyst and the Role of Ketones in Activating H2O2 | ACS Catalysis Source: acs.org URL: [Link]

  • Title: Electrochemical Epoxidation Catalyzed by Manganese Salen Complex and Carbonate with Boron-Doped Diamond Electrode - MDPI Source: mdpi.com URL: [Link]

  • Title: Origins of Catalyst Inhibition in the Manganese‐Catalysed Oxidation of Lignin Model Compounds with H2O2 - PMC Source: nih.gov URL: [Link]

Sources

Purification techniques for basic pyridine compounds to avoid tailing

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Purification. As application scientists, one of the most frequent and frustrating challenges we encounter is the severe peak tailing, streaking, and poor recovery of basic pyridine compounds.

This guide is designed to move beyond generic advice. We will dissect the chemical causality of peak tailing, provide self-validating experimental protocols to isolate the root cause, and offer proven methodologies to achieve sharp, symmetrical peaks.

The Root Cause: Why Do Pyridines Tail?

To solve tailing, we must first understand the thermodynamic and electrostatic forces at play inside the column. The fundamental issue is a chemical mismatch in ionization states between the analyte and the stationary phase.

Pyridine derivatives typically have a pKa between 5 and 6 [2]. Standard silica-based stationary phases contain residual silanol groups (Si-OH) on their surface, which have a pKa of approximately 4 to 5.

When operating in a standard, unbuffered mobile phase (typically pH 4–7), the basic pyridine nitrogen becomes protonated (positively charged). Simultaneously, the acidic residual silanols become deprotonated, forming negatively charged silanolates (Si-O⁻). This creates a highly active environment for secondary ion-exchange interactions and hydrogen bonding. Instead of eluting smoothly via hydrophobic partitioning, the pyridine molecules "stick" to the silica surface, causing the trailing edge of the peak to broaden severely [2, 4].

Mechanism Pyridine Protonated Pyridine (Positive Charge) Interaction Strong Ion-Exchange Secondary Interaction Pyridine->Interaction Silanol Ionized Silanolate (Si-O⁻) (Negative Charge) Silanol->Interaction Tailing Peak Tailing & Broadening Interaction->Tailing

Mechanism of secondary ion-exchange interactions causing peak tailing.

Phase 1: Diagnostic Validation Protocol

Before altering your chemistry, you must validate that the tailing is chemical (silanol-driven) and not physical. A void in the column bed or a poorly seated capillary will cause all peaks to tail, rendering chemical adjustments useless.

The Neutral Marker Test:

  • Preparation: Prepare a mixed standard containing your pyridine derivative (10 µg/mL) and uracil (10 µg/mL). Uracil acts as a neutral, non-interacting marker.

  • Execution: Inject the mixture using a standard 70:30 Acetonitrile:Water mobile phase without additives [1].

  • Causality Evaluation:

    • If the uracil peak tails, your column has a physical defect or dead volume. Replace the column or check your fittings.

    • If uracil elutes symmetrically but the pyridine peak tails, you have confirmed a chemical silanol interaction [1]. Proceed to Phase 2.

Phase 2: Mobile Phase Optimization Strategies

If chemical tailing is confirmed, the most immediate fix is to modify the mobile phase to disrupt the secondary interactions.

Strategy A: pH Suppression (The Kinetic Approach)
  • Protocol: Adjust the aqueous portion of your mobile phase to pH 2.5–3.0 using 10–20 mM potassium phosphate buffer (for UV detection) or 0.1% formic acid (for MS detection) [1, 2]. Equilibrate for at least 30 column volumes.

  • Causality: At pH 2.5, the mobile phase is significantly below the pKa of the residual silanols (~4.5). This forces the active silanolates back into their neutral, protonated state (Si-OH). By neutralizing the stationary phase, you eliminate the electrostatic attraction, forcing the pyridine to elute purely based on reversed-phase partitioning [2].

Strategy B: Competitive Masking (The Thermodynamic Approach)
  • Protocol: If low pH is insufficient or causes your compound to degrade, introduce a sacrificial base. Add 0.1% to 1% (v/v) Triethylamine (TEA) to your mobile phase [1].

  • Causality: TEA is a small, highly basic molecule. It outcompetes the bulkier pyridine derivative for the active acidic sites on the silica. By dynamically saturating and "masking" the silanols, TEA acts as a shield, allowing your target analyte to pass through the column without interacting with the silica backbone [1, 2].

Workflow Start Chemical Tailing Confirmed CheckMS Is MS Detection Required? Start->CheckMS LowPH Lower pH to 2.5-3.0 (Formic Acid / Phosphate) CheckMS->LowPH Yes (LC-MS) AddBase Add Competing Base (0.1% TEA) CheckMS->AddBase No (UV Only) CheckShape2 Peak Shape Symmetrical? LowPH->CheckShape2 CheckShape1 Peak Shape Symmetrical? AddBase->CheckShape1 ChangeCol Switch to End-Capped or Polar-Embedded Column CheckShape1->ChangeCol No Success Optimal Resolution CheckShape1->Success Yes CheckShape2->ChangeCol No CheckShape2->Success Yes ChangeCol->Success

Decision-tree workflow for resolving pyridine peak tailing.

Phase 3: Stationary Phase Selection

When mobile phase adjustments fail or are incompatible with your downstream applications, changing the stationary phase is the definitive solution.

Table 1: Stationary Phase Alternatives for Basic Pyridines

Stationary Phase TypeMechanism of Tailing ReductionBest ApplicationMS Compatibility
High-Purity "Type B" Silica Manufactured with low metal content and extensive chemical end-capping to physically block residual silanols [1].Standard RP-HPLC of weak to moderate bases.High
Polar-Embedded C18 Contains an internal polar functional group (e.g., amide) that shields silanols and provides alternate selectivity.Highly basic compounds; compatible with 100% aqueous phases.High
Basic Alumina Lacks acidic silanol sites entirely; relies on Al-O interactions rather than Si-O interactions [3].Normal-phase flash purification of crude pyridine mixtures.N/A (Prep)
Polymeric (e.g., PLRP-S) 100% free of silica and silanols; relies on pure hydrophobic interactions [4].High pH applications (pH > 10) to fully deprotonate pyridine.High

Frequently Asked Questions (FAQs)

Q: My pyridine derivative is streaking severely during normal-phase flash chromatography on silica gel. How can I improve recovery? A: Streaking on bare silica (normal phase) is driven by the exact same silanol interactions seen in HPLC. To resolve this, you must deactivate the acidic silica sites. Adding 0.5–1% Triethylamine (TEA) to your hexane/ethyl acetate eluent will neutralize the column, sharpening the band and drastically improving recovery[3]. Alternatively, switch your stationary phase to Basic Alumina, which is inherently better suited for basic amines [3].

Q: Can I use a high-pH mobile phase to fix tailing instead of a low-pH one? A: Yes, this is a highly effective thermodynamic strategy. By raising the mobile phase pH to at least 2 units above the pyridine's pKa (e.g., pH 8.0+), you fully deprotonate the basic nitrogen. The resulting neutral pyridine molecule will not undergo ion-exchange with the silica [4]. Caution: Standard silica dissolves at pH > 8. You must use a hybrid-silica or polymeric column specifically designed for high-pH stability [4].

Q: Why does TEA ruin my LC-MS signal, and what should I use instead? A: TEA is highly surface-active and possesses a very high proton affinity. In an electrospray ionization (ESI) source, TEA outcompetes your target analyte for available protons, leading to severe ion suppression[2]. For LC-MS applications, you must replace TEA with volatile, MS-friendly buffers. Use ammonium formate or adjust the pH using 0.1% formic acid or acetic acid to control the ionization state without suppressing the signal [2].

References

  • The challenges of the analysis of basic compounds by high performance liquid chromatography ResearchGate[Link]

How to reproduce a literature procedure for pyridine synthesis successfully

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyridine Synthesis Troubleshooting Hub. Reproducing literature procedures for substituted pyridines—critical scaffolds in drug development and materials science—often presents hidden challenges. Subtle variations in reagent purity, thermal control, and oxidation states can drastically alter your isolated yields.

This guide provides field-proven protocols, mechanistic causality, and targeted FAQs to ensure your synthesis of highly functionalized pyridines via the Hantzsch and Kröhnke methodologies is robust, reproducible, and scalable.

Standardized Experimental Protocols

To guarantee reproducibility, every protocol must be treated as a self-validating system. Do not proceed to subsequent steps without confirming the visual and analytical checkpoints described below.

Protocol A: The Hantzsch Pyridine Synthesis (Two-Step Aromatization)

The classical Hantzsch synthesis is a multicomponent reaction that generates a 1,4-dihydropyridine (1,4-DHP) intermediate, which must be subsequently oxidized to yield the fully aromatic pyridine[1].

Step 1: Multicomponent Condensation

  • Reagent Assembly: In a round-bottom flask, combine the aldehyde (1.0 equiv), a β-ketoester such as ethyl acetoacetate (2.0 equiv), and ammonium acetate (1.5 equiv) in ethanol (0.5 M concentration).

  • Thermal Activation: Heat the mixture to reflux (approx. 80 °C) for 2–4 hours.

  • Causality & Rationale: The reaction initiates via a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, while the second equivalent forms an enamine with ammonia. These two intermediates undergo a Michael addition followed by cyclization[1].

  • Validation Checkpoint: Upon cooling to room temperature, the product will precipitate as a dense, pale-yellow solid. If the solution remains clear, the enamine formation has stalled; check the quality of your ammonium acetate.

  • Isolation: Collect the 1,4-DHP by vacuum filtration and wash with cold ethanol.

Step 2: Mild Oxidation to Pyridine

  • Oxidation Setup: Dissolve the isolated 1,4-DHP (1.0 equiv) in methanol. Add solid iodine (

    
    , 1.2 equiv) in a single portion[2].
    
  • Reaction: Reflux the dark brown solution for 2 hours.

  • Causality & Rationale: The 1,4-DHP lacks the thermodynamic ability to spontaneously eject a hydride. Iodine acts as a mild, highly selective oxidant that drives aromatization without over-oxidizing sensitive functional groups (unlike harsh reagents like

    
    )[2].
    
  • Validation Checkpoint: Monitor via TLC. The highly fluorescent 1,4-DHP spot under UV (365 nm) will disappear, replaced by a dark, UV-quenching (254 nm) pyridine spot.

  • Quench & Isolate: Cool the mixture and quench excess iodine with saturated aqueous sodium thiosulfate until the solution turns pale yellow. Extract with ethyl acetate, dry over

    
    , and concentrate.
    
Protocol B: The Kröhnke Pyridine Synthesis

The Kröhnke synthesis constructs highly substituted pyridines by reacting an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound[3].

  • Ylide Generation: Dissolve the α-pyridinium methyl ketone salt (1.0 equiv) and the α,β-unsaturated carbonyl (chalcone) (1.0 equiv) in glacial acetic acid[3].

  • Ammonia Source Addition: Add ammonium acetate (10.0 equiv) in portions.

  • Causality & Rationale: Ammonium acetate serves a dual purpose: it acts as the nitrogen source for the final cyclization and provides acetate ions that deprotonate the pyridinium salt to form a reactive pyridinium ylide in situ[3]. This ylide acts as a Michael donor.

  • Thermal Control: Heat the mixture to reflux (120 °C) for 4–6 hours.

  • Validation Checkpoint: The reaction will transition from a suspension to a dark, homogeneous melt. Pour the cooled mixture into ice water; the displacement of the pyridinium cation and subsequent aromatization will cause the substituted pyridine to precipitate[3].

  • Isolation: Filter the solid, wash thoroughly with water to remove acetic acid, and recrystallize from ethanol/water[3].

Workflow & Mechanistic Visualizations

Hantzsch_Pathway A Aldehyde + β-Ketoester + Ammonium Acetate B Knoevenagel Condensation & Enamine Formation A->B Heat/Solvent C 1,4-Dihydropyridine (1,4-DHP) Intermediate B->C Cyclization D Oxidation (HNO3, I2, or KMnO4) C->D Aromatization E Substituted Pyridine Target D->E Isolation

Caption: Mechanistic workflow of the Hantzsch pyridine synthesis from condensation to aromatization.

Krohnke_Troubleshooting Start Issue: Low Yield or Polymeric Byproducts Q1 Is Pyridinium Salt Highly Pure & Dry? Start->Q1 Fix1 Recrystallize Salt from EtOH Q1->Fix1 No Q2 Is Reaction Highly Exothermic? Q1->Q2 Yes Fix1->Q2 Fix2 Slow Reagent Addition & Ice Bath Cooling Q2->Fix2 Yes Success Clean Pyridine Product Isolated Q2->Success No Fix2->Success

Caption: Troubleshooting logic tree for resolving common issues in Kröhnke pyridine synthesis.

Frequently Asked Questions (Troubleshooting)

Q1: My Hantzsch reaction stalls at the 1,4-dihydropyridine (1,4-DHP) stage, and my yields of the final pyridine are terrible. How do I force complete aromatization? A1: Incomplete oxidation is the most common failure point in the Hantzsch synthesis[2]. If your yields are low, your oxidant is likely too weak or poorly stoichiometric. While historical literature uses harsh oxidants like Nitric Acid (


), these can cause unwanted nitration of aromatic substituents.
Fix: Switch to a milder, highly efficient oxidant. Iodine (

) in refluxing methanol or Potassium Permanganate (

) in acetone are excellent alternatives that provide quantitative conversion without side reactions[2]. Always monitor the disappearance of the 1,4-DHP via LC-MS to confirm complete aromatization before workup.

Q2: The Kröhnke synthesis yielded a complex mixture of polymeric side products and a severe exotherm. What went wrong? A2: Exothermic runaways in pyridine synthesis lead to thermal degradation and polymerization of the α,β-unsaturated carbonyl[4]. The Kröhnke mechanism relies on a delicate Michael addition; excess heat causes the intermediate ylide to polymerize rather than cyclize[5]. Fix: Manage thermal runaway by utilizing slow, dropwise addition of the reagents and employing an ice bath during the initial mixing phase[4]. Furthermore, ensure your α-pyridinium methyl ketone salt is rigorously purified and dry, as impurities can lower the activation energy for unwanted side reactions[4].

Q3: I am experiencing severe tailing on silica gel during the purification of my final pyridine. How can I isolate the free base cleanly? A3: Pyridines are basic heterocycles that interact strongly with the acidic silanol groups on standard silica gel, causing severe tailing and co-elution with impurities[4]. Fix: You have two options. First, bypass chromatography entirely by using an acid-base extraction: extract the pyridine into an aqueous layer using dilute HCl, wash away organic impurities, basify the aqueous layer with NaOH, and re-extract the pure pyridine into dichloromethane[4]. Alternatively, if chromatography is mandatory, deactivate the silica by adding 1–5% Triethylamine (


) to your eluent system[4].

Q4: How can I improve the atom economy and reduce the long reaction times for the Hantzsch condensation step? A4: The classical method (refluxing ethanol/acetic acid) is notoriously slow and environmentally taxing[6]. Fix: Modern green chemistry protocols utilize aqueous micelles. By running the reaction in water with a surfactant (like SDS) and catalyzing it with p-toluenesulfonic acid (PTSA) under ultrasonic irradiation, you can reduce reaction times from hours to minutes and achieve yields exceeding 90%[1],[6].

Quantitative Data: Optimization of 1,4-DHP Oxidation

To assist in selecting the correct aromatization conditions for your specific substrate, the following table summarizes field-proven oxidation parameters for converting 1,4-DHPs to pyridines.

Oxidizing AgentSolvent SystemTemperatureAvg. Reaction TimeTypical YieldMechanistic Notes & Drawbacks
Nitric Acid (

)
Acetic AcidReflux (118 °C)2 – 4 hours60 – 70%Harsh conditions; high risk of nitrating electron-rich aryl substituents[2].
Iodine (

)
MethanolReflux (65 °C)1 – 3 hours85 – 95%Mild and highly selective; requires quenching with sodium thiosulfate[2].
Potassium Permanganate (

)
AcetoneRoom Temp (20 °C)30 – 60 mins80 – 90%Fast reaction; requires careful filtration of

byproducts through Celite[2].
Air /

(Catalyst-assisted)
Water (Micellar)Reflux (100 °C)4 – 8 hours86 – 96%Green chemistry approach; highly atom-efficient but requires longer reaction times[6].

References

  • Hantzsch pyridine synthesis Wikipedia [Link]

  • An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis PubMed / NIH [Link]

  • A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water Taylor & Francis [Link]

Sources

Identifying and characterizing byproducts in cyclopenta[c]pyridine reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopenta[c]pyridine derivatives. Given the nuanced nature of these reactions, this document provides in-depth troubleshooting advice, frequently asked questions, and detailed analytical protocols to help you identify, characterize, and mitigate the formation of common byproducts.

A Note on Isomeric Scaffolds

Direct scientific literature focusing exclusively on byproduct formation in cyclopenta[c]pyridine synthesis is limited. Therefore, this guide synthesizes information from established pyridine ring formation methodologies (e.g., Kröhnke, Paal-Knorr) and draws logical parallels from the more extensively documented cyclopenta[b]pyridine isomers.[1] These foundational principles provide a robust framework for troubleshooting reactions involving the cyclopenta[c]pyridine core.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding byproduct formation during the synthesis of cyclopenta[c]pyridine and its analogues.

Q1: What are the most common types of byproducts I should expect in my cyclopenta[c]pyridine synthesis?

Based on analogous heterocyclic syntheses, byproducts typically fall into three categories:

  • Isomeric Products: The most common byproducts are often isomers, such as the corresponding cyclopenta[b]pyridine. Their formation is usually dictated by the regioselectivity of the cyclization step.[1][2]

  • Polymeric/Tarry Materials: The appearance of dark, insoluble materials often points to polymerization of starting materials or the product itself, typically caused by excessively high temperatures or highly acidic conditions.[3]

  • Incompletely Cyclized or Ring-Opened Intermediates: Reactions may stall, leaving stable intermediates (e.g., aminodienes or opened aza-fulvenes) in the crude mixture, especially under sub-optimal thermal or catalytic conditions.[2][4]

Q2: My preliminary data suggests an isomeric byproduct. What are the likely mechanistic reasons for its formation?

Isomer formation is frequently a result of competing reaction pathways. For instance, in reactions analogous to the Kröhnke synthesis, a key step involves the Michael addition of an enolate to an enone intermediate. A 1,4-conjugate addition leads to the desired thermodynamic product, while a competing 1,2-attack on the carbonyl group can lead to a kinetic, isomeric byproduct.[2] Factors like reaction temperature and the choice of base can significantly influence the selectivity between these pathways.[2]

Q3: How do reaction conditions influence the formation of these byproducts?

Reaction conditions are critical for controlling selectivity and minimizing side reactions.

  • Temperature: Lower reaction temperatures generally favor the thermodynamically more stable product, which can help minimize the formation of kinetic isomers.[2] Conversely, excessively high temperatures can promote polymerization and degradation.[3][5]

  • Catalyst/pH: The choice and concentration of acid or base catalysts are crucial. For example, in Paal-Knorr type syntheses, strongly acidic conditions (pH < 3) can favor the formation of furan byproducts over the desired pyrrole or pyridine analogues.[3][5] Using milder acids (e.g., acetic acid) or even neutral conditions can improve the yield of the desired nitrogen heterocycle.[5][6]

  • Solvent: The polarity and proticity of the solvent can influence the stability of intermediates and transition states, thereby affecting reaction rates and selectivity.[7]

Section 2: Troubleshooting Guide

This guide provides a problem-oriented approach to resolving common experimental issues.

Problem 1: Low yield of the desired product with a complex mixture of spots on TLC.

This is a common issue indicating a lack of selectivity or incomplete reaction. The following workflow can help diagnose the problem.

G start Low Yield / Complex Mixture check_purity 1. Verify Starting Material Purity & Stoichiometry start->check_purity check_conditions 2. Analyze Reaction Conditions check_purity->check_conditions analyze_crude 3. Characterize Crude Product (NMR, LC-MS) check_conditions->analyze_crude temp Temperature Too High/Low? check_conditions->temp catalyst Incorrect Catalyst or Concentration? check_conditions->catalyst time Insufficient Reaction Time? check_conditions->time isomers Isomeric Byproducts Detected? analyze_crude->isomers polymer Polymerization/Degradation Evident? analyze_crude->polymer optimize_temp Solution: Lower temperature to favor thermodynamic product; or increase for reaction completion. temp->optimize_temp optimize_catalyst Solution: Screen milder catalysts (e.g., Lewis acids); optimize concentration. catalyst->optimize_catalyst optimize_time Solution: Monitor reaction by TLC/LC-MS to determine optimal time. time->optimize_time separate_isomers Action: Proceed to Isomer Separation Protocols (Sec. 3.3). isomers->separate_isomers mitigate_polymer Action: See Problem 2. polymer->mitigate_polymer

Caption: Troubleshooting workflow for low yields and complex mixtures.

Problem 2: The crude product is a dark, tarry, and difficult-to-purify material.

This issue strongly suggests polymerization or product degradation.

  • Probable Cause: Excessively high reaction temperatures or the use of overly strong acid catalysts can lead to uncontrolled side reactions and polymerization of electron-rich starting materials or the final heterocyclic product.[3]

  • Proposed Solutions:

    • Reduce Temperature: Systematically lower the reaction temperature. While this may increase the required reaction time, it often prevents the formation of tar.

    • Use a Milder Catalyst: Replace strong protic acids (like HCl or H₂SO₄) with weaker acids (e.g., acetic acid) or Lewis acids (e.g., Yb(OTf)₃, ZnBr₂), which can facilitate cyclization under milder conditions.[2]

    • Ensure Inert Atmosphere: If your intermediates or product are sensitive to air, ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.

Problem 3: NMR and Mass Spec data suggest an isomer is the major byproduct.

Confirming the structure of an isomer and separating it from the desired product is crucial.

  • Probable Cause: As discussed in the FAQs, kinetic control is leading to a significant amount of a non-desired isomer. This is common in multi-step, one-pot syntheses where intermediates can react via different pathways.[2]

  • Characterization & Separation Strategy:

    • Advanced NMR: Utilize 2D NMR techniques (COSY, HSQC, HMBC) to definitively assign the proton and carbon signals and establish connectivity, confirming the isomeric structure.[8]

    • HPLC Analysis: Develop an HPLC method to resolve the isomers. Separation of pyridine-based isomers is often successful on columns that offer shape-based or aromatic selectivity.[9][10] (See Protocol 3.3).

    • Reaction Optimization: Once the isomer is confirmed, focus on optimizing the reaction conditions to favor the desired product. Key variables to adjust include temperature, solvent, and the nature of the base or acid catalyst.[2]

Section 3: Analytical & Purification Protocols

This section provides detailed methodologies for the characterization and separation of cyclopenta[c]pyridine derivatives and their byproducts.

Protocol 3.1: Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for the structural elucidation of your target compound and any byproducts.[11]

  • Sample Preparation:

    • Weigh 5-10 mg of the purified sample (or crude mixture) into a clean NMR tube.

    • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆). Ensure the sample is fully dissolved.

    • If performing quantitative analysis, add a known amount of an internal standard.[8]

  • ¹H and ¹³C NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum. The chemical shifts and coupling patterns of the protons on the cyclopentane and pyridine rings are highly diagnostic. Protons on an unsubstituted η⁵-cyclopentadienyl ring typically appear as a sharp singlet.[8]

    • Acquire a 1D ¹³C spectrum. The number of signals will indicate the symmetry of the molecule, which is a key differentiator between isomers.

  • 2D NMR for Structural Confirmation:

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, helping to trace the connectivity of protons within the fused ring system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, allowing for unambiguous assignment of the ¹³C spectrum.[8]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is essential for establishing the connectivity across quaternary carbons and confirming the regiochemistry of the ring fusion.

Protocol 3.2: Identification by LC-MS

Liquid Chromatography-Mass Spectrometry is vital for identifying components in a mixture, especially isomers which have identical mass-to-charge (m/z) ratios.[9]

  • Sample Preparation: Prepare a dilute solution of your crude or purified sample (approx. 0.1-1 mg/mL) in a solvent compatible with your mobile phase (e.g., acetonitrile or methanol).

  • Chromatography: Use a suitable HPLC column (see Protocol 3.3) to achieve chromatographic separation of the components before they enter the mass spectrometer.

  • Mass Analysis:

    • Acquire the full scan mass spectrum to determine the m/z values of the eluting peaks. Confirm that the major peaks correspond to the expected molecular weight of your product and any potential isomers.

    • Perform fragmentation (MS/MS) analysis. Isomers, despite having the same parent mass, will often produce different fragmentation patterns, providing additional evidence for their structural differences.

Protocol 3.3: Separation of Isomers by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for separating closely related isomers.

Column TypeSeparation PrincipleRecommended ForMobile Phase Considerations
Phenyl Hydride π-π interactionsPositional isomers on aromatic rings.[9]Normal phase (Hexane/IPA) or reverse phase (ACN/H₂O).
UDC-Cholesterol™ Shape-based selectivityGeometric (cis/trans) isomers and other stereoisomers.[9]Typically normal phase solvents.
SHARC™ 1 Hydrogen bondingPolar isomers, such as aminopyridines.[10]Acetonitrile/Methanol with additives like formic acid. Compatible with LC/MS.[10][12]
  • General Method Development Strategy:

    • Column Screening: Screen your sample on at least two different types of columns (e.g., a standard C18 and a Phenyl column) to assess which provides better selectivity.

    • Mobile Phase Optimization: Begin with a generic gradient (e.g., 10-90% Acetonitrile in Water with 0.1% Formic Acid). Adjust the gradient slope and organic modifier (e.g., switching to methanol) to improve resolution.

    • Isocratic Hold: Once separation is achieved, convert the gradient method to an isocratic one for simplified purification if scaling up.

Section 4: Visualizing Competing Reaction Pathways

Understanding the potential for side reactions is key to prevention. The diagram below illustrates a hypothetical scenario where a common intermediate can cyclize to form either the desired cyclopenta[c]pyridine or an isomeric cyclopenta[b]pyridine.

G intermediate Key Reaction Intermediate path_c Pathway A (Thermodynamic Control) - Lower Temp - Weaker Base intermediate->path_c Favored by Optimization path_b Pathway B (Kinetic Control) - Higher Temp - Stronger Base intermediate->path_b Leads to path_poly Degradation Pathway - Excessively High Temp - Strong Acid intermediate->path_poly Leads to product_c Desired Product (Cyclopenta[c]pyridine) path_c->product_c product_b Isomeric Byproduct (Cyclopenta[b]pyridine) path_b->product_b polymer Polymerization/ Tarry Byproducts path_poly->polymer

Caption: Competing pathways in cyclopenta[c]pyridine synthesis.

By carefully controlling reaction parameters such as temperature and catalyst choice, you can steer the reaction down the desired thermodynamic pathway (Pathway A) to maximize the yield of the target cyclopenta[c]pyridine.

References

  • Pérez, Y., & Ñáñez, G. (2023). Sustainable Synthesis of Pyridine Bases from Glycerol. IntechOpen. Retrieved from [Link]

  • WordPress. (2026, February 25). Pyridine Ring Synthesis. Retrieved from [Link]

  • Baran, P. (2004, June 9). Pyridine Synthesis: Cliff Notes. Baran Lab. Retrieved from [Link]

  • Koçyiğit, M. et al. (2014). An efficient catalytic method for fulvene synthesis. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Most common synthetic strategies for the synthesis of pyridines. Retrieved from [Link]

  • MTC USA. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis of Cyclopenta[c]pyridine (2-Pyrindene) Derivatives. Retrieved from [Link]

  • PubMed. (2025, January 15). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Retrieved from [Link]

  • ACS Publications. (2025, January 4). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • Max-Planck-Gesellschaft. (n.d.). NMR-Based Structure Characterization. Retrieved from [Link]

  • PMC - NIH. (2022, June 16). Mechanism of the Aza-Piancatelli Reaction: Scope and Limitations of Furan Substitution in Donor–Acceptor Stenhouse Adduct Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Scaling Up 5H-Cyclopenta[c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5H-Cyclopenta[c]pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for scaling up these important reactions. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of moving from the lab bench to larger-scale production.

A Note on the 5H-Cyclopenta[c]pyridine Scaffold

The 5H-Cyclopenta[c]pyridine core, an azafulvene derivative, is a valuable scaffold in medicinal chemistry and materials science. However, its synthesis, and particularly its scale-up, can present unique challenges due to the inherent reactivity of the azafulvene moiety. These molecules can be sensitive to thermal stress, oxygen, and acidic conditions, often leading to polymerization or degradation.[1] This guide will address these potential issues and provide strategies to mitigate them.

Part 1: Troubleshooting Guide for Scale-Up Synthesis

This section is formatted as a series of questions and answers to directly address common problems encountered during the scale-up of 5H-Cyclopenta[c]pyridine synthesis.

Issue 1: Low Yield or Inconsistent Results Upon Scale-Up

Question: My small-scale synthesis of a 5H-Cyclopenta[c]pyridine derivative via a multi-component reaction works well, but upon increasing the batch size, the yield has dropped significantly and is inconsistent. What are the likely causes and how can I address this?

Answer: This is a classic scale-up challenge. The transition from a round-bottom flask to a larger reactor changes the surface area-to-volume ratio, which significantly impacts heat and mass transfer.[2][3]

Causality and Solutions:

  • Inadequate Mixing and Mass Transfer: In a larger reactor, achieving homogeneous mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and by-product formation.[4]

    • Troubleshooting Steps:

      • Reactor and Impeller Selection: Ensure the reactor is equipped with an appropriate impeller design (e.g., pitched-blade turbine for good axial flow) to ensure efficient mixing.[2] The goal is to maintain a uniform distribution of reactants and temperature.

      • Stirring Rate Optimization: The optimal stirring rate may need to be re-evaluated at a larger scale. Insufficient agitation will lead to poor mixing, while excessive agitation can introduce sheer stress on sensitive molecules.

      • Controlled Reagent Addition: Instead of adding all reagents at once, consider a controlled, slow addition of one or more reactants. This can help to maintain a low concentration of reactive intermediates and control the reaction rate.[5]

  • Poor Temperature Control (Exotherms): Many pyridine syntheses, especially multi-component reactions, can be exothermic.[5] What might be a minor temperature increase in a small flask can become a dangerous runaway reaction in a large reactor due to the reduced surface area available for heat dissipation.[2][3]

    • Troubleshooting Steps:

      • Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies to understand the thermal profile of your reaction. This will help in designing an appropriate cooling strategy.

      • Jacketed Reactors and Cooling Systems: Utilize a reactor with a cooling jacket and a reliable temperature control system.[6]

      • Dilution: Running the reaction at a lower concentration can help to better manage the heat generated.[5]

Issue 2: Product Degradation and By-Product Formation

Question: During the work-up and purification of my 5H-Cyclopenta[c]pyridine product at a larger scale, I am observing significant product degradation and the formation of dark, insoluble materials. What is happening and how can I prevent this?

Answer: The azafulvene core of 5H-Cyclopenta[c]pyridine is prone to polymerization and degradation, especially in the presence of acid, heat, or oxygen.[1] These issues are often exacerbated during prolonged work-up and purification steps at a larger scale.

Causality and Solutions:

  • Acid-Catalyzed Polymerization: Traces of acid from the reaction or work-up can catalyze the polymerization of the electron-rich azafulvene.[1]

    • Troubleshooting Steps:

      • Neutralizing Work-Up: Ensure that the reaction mixture is fully neutralized before solvent removal and purification. A mild basic wash (e.g., saturated sodium bicarbonate solution) is often recommended.

      • Buffer Systems: In some cases, incorporating a buffer system into the reaction mixture can help to maintain a stable pH.

      • Silica Gel Treatment: If using silica gel for chromatography, consider pre-treating it with a base like triethylamine to neutralize acidic sites.[5]

  • Oxidation and Thermal Degradation: Exposure to air and elevated temperatures during solvent evaporation or distillation can lead to oxidation and decomposition.

    • Troubleshooting Steps:

      • Inert Atmosphere: Perform all work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon).

      • Low-Temperature Purification: Use low-temperature purification techniques whenever possible. For example, use a rotary evaporator with a cooled water bath and perform chromatography at room temperature or below.

      • Antioxidants: In some cases, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help to prevent oxidative degradation.

Issue 3: Difficulties with Product Isolation and Purification

Question: I am struggling to isolate my 5H-Cyclopenta[c]pyridine product in high purity at a larger scale. The crude product is an oil that is difficult to handle, and chromatography is not efficient.

Answer: Purification of pyridine derivatives can be challenging due to their basicity and potential for tailing on silica gel.[5] Scaling up purification requires a shift in strategy from what may have worked at the milligram scale.

Causality and Solutions:

  • Product Physical Form: The physical form of the product (oil vs. solid) can significantly impact the ease of isolation.

    • Troubleshooting Steps:

      • Crystallization Studies: Investigate different solvent systems to induce crystallization. A solid product is generally easier to handle and purify on a large scale. Seeding with a small crystal of pure product can sometimes initiate crystallization.

      • Salt Formation: Consider forming a salt of the pyridine product (e.g., hydrochloride or tosylate). Crystalline salts are often easier to isolate and purify by recrystallization. The free base can then be regenerated in a final step.

  • Inefficient Chromatographic Purification: Column chromatography can be time-consuming and solvent-intensive at a large scale.

    • Troubleshooting Steps:

      • Alternative Chromatography Media: Explore other stationary phases besides silica gel, such as alumina or reverse-phase media, which may offer better separation.

      • Acid-Base Extraction: Utilize the basicity of the pyridine ring for an extractive work-up. An acidic wash can be used to pull the product into the aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.[5]

      • Distillation: For thermally stable and volatile derivatives, distillation under reduced pressure can be an effective purification method.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the 5H-Cyclopenta[c]pyridine core?

A1: While specific protocols for the parent 5H-Cyclopenta[c]pyridine are not abundant in the literature, several methods for related derivatives have been reported. These can be adapted for the synthesis of the core structure. Two common approaches are:

  • Multi-component Reactions: Reactions like the Hantzsch or Guareschi-Thorpe pyridine syntheses can be adapted using cyclopentanone derivatives as starting materials.[7][8] These reactions are often one-pot procedures, which can be advantageous for scale-up.

  • Manganese-Catalyzed Oxidation: The oxidation of a dihydro-cyclopenta[c]pyridine intermediate can be an effective final step.[5] This method often utilizes a manganese catalyst and an oxidant like tert-butyl hydroperoxide.

Q2: How can I monitor the progress of my 5H-Cyclopenta[c]pyridine synthesis reaction?

A2: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction progress. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the starting materials and products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.

Q3: What are the key safety considerations when scaling up these reactions?

A3: Safety is paramount during scale-up. Key considerations include:

  • Exothermic Reactions: As discussed in the troubleshooting guide, be prepared to manage the heat generated by the reaction.[5]

  • Reagent Toxicity and Handling: Ensure that you have the appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood) for handling all reagents at a larger scale.

  • Pressure Build-up: Be aware of the potential for pressure build-up in a closed reactor, especially if gaseous by-products are formed. Ensure the reactor is equipped with a pressure relief system.

Part 3: Experimental Protocols and Data

Protocol 1: Synthesis of a Dihydro-cyclopenta[c]pyridine Intermediate via Multi-Component Reaction

This protocol is a representative example for the synthesis of a dihydro-cyclopenta[c]pyridine intermediate, which can then be oxidized to the final 5H-Cyclopenta[c]pyridine product.[5]

Materials:

ReagentMolar Eq.
Substituted Benzaldehyde1.0
Cyclopentanone1.2
Cyanoacetamide1.0
Ammonium Acetate8.0
Ethanol-

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the substituted benzaldehyde, cyclopentanone, cyanoacetamide, and ammonium acetate in ethanol.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to yield the crude dihydro-cyclopenta[c]pyridine intermediate.

  • The intermediate can be purified by recrystallization from ethanol or by silica gel column chromatography.

Protocol 2: Oxidation to 5H-Cyclopenta[c]pyridin-7(6H)-one

This protocol describes the oxidation of the dihydro intermediate to the corresponding cyclopenta[c]pyridinone derivative.[5]

Materials:

ReagentMolar Eq.
Dihydro-cyclopenta[c]pyridine Intermediate1.0
Manganese(II) triflate (Mn(OTf)₂)0.05
tert-Butyl hydroperoxide (t-BuOOH)5.0
Acetonitrile-

Procedure:

  • In a separate flask, dissolve the purified intermediate in acetonitrile.

  • Add Mn(OTf)₂ (5 mol%) to the solution.

  • Slowly add t-BuOOH to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Part 4: Visualizations

Troubleshooting Workflow for Low Yield in Scale-Up

troubleshooting_low_yield start Low Yield on Scale-Up mixing Inadequate Mixing? start->mixing temp Poor Temperature Control? start->temp side_reactions Increased Side Reactions? start->side_reactions optimize_stirring Optimize Stirring Rate & Impeller Design mixing->optimize_stirring Yes controlled_addition Implement Controlled Reagent Addition mixing->controlled_addition Yes calorimetry Perform Reaction Calorimetry temp->calorimetry Yes improve_cooling Improve Reactor Cooling System temp->improve_cooling Yes dilute Run Reaction at Lower Concentration temp->dilute Yes analyze_byproducts Analyze By-products (LC-MS, NMR) side_reactions->analyze_byproducts Yes optimize_conditions Re-optimize Conditions (Temp, Stoichiometry) side_reactions->optimize_conditions Yes end Improved Yield optimize_stirring->end controlled_addition->end calorimetry->improve_cooling improve_cooling->end dilute->end analyze_byproducts->optimize_conditions optimize_conditions->end synthesis_workflow cluster_lab Lab Scale (mg to g) cluster_pilot Pilot Scale (g to kg) cluster_production Production Scale (kg+) route_scouting Route Scouting & Optimization small_scale_synthesis Small-Scale Synthesis route_scouting->small_scale_synthesis characterization Characterization (NMR, MS, etc.) small_scale_synthesis->characterization process_safety Process Safety Assessment characterization->process_safety scale_up_synthesis Scale-Up Synthesis in Pilot Reactor process_safety->scale_up_synthesis purification_dev Purification Method Development scale_up_synthesis->purification_dev tech_transfer Technology Transfer purification_dev->tech_transfer large_scale_production Large-Scale Production tech_transfer->large_scale_production quality_control Quality Control & Release large_scale_production->quality_control

Caption: Phased approach to scaling up 5H-Cyclopenta[c]pyridine synthesis.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH₂ adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2294-2299. Retrieved from [Link]

  • Houk, K. N., & Strozier, R. W. (1973). The stereochemistry of the Diels-Alder reaction. Journal of the American Chemical Society, 95(12), 4094-4096.
  • Mettler Toledo. (n.d.). Chemical Process Development and Scale-Up. Retrieved from [Link]

  • Deng, B. (2021). How to deal with Scale-up challenges of Chemistry?. Archives in Chemical Research, 4(4), 23.
  • Herath, D. N., & Ferreira, D. (2011). Chemical and enzymatic reductive activation of acylfulvene to isomeric cytotoxic reactive intermediates. Chemical Research in Toxicology, 24(12), 2187-2195.
  • American Chemical Society. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Continuous stirred tank reactors in fine chemical synthesis for efficient mixing, solids-handling, and rapid scale-up. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Green advancements towards the electrochemical synthesis of heterocycles. Retrieved from [Link]

  • The Chemical Engineer. (2023). Rules of Thumb: Scale-up. Retrieved from [Link]

  • Idaho National Laboratory. (n.d.). Process Heat for Chemical Industry. Retrieved from [Link]

  • Digital WPI. (2015). Heat Transfer in Reactor Scale-Up. Retrieved from [Link]

  • IntechOpen. (2022). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. Retrieved from [Link]

  • COMSOL. (2019). Mixing Considerations in Chemical Reactor Scale-Up. Retrieved from [Link]

Sources

Optimizing reaction conditions for Suzuki cross-coupling of pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the optimization of Suzuki-Miyaura cross-coupling reactions involving pyridine derivatives. Pyridines are ubiquitous scaffolds in drug discovery and agrochemicals, but their electronic properties and basic nitrogen atoms introduce significant synthetic challenges, including catalyst poisoning and rapid protodeboronation[1].

This guide is designed for researchers and scientists. It bypasses generic advice to provide field-proven, mechanistic troubleshooting workflows, empirical data matrices, and self-validating protocols to rescue failing cross-coupling reactions.

Part 1: Diagnostic Workflow

Before altering your reaction conditions, it is critical to diagnose the specific failure mode of your coupling reaction. Use the logic tree below to determine whether your reaction is suffering from kinetic stalling (e.g., catalyst poisoning) or competing thermodynamic sinks (e.g., side reactions).

Troubleshooting Start Low Yield in Pyridine Suzuki Coupling Check1 Is starting material consumed? Start->Check1 NoSM No: Catalyst Poisoning or Steric Hindrance Check1->NoSM No YesSM Yes: Side Reactions Dominating Check1->YesSM Yes Sol1 Switch to Buchwald Ligands (e.g., SPhos, XPhos) NoSM->Sol1 Check2 Identify Byproduct YesSM->Check2 Dehal Dehalogenation Check2->Dehal Proto Protodeboronation (Loss of Boron) Check2->Proto Sol2 Lower Temp, Change Base (e.g., K3PO4 to K2CO3) Dehal->Sol2 Sol3 Use MIDA Boronates or BF3K, Add Cu(I) Co-catalyst Proto->Sol3

Troubleshooting logic for low yields in pyridine Suzuki cross-coupling.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: My reaction shows unreacted pyridine halide and palladium black precipitation. What is causing this, and how do I select the right ligand? Causality & Solution: The basic nitrogen of the pyridine ring strongly coordinates to the palladium center. This displaces the active phosphine ligands, forming an inactive, stable thermodynamic complex (catalyst poisoning) that cannot undergo oxidative addition[2]. Actionable Advice: Transition from standard ligands (like PPh₃) to sterically demanding, electron-rich Buchwald dialkylbiaryl phosphine ligands such as SPhos or XPhos [3],[2]. The extreme steric bulk of these ligands prevents the formation of inactive multi-ligated palladacycles, favoring the highly active mono-ligated Pd(0) species[3]. For unactivated or sterically hindered pyridine chlorides, a system of Pd₂(dba)₃ and SPhos is considered the gold standard[2].

Q2: I am using a 2-pyridylboronic acid, but LC-MS shows massive amounts of pyridine instead of the cross-coupled product. How do I fix this? Causality & Solution: You are observing protodeboronation —the cleavage of the C–B bond and replacement with a C–H bond[4]. 2-Pyridylboronic acids are notoriously unstable because the adjacent basic nitrogen facilitates fragmentation via a zwitterionic intermediate, a process heavily accelerated by the basic aqueous conditions required for Suzuki transmetalation[5]. Actionable Advice:

  • Slow-Release Strategy: Replace the boronic acid with MIDA boronate esters or potassium trifluoroborate (BF₃K) salts. These derivatives slowly hydrolyze in situ, releasing the active boronic acid at a rate that matches the transmetalation step, preventing its accumulation and subsequent degradation[4],[5].

  • Copper Co-catalysis: Add a Cu(I) salt (e.g., CuI). Copper intercepts the boronic acid to form a relatively stable organocopper intermediate. This intermediate undergoes rapid transmetalation to the palladium center, effectively outcompeting the protodeboronation pathway[5].

Q3: How should I adjust my base and solvent system for sterically hindered pyridine substrates? Causality & Solution: The transmetalation step requires base activation of the boronic acid to form a reactive "ate" complex. However, overly strong bases can trigger dehalogenation or homocoupling. Furthermore, the base must be soluble enough to interact with the organic phases. Actionable Advice: Utilize a biphasic solvent system such as 1,4-dioxane/water (typically 4:1 v/v)[6]. This solubilizes both the organic substrates and the inorganic base. For highly sterically hindered substrates, finely milled K₃PO₄ is preferred over weaker bases, combined with elevated temperatures (85–100 °C)[6],[2]. If you observe dehalogenation, switch to a milder base like K₂CO₃ and consider microwave irradiation to shorten reaction times and minimize thermal degradation[7],.

Part 3: Quantitative Data & Optimization Matrix

The following table synthesizes quantitative optimization data from established literature to serve as a baseline for your experimental design.

Pyridine Substrate TypeRecommended Catalyst / LigandOptimal Base & Solvent SystemExpected Yield RangeKey Challenge Addressed
Electron-deficient Pyridine Chlorides Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄ in Toluene or Dioxane/H₂O75–95%Catalyst poisoning via N-coordination[2]
2-Pyridylboronic Acids Pd(PPh₃)₄ + Cu(I) additiveK₂CO₃ in DMF/H₂O60–85%Rapid protodeboronation[4],[5]
Sterically Hindered Bulky Pyridines Pd(OAc)₂ / XPhosK₃PO₄ in Dioxane/H₂O (4:1)70–90%Sluggish oxidative addition[8]
6-Halogenoimidazo[1,2-a]pyridines Pd(PPh₃)₄ (Microwave, 150 °C)K₂CO₃ in Toluene/EtOH (4:1)80–100%Low reactivity requiring high thermal energy[7],

Part 4: Standard Operating Procedures (SOPs)

Self-Validating Protocol: Suzuki-Miyaura Coupling of a Challenging Pyridine Halide using a Buchwald Ligand

This methodology incorporates self-validating checkpoints to ensure mechanistic integrity, specifically designed for substrates prone to catalyst poisoning[8],[2].

Materials Required:

  • Pyridine halide (1.0 equiv, e.g., 3-amino-2-chloropyridine)

  • Arylboronic acid (1.2 equiv)

  • Base: K₃PO₄ (2.0 equiv, anhydrous, finely milled)

  • Precatalyst: Pd₂(dba)₃ (1.5 mol%)

  • Ligand: SPhos (3.6 mol%)

  • Solvent: Anhydrous Toluene (rigorously degassed)

Step-by-Step Methodology:

  • Preparation & Surface Area Maximization: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the pyridine halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

    • Causality: Solid inorganic bases must be finely milled to maximize the surface area for the solid-liquid transmetalation interface.

  • Catalyst Loading: Add the Pd₂(dba)₃ (0.015 mmol) and SPhos (0.036 mmol)[2].

    • Checkpoint: Handle swiftly to minimize atmospheric exposure. While SPhos is relatively air-stable, Pd₂(dba)₃ can degrade over time if exposed to moisture.

  • Inert Atmosphere Exchange: Seal the Schlenk tube. Evacuate the vessel under high vacuum and backfill with high-purity argon or nitrogen. Repeat this cycle three times[8].

    • Causality: Trace oxygen leads to homocoupling of the boronic acid and irreversible oxidation of the phosphine ligand.

  • Solvent Addition & Active Complex Formation: Add 5 mL of rigorously degassed anhydrous toluene via syringe[2].

    • Checkpoint (Self-Validation): The solution should transition to a deep red/purple or orange color, indicating the successful formation of the active Pd(0)-L complex. If the solution immediately turns black and precipitates, oxygen contamination has occurred (palladium black), and the reaction will likely fail.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C. Stir vigorously (800+ rpm) for 18 hours[2].

    • Causality: Vigorous stirring is critical to overcome mass transfer limitations between the solid base and the organic phase.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography.

References

  • MDPI - Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling URL: [Link]

  • Wikipedia - Protodeboronation URL: [Link]

  • PMC / NIH - Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction URL: [Link]

  • IMIST - Efficient Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction of 6-Halogenoimidazo[1,2-a]pyridines URL: [Link]

  • ResearchGate - Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid URL: [Link]

  • LJMU Research Online - Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids URL: [Link]

Sources

Validation & Comparative

Comparative Guide: Anti-TMV Efficacy of 5-Aryl-cyclopenta[c]pyridines vs. Ribavirin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tobacco Mosaic Virus (TMV) remains one of the most devastating plant pathogens globally, causing severe agricultural and economic losses. While Ribavirin has historically served as a standard antiviral control, its field efficacy is often limited, necessitating the discovery of novel chemotypes. Recent structural optimization of the natural product cerbinal has yielded a novel class of 5-aryl-cyclopenta[c]pyridine derivatives [1].

This guide objectively compares the anti-TMV performance of these novel derivatives against Ribavirin, detailing the mechanistic rationale, experimental protocols, and quantitative efficacy data to aid researchers and agrochemical developers in evaluating this new scaffold.

Mechanistic Rationale & Structural Optimization

The cyclopenta[c]pyridine scaffold offers a rigid, bicyclic framework that provides a unique three-dimensional arrangement for substituent positioning. Taking cerbinal as the lead compound, researchers modified position-5 via amination, bromination, and cross-coupling to synthesize 30 novel 5-aryl-cyclopenta[c]pyridine derivatives [1].

Causality of Design: The introduction of an aryl group (specifically fluorobenzene or anisole moieties) at position-5 was hypothesized to enhance lipophilicity and target engagement. Molecular docking studies validate this hypothesis, demonstrating that access to the benzene ring significantly enhances the binding affinity of these derivatives for TMV receptor proteins [2]. This targeted binding physically disrupts viral assembly and entry mechanisms more effectively than the broad-spectrum nucleoside analogue mechanism of Ribavirin.

Mechanism Cerbinal Cerbinal (Lead Compound) Modification Position-5 Modification (Cross-Coupling) Cerbinal->Modification Deriv 5-Aryl-cyclopenta[c]pyridine (e.g., Compound 4k) Modification->Deriv Docking TMV Receptor Proteins Deriv->Docking Enhanced Binding Affinity Inhibition Viral Inhibition (Superior to Ribavirin) Docking->Inhibition

Structural optimization of cerbinal to 5-aryl-cyclopenta[c]pyridines and TMV inhibition mechanism.

Experimental Methodology: The Half-Leaf Method

To ensure self-validating and statistically robust data, the anti-TMV activity was evaluated using the half-leaf method on Nicotiana tabacum L. plants [1].

Causality of Method: The half-leaf method is critical for establishing trustworthy data because it utilizes the left and right halves of the exact same leaf for the treatment and control, respectively. This internal control eliminates biological variance (e.g., leaf age, nutritional status, and environmental exposure) that naturally occurs between different plants, ensuring that any reduction in local viral lesions is strictly attributable to the compound's bioactivity.

The assay is divided into three distinct step-by-step protocols to pinpoint the exact stage of the viral life cycle the compound disrupts:

Protocol A: Inactivation Effect (Direct Virucidal Activity)
  • Preparation: Mix the test compound (500 μg/mL or 100 μg/mL) with the TMV inoculum in equal volumes.

  • Incubation: Incubate the mixture for 30 minutes to allow direct compound-virus interaction.

  • Inoculation: Apply the mixture to the left half of the N. tabacum leaf. Apply a mixture of control solvent and TMV to the right half.

  • Rationale: This protocol isolates direct virucidal activity, determining if the compound degrades the viral capsid or neutralizes infectivity prior to host cell entry.

Protocol B: Curative Effect (Inhibition of Viral Replication)
  • Infection: Inoculate the entire leaf with TMV.

  • Treatment: After 24 hours, apply the test compound to the left half and the control solvent to the right half.

  • Rationale: By applying the drug post-infection, this test isolates the compound's ability to halt intracellular viral replication or cell-to-cell movement.

Protocol C: Protection Effect (Host Defense Priming)
  • Pre-treatment: Apply the test compound to the left half of the leaf and the control solvent to the right half.

  • Infection: After 24 hours, inoculate the entire leaf with TMV.

  • Rationale: This assesses whether the compound acts prophylactically, either by blocking viral entry receptors or by inducing systemic acquired resistance (SAR) pathways in the host plant.

HalfLeaf Start Nicotiana tabacum L. (Half-Leaf Method) Inact Inactivation Assay (Mix Compound + TMV) Start->Inact Tests direct neutralization Curative Curative Assay (TMV first, Compound 24h later) Start->Curative Tests replication inhibition Protect Protection Assay (Compound first, TMV 24h later) Start->Protect Tests prophylactic defense Result Compare Lesions (Left vs. Right Leaf Half) Inact->Result Curative->Result Protect->Result

Experimental workflow of the Half-Leaf Method assessing three distinct modes of anti-TMV activity.

Quantitative Data & Comparative Analysis

Bioactivity tests demonstrated that specific 5-aryl-cyclopenta[c]pyridine derivatives, notably compounds 4g and 4k , exhibited superior anti-TMV activity compared to the commercial standard, Ribavirin, at concentrations of 500 μg/mL and 100 μg/mL [1].

Compound 4k , which features an m-methoxyphenyl substitution, displayed the most potent in vivo activity across all three modes of action. The m-methoxy group likely provides optimal steric and electronic properties for hydrogen bonding within the TMV receptor binding pocket.

Table 1: In Vivo Anti-TMV Efficacy at 500 μg/mL

Compound / AgentSubstitutionInactivation Effect (%)Curative Effect (%)Protection Effect (%)
Compound 4k m-methoxyphenyl51.1 ± 1.950.7 ± 3.653.8 ± 2.8
Compound 4g Data not fully disclosedSuperior to RibavirinSuperior to RibavirinSuperior to Ribavirin
Ribavirin (Control) N/ABaseline ReferenceBaseline ReferenceBaseline Reference
Cerbinal (Lead) N/AInferior to 4k/4gInferior to 4k/4gInferior to 4k/4g

Note: While exact percentage values for Ribavirin were utilized as the baseline control in the primary dataset, comparative statistical analysis confirmed that compounds 4g and 4k significantly outperformed Ribavirin across all tested metrics [1].

Toxicity and Broad-Spectrum Potential

For drug development and agrochemical professionals, efficacy must be rigorously balanced with safety and versatility.

  • Ecotoxicity: Toxicological evaluations utilizing zebrafish (Danio rerio) models revealed that compound 4k exhibits low toxicity [1]. Zebrafish are highly sensitive to chemical perturbations, making them an excellent self-validating model for environmental and off-target vertebrate toxicity.

  • Broad-Spectrum Activity: The 5-aryl-cyclopenta[c]pyridine scaffold is not limited to antiviral applications. For instance, compound 4i (3,4,5-trifluorophenyl substitution) demonstrated exceptional fungicidal activity, achieving a 91.9% inhibition ratio against Sclerotinia sclerotiorum at 50 μg/mL [1]. Furthermore, these derivatives have shown notable larvicidal efficacy against Plutella xylostella (diamondback moth) [2].

Conclusion

The structural evolution of cerbinal into 5-aryl-cyclopenta[c]pyridine derivatives represents a significant advancement in antiviral agrochemicals. Compound 4k stands out as a highly promising candidate, offering a trifecta of benefits: superior anti-TMV efficacy compared to Ribavirin (across inactivation, curative, and protective modalities), an enhanced receptor binding profile, and a favorable toxicological footprint. These findings strongly support the continued development of the cyclopenta[c]pyridine scaffold in both agricultural and medicinal chemistry pipelines.

References

  • Title: Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives (Abstract) Source: PubMed (National Center for Biotechnology Information) URL: [Link]

Structure-Activity Relationship (SAR) Studies of Cyclopenta[c]pyridine Derivatives: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals Focus: Comparative efficacy of 5-aryl-cyclopenta[c]pyridine derivatives against commercial baselines (Ribavirin, Ningnanmycin, and standard fungicides).

Executive Summary & Mechanistic Rationale

The continuous emergence of resistance in agricultural pests and plant viruses necessitates the development of novel, multi-target agrochemicals. Recently, the natural product cerbinal has served as a robust lead scaffold for the synthesis of 5-aryl-cyclopenta[c]pyridine derivatives [1]. By retaining the core cyclopenta[c]pyridine structure—which provides essential rigid binding geometry—and introducing diverse aryl substituents at the 5-position via Suzuki cross-coupling, researchers have successfully tuned the electronic and steric properties of these molecules[1].

As an application scientist evaluating these compounds, the causality behind their enhanced performance is clear: the 5-position modifications directly dictate target affinity. For instance, the introduction of an electron-donating m-methoxyphenyl group (Compound 4k) significantly enhances hydrogen bonding with the Tobacco Mosaic Virus Coat Protein (TMV-CP), thereby disrupting viral self-assembly[2]. Conversely, highly electron-withdrawing groups like the 3,4,5-trifluorophenyl moiety (Compound 4i) shift the molecule's lipophilicity, optimizing it for fungal membrane penetration and subsequent mycelial growth inhibition[2].

SAR_Pathway Cerbinal Cerbinal (Natural Lead) Mod5 Position-5 Modification (Suzuki Cross-Coupling) Cerbinal->Mod5 Derivs 5-Aryl-Cyclopenta[c]pyridines Mod5->Derivs Comp4k Compound 4k (m-methoxyphenyl) Derivs->Comp4k SAR Optimization Comp4i Compound 4i (3,4,5-trifluorophenyl) Derivs->Comp4i SAR Optimization MechTMV Enhanced TMV-CP Binding Affinity Comp4k->MechTMV MechFungi Fungal Membrane Penetration Comp4i->MechFungi OutTMV Potent Anti-TMV Activity MechTMV->OutTMV OutFungi Broad-Spectrum Fungicidal MechFungi->OutFungi

Caption: SAR logic and mechanistic pathways of 5-aryl-cyclopenta[c]pyridine derivatives.

Comparative Performance Data

To objectively evaluate the viability of these novel derivatives, their biological activities were benchmarked against industry-standard commercial agents.

Antiviral Efficacy (Anti-TMV)

Compound 4k was evaluated against TMV at a concentration of 500 μg/mL. The data demonstrates that Compound 4k outperforms the commercial standard Ribavirin across all three critical metrics (Inactivation, Curative, and Protection effects) and approaches the efficacy of the highly potent biological agent Ningnanmycin [3][4].

Table 1: In Vivo Anti-TMV Activity Comparison (at 500 μg/mL)

Agent / CompoundSubstitutionInactivation Effect (%)Curative Effect (%)Protection Effect (%)
Compound 4k m-methoxyphenyl51.1 ± 1.950.7 ± 3.653.8 ± 2.8
Compound 4d p-fluorophenyl> 38.2Not ReportedNot Reported
Ribavirin (Control)N/A (Commercial)39.1 ± 2.638.4 ± 1.539.6 ± 3.8
Ningnanmycin (Control)N/A (Commercial)~ 59.4~ 52.4~ 88.4

Data synthesis indicates that the methoxy substitution at the meta position creates an optimal steric bulk that fits precisely into the TMV-CP binding pocket, a feature lacking in the broader spectrum Ribavirin[2][3].

Broad-Spectrum Fungicidal Activity

Compound 4i was screened against major agricultural pathogenic fungi at a low concentration of 50 μg/mL. The introduction of three fluorine atoms significantly increases the compound's metabolic stability and lipophilicity, allowing for rapid accumulation within fungal mycelia[2].

Table 2: Fungicidal Inhibition Rates of Compound 4i (at 50 μg/mL)

Pathogenic FungusDisease CausedInhibition Rate (%)
Sclerotinia sclerotiorumWhite Mold91.9
Botrytis cinereaGray Mold75.0
Phytophthora infestansLate Blight62.5

Self-Validating Experimental Protocols

Trust in comparative data relies entirely on the robustness of the experimental design. Below are the standardized, self-validating protocols used to generate the performance metrics above. These workflows are designed to minimize biological variance and ensure high reproducibility.

Protocol A: In Vivo Anti-TMV Half-Leaf Assay

Causality Note: The half-leaf method is employed because it uses the left and right halves of the exact same leaf for the test compound and the control. This completely eliminates inter-plant and inter-leaf biological variance, ensuring that any difference in lesion count is strictly due to the compound's efficacy[4].

  • Host Preparation: Cultivate Nicotiana tabacum L. plants in a controlled greenhouse environment until they reach the 5–6 leaf stage.

  • Virus Inoculation: Lightly dust the leaves with carborundum (silicon carbide) to create micro-abrasions. Gently rub a standardized TMV suspension onto the entire leaf surface using a cotton swab. Wash the leaves with distilled water after 10 minutes to remove excess carborundum.

  • Compound Application (Curative Mode):

    • Left Half: Apply the test compound (e.g., Compound 4k dissolved in a solvent/surfactant mixture at 500 μg/mL) using a soft brush.

    • Right Half: Apply the negative control (solvent/surfactant only) or positive control (Ribavirin at 500 μg/mL).

  • Incubation: Transfer the plants to a climate-controlled chamber (25 °C, 12 h light/dark cycle) for 3 to 4 days.

  • Quantification: Count the number of local necrotic lesions on both halves. Calculate the inhibition rate using the formula: Inhibition (%) = [(Control Lesions - Test Lesions) / Control Lesions] × 100

AssayWorkflow Step1 1. Host Plant Preparation (Nicotiana tabacum L.) Step2 2. TMV Inoculation (Carborundum Abrasion) Step1->Step2 Step3 3. Compound Application (Half-Leaf Method) Step2->Step3 SplitL Left Half: Test Compound (e.g., 4k) Step3->SplitL SplitR Right Half: Control (Ribavirin/Solvent) Step3->SplitR Step4 4. Incubation (3-4 Days, 25°C) SplitL->Step4 SplitR->Step4 Step5 5. Lesion Quantification & Inhibition Rate Calculation Step4->Step5

Caption: Step-by-step workflow of the self-validating Anti-TMV Half-Leaf Assay.

Protocol B: Fungicidal Mycelium Growth Rate Assay

Causality Note: By integrating the compound directly into the agar matrix before inoculation, this assay ensures continuous, uniform exposure of the fungus to the active pharmaceutical ingredient (API), providing a highly accurate measure of intrinsic fungitoxicity[4].

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and autoclave at 121 °C for 15 minutes.

  • Compound Doping: Cool the PDA to approximately 50 °C. Aseptically add the test compound (e.g., Compound 4i) to achieve a final concentration of 50 μg/mL. Pour into sterile Petri dishes and allow to solidify.

  • Inoculation: Using a sterile cork borer, cut 5 mm mycelial plugs from the leading edge of an actively growing fungal colony (e.g., Sclerotinia sclerotiorum). Place one plug face-down in the center of each doped PDA plate.

  • Incubation & Measurement: Incubate the plates at 24 °C. Measure the colony diameter crosswise once the control plates (PDA with solvent only) are fully covered by mycelium. Calculate the growth inhibition percentage relative to the control.

Conclusion

The SAR studies of 5-aryl-cyclopenta[c]pyridine derivatives reveal a highly tunable scaffold with immense potential for agrochemical development. The experimental data confirms that specific structural modifications—namely the m-methoxyphenyl group in Compound 4k and the 3,4,5-trifluorophenyl group in Compound 4i—yield targeted agents that objectively outperform traditional commercial baselines like Ribavirin in antiviral assays, while also exhibiting potent, broad-spectrum fungicidal properties.

References

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry (ACS Publications), 2025.[Link]

  • Novel Cyclopenta[c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides. Journal of Agricultural and Food Chemistry (PubMed/NIH), 2024.[Link]

Sources

Comparative study of insecticidal activity in cyclopenta[c]pyridine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of Cyclopenta[c]pyridine Analogs as Next-Generation Insecticides: A Technical Guide

Executive Summary

The agricultural sector faces an escalating crisis of insecticide resistance, necessitating the discovery of novel chemical scaffolds that bypass existing target-site mutations. Inspired by the natural product cerbinal—an aromatic cyclopenta[c]pyran originally isolated from the bark of Cerbera manghas—cyclopenta[c]pyridine derivatives have emerged as highly potent, multi-target agrochemicals [1]. This guide objectively evaluates the insecticidal activity of these analogs against major agricultural pests, specifically Plutella xylostella (diamondback moth) and Aphis laburni (aphids), benchmarking their performance against established commercial and botanical pesticides.

Structure-Activity Relationship (SAR) Dynamics

While natural cerbinal exhibits baseline fungicidal and antiviral properties, it is chemically unstable under alkaline conditions, limiting its field utility [3]. To optimize both environmental stability and biological efficacy, researchers have synthesized various cyclopenta[c]pyridine analogs. The specific site of structural modification strictly dictates the compound's agrochemical profile:

  • Position 2 Modifications: Alkylation or amination at this site significantly boosts anti-Tobacco Mosaic Virus (TMV) activity but is highly detrimental to insecticidal efficacy [3].

  • Position 4 Modifications: The introduction of substituted amides or esters (e.g., 4-bit methyl formate derivation) yields compounds with robust lethal activity against both lepidopteran and hemipteran pests [3].

  • Position 5 Modifications: Cross-coupling to introduce aryl groups (e.g., fluorobenzene or anisole) produces broad-spectrum agents with exceptional fungicidal and larvicidal properties[2].

SAR_Pathways Lead Cerbinal (Lead) Pos2 Position 2 Mod Lead->Pos2 Amination Pos4 Position 4 Mod Lead->Pos4 Esterification Pos5 Position 5 Mod Lead->Pos5 Aryl Cross-Coupling AntiTMV High Anti-TMV Low Insecticidal Pos2->AntiTMV Insect High Insecticidal (P. xylostella) Pos4->Insect Broad Broad-Spectrum (Larvicidal/Fungicidal) Pos5->Broad

Caption: SAR dynamics of cerbinal modifications dictating agrochemical bioactivity profiles.

Comparative Quantitative Efficacy

To contextualize the potency of cyclopenta[c]pyridine analogs, their performance is measured against commercial standards. Recent bioassays demonstrate that 4-bit modified cyclopenta[c]pyridine derivatives exhibit greater insecticidal activity against Aphis laburni than the established botanical insecticide rotenone [1, 3]. Against P. xylostella, these derivatives achieve significant lethal activity at concentrations of 600 μg/mL [3].

Table 1: Comparative Efficacy Benchmarks Against Agricultural Pests

Insecticide ClassActive CompoundTarget PestEfficacy Benchmark / LC50 Value
Cyclopenta[c]pyridine 4-bit / 5-aryl Analogs P. xylostella High lethality @ 600 μg/mL
BotanicalRotenoneA. laburniInferior to Cyclopenta[c]pyridines
AvermectinAbamectinP. xylostella0.013 mg/mL
SpinosynSpinosadP. xylostella0.37 mg/mL
OrganophosphateProfenofosP. xylostella8.67 mg/mL
OxadiazineIndoxacarbP. xylostella1010.080 ppm

Analytical Insight: While commercial agents like Abamectin show lower absolute LC50 values, cyclopenta[c]pyridine analogs offer a novel structural scaffold [4]. This is critical for drug development professionals seeking lead compounds that can bypass existing resistance mechanisms (e.g., target-site mutations in GABA or nACh receptors) prevalent in P. xylostella populations.

Self-Validating Experimental Methodologies

To ensure high-fidelity data, the evaluation of these analogs relies on strictly controlled, self-validating bioassays. The causality behind each procedural step is critical for eliminating false positives caused by solvent toxicity or environmental variables.

Protocol 1: Standardized Leaf Dip Bioassay (for P. xylostella)
  • Solution Preparation: Dissolve the synthesized cyclopenta[c]pyridine derivative in a minimal volume of acetone, then dilute with distilled water containing 0.1% Triton X-100.

    • Causality: Triton X-100 acts as a surfactant, breaking the surface tension of the highly hydrophobic cabbage leaf cuticle. This ensures uniform distribution of the active ingredient, preventing localized high-dose zones that artificially skew mortality data [1].

  • Leaf Treatment: Submerge fresh, untreated cabbage leaf discs (5 cm diameter) into the test solution for exactly 15 seconds.

    • Causality: A standardized immersion time guarantees reproducible dose-loading per unit area of plant tissue.

  • Internal Control Validation: Concurrently submerge a separate batch of leaf discs in a solvent-surfactant solution lacking the active compound.

    • Causality: This negative control isolates the intrinsic toxicity of the cyclopenta[c]pyridine analog from any baseline lethality caused by the carrier solvent or handling stress. If control mortality exceeds 5%, the assay must be invalidated.

  • Infestation & Incubation: Air-dry the leaves at ambient temperature, place them in sterile Petri dishes, and introduce 10 third-instar P. xylostella larvae per dish. Incubate at 25±1°C with a 16:8 (Light:Dark) photoperiod.

  • Mortality Assessment: Record mortality at 48 and 72 hours. Larvae are considered dead if they fail to exhibit coordinated movement when prodded with a fine brush.

Leaf_Dip_Protocol Sol 1. Formulate (Solvent + Surfactant) Dip 2. Standardized Dip (15s Immersion) Sol->Dip Dry 3. Air Dry (Ambient) Dip->Dry Control Negative Control (Solvent Only) Control->Dip Parallel Infest 4. Infest (L3 Larvae) Dry->Infest Assess 5. Assess Mortality (Validate <5% Control) Infest->Assess

Caption: Self-validating workflow of the leaf dip bioassay ensuring reproducible dose-loading.

Protocol 2: Immersion Method (for Aphis laburni)
  • Preparation of Aphid Cohorts: Transfer 30 healthy, apterous (wingless) adult aphids onto fresh broad bean leaves.

  • Direct Immersion: Dip the aphid-infested leaves directly into the cyclopenta[c]pyridine serial dilutions for exactly 5 seconds.

    • Causality: Unlike chewing pests, piercing-sucking insects like aphids require direct contact toxicity evaluation. The brief 5-second dip ensures the spiracles are not mechanically drowned by the liquid, which would artificially inflate mortality rates.

  • Recovery & Evaluation: Carefully absorb excess fluid from the leaves with filter paper to prevent fungal growth and secondary mortality. Assess mortality after 24 and 48 hours.

Conclusion

Cyclopenta[c]pyridine derivatives represent a highly promising, synthetically accessible class of agrochemicals. By strategically modifying the 4- and 5-positions of the cerbinal scaffold, researchers can engineer molecules that outperform traditional botanical insecticides like rotenone. As resistance to diamides and avermectins continues to grow, these novel analogs offer a critical new tool in the management of resistant P. xylostella and Aphis spp. populations.

References

  • Tan, J., et al. "Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives." Journal of Agricultural and Food Chemistry, ACS Publications, Jan 2025. Available at: [Link]

  • Li, L., et al. "Novel Cyclopenta[c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides." Journal of Agricultural and Food Chemistry, ACS Publications, Mar 2024. Available at: [Link]

  • Zhang, X., et al. "Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives." Molecules, MDPI, Oct 2022. Available at: [Link]

Predictive Modeling of Ion Selectivity in Pyridine-Based Cryptands: A DFT Computational Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently see drug development professionals and supramolecular chemists grapple with a common bottleneck: synthesizing complex macrobicyclic ligands only to discover they lack the desired ion selectivity. Pyridine-based cryptands—characterized by their nitrogen-rich cavities and rigid aromatic bridges—are highly sought after for isolating specific transition metals or heavy alkali/alkaline earth cations.

To bypass costly trial-and-error synthesis, computational chemistry must be deployed. However, not all computational methods are created equal. This guide provides an objective, field-proven comparison of Density Functional Theory (DFT) against alternative methods, equipping you with a self-validating protocol to accurately predict ion selectivity in pyridine-based cryptands.

The Mechanistic Challenge: Pyridine vs. Ether Donors

The selectivity of a cryptand is not merely a function of "hole size." It is dictated by the delicate thermodynamic balance between the energy required to desolvate the metal cation, the energy required to deform the cryptand into a binding conformation, and the intrinsic strength of the host-guest bonds.

Replacing traditional oxygen (ether) donors with nitrogen (pyridine) donors fundamentally alters the cavity's electronic nature. Nitrogen is a softer donor, and metal-nitrogen (M-N) bonds are inherently longer than metal-oxygen (M-O) bonds. Consequently, pyridine-based cryptands often exhibit shifted selectivity toward larger cations (e.g., K⁺, Sr²⁺, Ba²⁺) or specific transition metals, as the expanded cavity size accommodates the longer M-N interaction distances[1]. Furthermore, the inclusion of pyridine introduces structural rigidity and the potential for


 stacking interactions, which heavily influence the host's deformation energy[2].

Methodological Comparison: Finding the Computational Sweet Spot

To predict these complex interactions, researchers must choose an appropriate level of theory. Below is an objective comparison of how different computational methods perform for pyridine-based macrobicycles.

Table 1: Comparative Evaluation of Computational Methods for Cryptand Selectivity
MethodElectron CorrelationSolvation HandlingComputational CostSuitability for Pyridine Cryptands
Molecular Mechanics (MM) NoneExplicit (Slow)Very LowPoor: Fails to capture M-N electronic polarization and charge transfer.
Semi-Empirical (PM6) MinimalImplicitLowModerate: Useful only for initial conformational screening.
DFT (B3LYP) ModerateImplicit (CPCM)HighHigh: The industry standard for accurate geometries and baseline binding energies.
DFT (M06-2X /

B97X-D)
High (Dispersion)Implicit (SMD/CPCM)HighExcellent: Captures critical

stacking and dispersion forces in pyridine rings.
Ab Initio (CCSD(T)) Very HighImplicitProhibitiveImpractical: Computationally unfeasible for macrobicycles (>50 atoms).

The Verdict: DFT is the only practical method that provides the quantum mechanical rigor required to model d-orbital interactions and polarization, without the prohibitive computational cost of post-Hartree-Fock methods.

Functional and Basis Set Selection (The Causality)

Historically, the B3LYP functional paired with the LANL2DZp basis set has been the workhorse for these systems[3]. Causality: LANL2DZp utilizes Effective Core Potentials (ECPs), which are absolutely mandatory when modeling heavy metals (like Rb⁺, Cs⁺, or Ba²⁺) to account for relativistic effects of inner-shell electrons without exploding computational time. However, if your pyridine cryptand relies heavily on


-stacking to stabilize the guest, transitioning to a dispersion-corrected functional like M06-2X  or 

B97X-D
is highly recommended.

Quantitative Performance: Binding vs. Deformation

A common pitfall is looking solely at raw binding energies. True selectivity is a thermodynamic cycle. As demonstrated in recent studies on pyridine-bridged cryptands, the net complexation energy is the raw binding energy minus the deformation energy (the energetic penalty of twisting the cryptand out of its lowest-energy empty state)[2].

Table 2: Representative Thermodynamic Components for Pyridine-Cryptand Complexation

(Synthesized DFT data illustrating the balance of forces in nitrogen-rich cavities)

CationIonic Radius (Å)Deformation Energy (

)
Raw Binding Energy (

)
Net Complexation Energy (

)
Li⁺ 0.76+15.2 kcal/mol-45.1 kcal/mol-29.9 kcal/mol
Na⁺ 1.02+18.4 kcal/mol-56.6 kcal/mol-38.2 kcal/mol
K⁺ 1.38+24.2 kcal/mol-56.7 kcal/mol-32.5 kcal/mol
Mg²⁺ 0.72+21.4 kcal/mol-110.2 kcal/mol-88.8 kcal/mol

Notice how K⁺ has a nearly identical raw binding energy to Na⁺, but the higher deformation penalty required to open the rigid pyridine cavity makes Na⁺ the thermodynamically preferred alkali guest.

Standardized Protocol for Predicting Ion Selectivity

To ensure scientific integrity, your computational workflow must be a self-validating system . Do not skip steps. Follow this protocol to calculate the Gibbs free energy of binding (


).

Step 1: Conformational Sampling (MM / xTB)

  • Action: Generate 50-100 initial conformers of the empty cryptand and the host-guest complex using a low-cost method (e.g., GFN2-xTB).

  • Causality: Macrobicycles are highly flexible. Optimizing only one user-drawn structure almost guarantees you will trap the system in a high-energy local minimum, invalidating your selectivity predictions.

Step 2: Gas-Phase Geometry Optimization (DFT)

  • Action: Optimize the lowest-energy conformers using B3LYP/LANL2DZp (or M06-2X).

  • Causality: We perform this in the gas phase because implicit solvent models can artificially flatten the potential energy surface, leading to geometric artifacts during optimization.

Step 3: Vibrational Frequency Analysis (Self-Validation Checkpoint)

  • Action: Run a frequency calculation on the optimized geometries at the same level of theory.

  • Causality: This serves two critical purposes. First, it validates the structure: the absence of imaginary frequencies confirms you have found a true local minimum. Second, it calculates the Zero-Point Energy (ZPE) and thermal corrections needed to convert electronic energy (

    
    ) to Gibbs free energy (
    
    
    
    ).

Step 4: Single-Point Solvation Modeling

  • Action: Perform a single-point energy calculation on the optimized geometry using the Conductor-like Polarizable Continuum Model (CPCM) or SMD in the target solvent (e.g., water).

  • Causality: Gas-phase calculations drastically overestimate binding strength. In reality, the cryptand must compete with solvent molecules. The CPCM model accurately reproduces experimental aqueous selectivity trends by calculating the massive desolvation penalty of the bare metal cation[4].

Step 5: Basis Set Superposition Error (BSSE) Correction

  • Action: Apply the Counterpoise (CP) correction method to the host-guest complex.

  • Causality: When the host and guest approach each other, their basis functions overlap, artificially lowering the calculated energy. CP correction mathematically removes this artifact, ensuring trustworthiness in your final binding affinity.

Step 6: Thermodynamic Cycle Integration

  • Action: Calculate the final selectivity using the equation:

    
    
    

DFT Computational Workflow Visualization

Below is the logical architecture of the self-validating protocol described above.

DFT_Workflow Start 1. Conformational Sampling (MM / xTB) GeomOpt 2. Geometry Optimization (Gas Phase DFT) Start->GeomOpt FreqCalc 3. Frequency Analysis (Identify True Minima) GeomOpt->FreqCalc Solvation 4. Implicit Solvation (CPCM Single-Point) FreqCalc->Solvation BSSE 5. Counterpoise Correction (Address BSSE) FreqCalc->BSSE Binding 6. Thermodynamic Cycle (Calculate ΔG_bind) Solvation->Binding BSSE->Binding

Figure 1: Self-validating DFT workflow for predicting cryptand-ion binding thermodynamics.

References

  • Host–guest complexes of mixed glycol-bipyridine cryptands: prediction of ion selectivity by quantum chemical calculations, part V. Beilstein Journal of Organic Chemistry.
  • HOST-GUEST COMPLEXES OF TWO ISOMERIC 2,2'-BIOXAZOLE BASED {2}-LEHN-TYPE CRYPTANDS.
  • Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. Int J Mass Spectrom (via PMC).
  • Synthesis, Structure and Supramolecular Properties of a Novel C3 Cryptand with Pyridine Units in the Bridges. MDPI.

Sources

Validation of Molecular Docking Results for 5H-Cyclopenta[c]pyridine Derivatives: A Comparative Workflow Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe drug discovery teams relying too heavily on raw docking scores, leading to high attrition rates during the transition to High-Throughput Medicinal Chemistry (HTMC). The 5H-cyclopenta[c]pyridine scaffold has recently emerged as a privileged structure in two highly distinct therapeutic areas: as covalent and non-covalent inhibitors of the SARS-CoV-2 Main Protease (Mpro) and as neurotropic agents targeting CNS receptors (GABA_A, 5-HT1A).

Validating docking poses for this bicyclic system requires orthogonal computational and experimental workflows. This guide objectively compares industry-standard docking engines and details self-validating experimental protocols to ensure that your computational predictions translate into robust in vitro and in vivo efficacy.

Comparative Analysis of Docking Engines

When docking 5H-cyclopenta[c]pyridine derivatives, the choice of software dictates the handling of the scaffold's rigid core versus its flexible exit vectors (e.g., diazepane or piperazine substituents). Below is an objective comparison of the top three platforms used in recent successful hit-to-lead campaigns.

Table 1: Performance Comparison of Docking Platforms for 5H-Cyclopenta[c]pyridine Scaffolds
Feature / EngineSchrödinger Glide (Premium)AutoDock 4 / Vina (Open-Source)CCDC GOLD (Commercial)
Scoring Function Empirical (GlideScore SP/XP)Empirical / Knowledge-basedFitness (ChemScore / GoldScore)
Conformational Sampling Systematic hierarchical searchLamarckian Genetic AlgorithmGenetic Algorithm
Handling of Exit Vectors Excellent (via induced-fit protocols)Moderate (requires rigid receptor)Superior (highly flexible pockets)
Best Use Case Mpro inhibitors; seamless MM-GBSA integrationCNS receptor (GABA_A) screeningMetalloenzymes & highly flexible targets
Field-Proven Success Optimized a 14 μM Mpro hit to a 16 nM leadIdentified potent anticonvulsantsBroad target profiling

Expert Insight: While AutoDock 4 provides excellent baseline binding energies for CNS targets, Glide's integration with thermodynamic rescoring (MM-GBSA) makes it vastly superior for viral proteases. Glide XP scoring is optimized for speed, which can overestimate hydrogen bond strengths in solvent-exposed pockets like the S1' pocket of Mpro. Therefore, raw docking must be coupled with post-docking validation.

Self-Validating Experimental Protocols

A computational prediction is only a hypothesis until it survives a self-validating experimental loop. The following protocols demonstrate how to establish causality between computational choices and experimental outcomes.

Protocol A: Mpro Inhibitor Validation (The Thermodynamic & Kinetic Workflow)

This workflow was recently utilized to optimize diazepane-linked 5H-cyclopenta[c]pyridine derivatives into potent SARS-CoV-2 Mpro inhibitors, improving affinity from 14 μM to 16 nM .

Step-by-Step Methodology:

  • Primary Docking (Glide SP/XP): Dock the 5H-cyclopenta[c]pyridine library into the Mpro S1 and S2 pockets. Causality: SP (Standard Precision) rapidly filters steric clashes, while XP (Extra Precision) penalizes desolvation.

  • Thermodynamic Rescoring (MM-GBSA): Calculate the binding free energy (ΔG_bind) using the VSGB solvation model. Causality: Docking ignores receptor flexibility and solvent entropy. MM-GBSA incorporates implicit solvation, filtering out false positives. Only progress compounds with ΔG_bind < -32 kcal/mol.

  • Dynamic Validation (100 ns MD Simulation): Run a 100 ns Molecular Dynamics simulation on the top poses. Causality: If the exit vector pointing toward the S1' pocket fluctuates >2.5 Å RMSD, the pose is unstable and the compound is rejected prior to synthesis.

  • HTMC Synthesis & FRET Assay: Synthesize the dynamically stable candidates. Validate using a Fluorescence Resonance Energy Transfer (FRET)-based Mpro enzymatic assay. If the IC50 > 1 μM, feed the structural data back into the MD simulation to recalibrate the MM-GBSA threshold.

Protocol B: CNS Target Validation (The Behavioral Workflow)

For neurotropic applications, piperazino-substituted 5H-cyclopenta[c]pyridines are targeted against GABA_A and 5-HT1A receptors .

Step-by-Step Methodology:

  • Lamarckian Docking (AutoDock 4): Dock the derivatives into the GABA_A receptor (PDB ID: 4COF). Causality: The Lamarckian genetic algorithm excels at finding the global energy minimum for highly basic, protonated piperazine rings in transmembrane receptors.

  • Binding Energy Correlation: Identify compounds forming dual hydrogen bonds (e.g., with Thr176 and Arg180) with binding energies comparable to diazepam (-8.90 kcal/mol).

  • In Vivo Behavioral Validation: Synthesize the top hits and evaluate via the Pentylenetetrazole (PTZ) induced convulsion test in murine models. Causality: The computational binding energy must directly correlate with the experimental Effective Dose (ED50). A mismatch indicates poor blood-brain barrier (BBB) penetration, requiring a recalculation of topological polar surface area (TPSA) in the computational design phase.

Quantitative Data Synthesis

To objectively measure the success of these workflows, we compare the computational thresholds against the final experimental validation metrics.

Table 2: Experimental vs. Computational Validation Metrics
Target SystemScaffold DerivativeComputational Metric (Threshold)Experimental Validation MetricValidation Status
SARS-CoV-2 Mpro Diazepane-linked 5H-cyclopenta[c]pyridineMM-GBSA ΔG < -32 kcal/molFRET Assay IC50: 16 nMConfirmed (Stable in 100ns MD)
GABA_A Receptor Piperazino-substituted 5H-cyclopenta[c]pyridineAutoDock Energy ≈ -8.81 kcal/molPTZ Test ED50: 23.8 mg/kgConfirmed (In vivo efficacy)

Workflow Visualization

The following diagram illustrates the self-validating loop required to optimize 5H-cyclopenta[c]pyridine derivatives, ensuring that computational predictions are strictly gated by thermodynamic and dynamic filters before entering HTMC.

Workflow N1 Initial Hit: 5H-Cyclopenta[c]pyridine N2 Primary Docking (Glide / AutoDock) N1->N2 N3 Thermodynamic Filter (MM-GBSA ΔG < -32 kcal/mol) N2->N3 Pose Generation N4 Dynamic Validation (100 ns MD Simulation) N3->N4 Top Scored Ligands N5 HTMC Synthesis (Exit Vector Optimization) N4->N5 Stable Poses N6 Experimental Validation (FRET Assay / In Vivo) N5->N6 Synthesized Analogs N6->N1 SAR Feedback Loop

Hit-to-lead validation workflow for 5H-cyclopenta[c]pyridine derivatives using docking and HTMC.

Conclusion

Validating molecular docking results for 5H-cyclopenta[c]pyridine derivatives requires moving beyond static pose generation. By implementing a self-validating system—where Glide SP/XP is filtered by MM-GBSA and 100 ns MD simulations prior to HTMC synthesis—researchers can drastically reduce false positive rates and accelerate the discovery of nanomolar leads.

References

  • Hazemann, J., Kimmerlin, T., Mac Sweeney, A., Bourquin, G., Lange, R., Ritz, D., Richard-Bildstein, S., Regeon, S., & Czodrowski, P. (2025). Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. Journal of Medicinal Chemistry, 68(8), 8269-8294.[Link]

  • Sirakanyan, S. N., Hakobyan, E. K., Geronikaki, A., Spinelli, D., Petrou, A., Kartsev, V. G., Yegoryan, H. A., Jughetsyan, H. V., Manukyan, M. E., & Paronikyan, R. G. (2025). Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c]-2,7-naphthyridines. Pharmaceuticals, 18(4), 597.[Link]

Comparing the biological activity of different 5H-Cyclopenta[c]pyridine isomers

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity of 5H-Cyclopenta[c]pyridine Isomers and Derivatives: A Technical Guide for Agrochemical and Pharmaceutical Development

As a Senior Application Scientist, my objective in evaluating novel chemical scaffolds is not merely to report end-point efficacy, but to deconstruct the molecular causality driving these biological interactions. The 5H-cyclopenta[c]pyridine scaffold, a core structural motif found in monoterpene pyridine alkaloids (MTPAs), has emerged as a highly privileged structure in the development of new bioactive agents[1].

This guide provides an objective, data-driven comparison of 5H-cyclopenta[c]pyridine isomers and their highly active 5-aryl substituted derivatives. By analyzing their performance against established commercial alternatives, we can map the direct relationship between structural isomerism and biological efficacy.

Structural Isomerism and Mechanistic Implications

The precise position of the nitrogen atom within the fused bicyclic system dictates the molecule's hydrogen-bonding capacity, electron density, and steric profile. Comparing the [c]-isomer to its [b]-isomer counterpart reveals critical mechanistic differences:

  • 5H-Cyclopenta[b]pyridine (1-Pyrindine): In this isomer, the nitrogen is located at position 1, adjacent to the cyclopentane fusion. This proximity creates localized steric hindrance that can impede optimal alignment within tight receptor binding pockets, often limiting broad-spectrum efficacy.

  • 5H-Cyclopenta[c]pyridine (2-Pyrindine): Shifting the nitrogen to position 2 alleviates this steric clash. This structural modification enhances the solvent accessibility of the nitrogen lone pair, facilitating stronger hydrogen-bonding interactions with target proteins, such as the Tobacco Mosaic Virus (TMV) coat protein[2]. Furthermore, the [c]-isomer serves as a robust scaffold for structural modifications; introducing aromatic rings via 3 at the 5-position significantly tunes the biological activity profile[3].

SAR_Workflow Core Cyclopenta[c]pyridine Core Scaffold IsomerB [b]-Isomer (1-Pyrindine) Core->IsomerB Nitrogen at Pos 1 IsomerC [c]-Isomer (2-Pyrindine) Core->IsomerC Nitrogen at Pos 2 Sub_4k m-Methoxyphenyl Substitution (4k) IsomerC->Sub_4k Electrophilic Substitution Sub_4i 3,4,5-Trifluorophenyl Substitution (4i) IsomerC->Sub_4i Cross-Coupling Bio_TMV TMV Coat Protein Binding (Antiviral) Sub_4k->Bio_TMV Enhanced H-Bonding Bio_Fungi Mycelial Growth Inhibition (Fungicidal) Sub_4i->Bio_Fungi High Lipophilicity

Logical relationship of isomeric scaffolds and substituent effects on bioactivity.

Quantitative Performance Comparison

Recent synthetic efforts have leveraged the natural product cerbinal to generate novel 5-aryl-cyclopenta[c]pyridine derivatives[2]. The nature and substitution pattern of the 5-aryl ring are critical for determining the primary axis of biological activity[3].

  • Antiviral Efficacy: The presence of a methoxy group at the meta position of the phenyl ring (Compound 4k) provides optimal electron density, resulting in in vivo anti-TMV activity that surpasses the commercial standard, Ribavirin[2].

  • Fungicidal Efficacy: Conversely, introducing electron-withdrawing groups, such as the fluorine atoms in Compound 4i, drastically increases the molecule's lipophilicity, resulting in exceptional broad-spectrum fungicidal activity against agricultural pathogens[3].

Table 1: Comparative Efficacy of 5-Aryl-Cyclopenta[c]pyridine Derivatives vs. Commercial Standards

CompoundStructural ModificationTarget / PathogenEfficacy / Inhibition RateConcentration
Compound 4k m-Methoxyphenyl substitutionTMV (In vivo Inactivation)51.1 ± 1.9%500 μg/mL
Compound 4k m-Methoxyphenyl substitutionTMV (In vivo Protection)53.8 ± 2.8%500 μg/mL
Ribavirin (Control) Commercial StandardTMV (In vivo Inactivation)39.1 ± 2.6%500 μg/mL
Compound 4i 3,4,5-Trifluorophenyl substitutionSclerotinia sclerotiorum91.9%50 μg/mL
Compound 4i 3,4,5-Trifluorophenyl substitutionBotrytis cinerea75.0%50 μg/mL

(Data sourced from 2[2])

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological evaluation of these isomers must rely on self-validating methodologies. The protocols below are designed to establish direct causality between the chemical structure and the observed phenotype.

Protocol 1: In Vivo Antiviral Efficacy (Half-Leaf Method for TMV)

Causality Focus: The half-leaf method is employed to eliminate physiological variations between different host plants. By applying the test compound to one half of the leaf and the control to the other, the leaf acts as its own internal baseline. This ensures that any reduction in viral lesions is strictly due to the compound's intrinsic activity rather than systemic plant immunity variations.

  • Inoculation: Mechanically inoculate the leaves of Nicotiana glutinosa with TMV using a carborundum abrasive to facilitate viral entry into the epidermal cells.

  • Compound Application: Apply the 5-aryl-cyclopenta[c]pyridine derivative (e.g., Compound 4k at 500 μg/mL) to the left half of the leaf. Apply the solvent control (or Ribavirin) to the right half.

  • Incubation: Maintain the plants in a controlled greenhouse environment (25°C, 12h light/dark cycle) for 3-4 days to allow for localized lesion development.

  • Orthogonal Validation: Count the local lesions. To self-validate the phenotypic data, perform in silico molecular docking of the test compound against the TMV coat protein. A high phenotypic inhibition rate must correlate with favorable binding free energy (ΔG) in the docking simulation, confirming that access to the benzene ring enhances the binding affinity for TMV receptor proteins[2].

Protocol 2: Fungicidal Activity (Mycelial Growth Rate Method)

Causality Focus: Measuring radial mycelial growth on agar ensures that the observed inhibition is a direct result of the compound's toxicity to the fungus, isolating the variable from complex plant-pathogen interactions.

  • Media Preparation: Dissolve the test compound (e.g., Compound 4i) in a minimal volume of solvent and uniformly disperse it into molten Potato Dextrose Agar (PDA) to achieve a final concentration of 50 μg/mL.

  • Inoculation: Place a 5 mm mycelial plug of the target pathogen (e.g., Sclerotinia sclerotiorum) at the exact geometric center of the PDA plate.

  • Incubation & Measurement: Incubate at 24°C. Measure the radial growth of the mycelium using digital calipers once the control plate (solvent only) is fully colonized.

  • Validation: Calculate the EC50 values by testing a gradient of concentrations. A linear dose-response curve validates that the inhibition is compound-driven and not an artifact of solvent toxicity or media contamination.

Conclusion

The 5H-cyclopenta[c]pyridine scaffold represents a highly tunable platform for agrochemical and pharmaceutical discovery. By understanding the electronic causality of the [c]-isomer—specifically how the nitrogen position enhances receptor binding—and employing rigorous, self-validating experimental designs, researchers can systematically optimize these derivatives. The strategic introduction of specific aryl groups at the 5-position yields compounds that not only match but frequently exceed the performance of established commercial agents.

References

  • Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives Source: MDPI URL:[Link]

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives Source: ACS Publications URL:[Link]

Sources

Comparative analysis of synthetic routes to functionalized cyclopenta[b]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

The cyclopenta[b]pyridine scaffold is a privileged bicyclic framework embedded in numerous bioactive compounds and clinically approved therapeutics, including the migraine treatments Ubrogepant and Atogepant, as well as the fourth-generation antibiotic Cefpirome[1]. Because this rigid molecular scaffold restricts conformational flexibility—thereby enhancing target binding affinity and specificity—developing efficient, atom-economical synthetic routes to functionalized cyclopenta[b]pyridines is a high priority in medicinal chemistry.

As a Senior Application Scientist, I have evaluated the current landscape of cyclopenta[b]pyridine synthesis. Historically, constructing this fused system required harsh conditions and step-heavy linear sequences. Today, the field has shifted toward cascade transformations, photoredox catalysis, and green multicomponent reactions (MCRs).

This guide provides an objective, comparative analysis of three state-of-the-art synthetic routes, detailing the mechanistic causality behind each approach and providing self-validating experimental protocols to ensure reproducibility in your laboratory.

Route 1: Pd(0) π-Lewis Base-Initiated Cascade Transformations

Recent advancements have introduced transition-metal-catalyzed cascade reactions that build the bicyclic core from acyclic precursors in a single operation. A premier example is the Pd(0) π-Lewis base-initiated cascade transformation of 1,3-enyne-tethered malononitriles [2].

Mechanistic Causality: This route leverages the unique ability of Pd(0) to coordinate with the alkene moiety (η²-coordination). The resulting back-donation enhances the nucleophilicity of the alkyne, promoting an intramolecular vinylogous addition to the pendent cyano group. The transient azapalladacyclic intermediate then undergoes cis/trans isomerization, Suzuki coupling with an arylboronic acid, and a spontaneous 6π-aza-electrocyclization. A final oxidative aromatization yields the highly functionalized cyclopenta[b]pyridine.

G A Enyne-Tethered Malononitrile B η²-Pd(0) Coordination & Vinylogous Addition A->B Pd(PPh3)4 C Azapalladacyclic Intermediate B->C Isomerization D Suzuki Coupling & 6π-Aza-Electrocyclization C->D Ar-B(OH)2 E Cyclopenta[b]pyridine Architecture D->E Oxidative Aromatization

Fig 1: Pd(0)-catalyzed cascade pathway from enyne-tethered malononitriles.
Step-by-Step Protocol: Pd(0) Cascade Synthesis

Self-Validating Checkpoint: The reaction progresses from a pale yellow solution to a deep amber color upon the formation of the azapalladacycle, eventually precipitating Pd black upon completion.

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine 1,3-enyne-tethered malononitrile (0.2 mmol), arylboronic acid (0.3 mmol, 1.5 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Solvent Addition: Inject anhydrous toluene (2.0 mL) and a hydrogen acceptor (e.g., PhCOCF₃) to facilitate the final oxidative aromatization.

  • Thermal Activation: Seal the tube and heat to 60 °C. Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the enyne starting material (typically 4–6 hours) validates the completion of the cascade.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium residues. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography to isolate the functionalized cyclopenta[b]pyridine.

Route 2: Photoredox-Catalyzed [3+2] Cycloadditions

For researchers targeting partially saturated derivatives (e.g., octahydro-1H-cyclopenta[b]pyridines), visible-light photoredox catalysis offers a mild, highly diastereoselective alternative [3]. This method utilizes cyclopropylamines and olefins to construct the cyclopentane ring, which is subsequently fused into a pyridine derivative.

Mechanistic Causality: Upon irradiation, a Ru(II) photocatalyst is excited and oxidizes the cyclopropylamine to a nitrogen radical cation. This highly reactive species undergoes spontaneous ring-opening to generate a β-carbon radical iminium ion. This intermediate acts as an electrophilic radical, adding intermolecularly to an electron-deficient olefin (a Giese-type reaction). Subsequent cyclization forms the cyclopentane core, which is then subjected to a Pd-catalyzed Buchwald-Hartwig amination to close the piperidine ring, yielding the bicyclic scaffold.

G A Cyclopropylamine + Olefin B Nitrogen Radical Cation A->B Ru(II)* / hν C β-Carbon Radical Iminium Ion B->C Ring Opening D Intermolecular Addition (Giese Reaction) C->D Radical Addition E Cyclopentane Intermediate D->E Cyclization F Octahydro-1H- cyclopenta[b]pyridine E->F Pd-Catalyzed Amination

Fig 2: Photoredox-driven [3+2] cycloaddition and subsequent amination.
Step-by-Step Protocol: Photoredox Cycloaddition

Self-Validating Checkpoint: The luminescence of the Ru(II) complex will visibly quench upon the addition of the cyclopropylamine, confirming active single-electron transfer (SET).

  • Photocatalyst Setup: In a dry vial equipped with a stir bar, add cyclopropylamine (0.5 mmol), olefin (1.0 mmol), and ₂ (2 mol%).

  • Degassing: Dissolve the mixture in degassed CH₃CN (5 mL). Sparge the solution with argon for 15 minutes.

  • Irradiation: Place the vial approximately 5 cm from a 14W blue LED strip. Stir at room temperature for 12–24 hours.

  • Intermediate Isolation: Remove the solvent and purify the cyclopentane intermediate via silica gel chromatography.

  • Ring Closure: Subject the major diastereomer to Buchwald-Hartwig amination conditions (Pd₂(dba)₃, Tol-BINAP, NaOtBu, toluene, 100 °C) to afford the octahydro-1H-cyclopenta[b]pyridine.

Route 3: Green Multicomponent Reactions (MCRs)

When atom economy, environmental sustainability, and rapid library generation are the primary goals, multicomponent reactions (MCRs) are unmatched. A prime example is the formal [3+3] cyclocondensation of 4,5-dibenzoyl-1H-pyrrole-2,3-diones with 3-aminocyclopent-2-enone [4].

Mechanistic Causality: This approach relies on the sequential nucleophilic attack and condensation of highly reactive building blocks in a single pot. The enamine nucleophilically attacks the electrophilic centers of the pyrroledione, followed by intramolecular cyclization and the elimination of water. Because all reactants are consumed to form the final product with minimal byproducts, this route boasts exceptional atom economy and can often be performed in green solvents like water or ethanol.

G A 4,5-Dibenzoyl-1H- pyrrole-2,3-dione C One-Pot Cyclocondensation A->C B 3-Aminocyclopent- 2-enone B->C D 5H-Cyclopenta[b]pyridine Derivative C->D H2O Elimination High Atom Economy

Fig 3: Convergent [3+3] cyclocondensation via multicomponent reaction logic.
Step-by-Step Protocol: [3+3] Cyclocondensation

Self-Validating Checkpoint: The reaction is characterized by the precipitation of the product directly from the reaction mixture, allowing for isolation via simple filtration rather than chromatography.

  • Reagent Mixing: In a round-bottom flask, dissolve 4,5-dibenzoyl-1H-pyrrole-2,3-dione (1.0 mmol) and 3-aminocyclopent-2-enone (1.0 mmol) in glacial acetic acid or an ethanol/water mixture (10 mL).

  • Reflux: Heat the mixture to reflux. Monitor the reaction via TLC. The formation of a dense precipitate typically occurs within 2–4 hours.

  • Isolation: Cool the reaction mixture to room temperature. Filter the precipitated solid using a Büchner funnel.

  • Washing & Drying: Wash the solid with cold ethanol (2 × 5 mL) and dry under a vacuum to yield the analytically pure functionalized 5H-cyclopenta[b]pyridine.

Quantitative Data Comparison

To guide your synthetic planning, the following table summarizes the performance metrics of the three methodologies based on recent literature data.

ParameterPd(0) Cascade TransformationPhotoredox [3+2] CycloadditionGreen MCRs ([3+3] Cyclocondensation)
Typical Yields 65% – 85%58% – 89% (over 2 steps)75% – 95%
Step Economy High (1-pot cascade)Moderate (2–3 discrete steps)Very High (1-pot convergent)
Atom Economy Moderate (requires H-acceptors)Moderate (requires oxidant/base)Excellent (water is the main byproduct)
Stereocontrol Moderate (enantioselective variants exist)Excellent (high diastereoselectivity)N/A (typically yields aromatic/planar cores)
Scalability Moderate (limited by Pd cost)Low-Moderate (limited by light penetration)High (easily scaled to multi-gram quantities)
Primary Application Complex, highly substituted aromatic coresSaturated/partially saturated scaffoldsRapid library generation for screening

Conclusion

The selection of a synthetic route to cyclopenta[b]pyridines must be dictated by the target molecule's structural requirements. If your goal is to synthesize a library of heavily substituted, fully aromatic scaffolds for high-throughput screening, Green MCRs offer the most robust and scalable solution. Conversely, if your target requires a specific stereochemical configuration within a partially saturated core, the Photoredox [3+2] Cycloaddition provides unparalleled diastereocontrol. Finally, for complex architectures requiring precise functional group positioning from simple acyclic precursors, the Pd(0) Cascade represents the cutting edge of modern synthetic methodology.

References

  • ACS Publications. (2026). Construction of Cyclopenta[b]pyridine Frameworks via Pd(0) π-Lewis Base-Initiated Cascade Reaction of Enyne-Tethered Malononitriles. Organic Letters. Retrieved from [Link]

  • Zheng, et al. (n.d.). Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis. PMC - National Institutes of Health. Retrieved from[Link]

  • Antonova, D. I., Dmitrieva, M. V., & Maslivets, A. N. (2019). [3+3] Cyclocondensation of 4,5-Dibenzoyl-1H-pyrrole-2,3-diones with 3-Aminocyclopent-2-enone. Synthesis of Cyclopenta[b]pyridines. Russian Journal of Organic Chemistry. Retrieved from [Link]

The Convergence of Silicon and Bench: A Comparison Guide to Cross-Validating Pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Pyridine derivatives are foundational pharmacophores in modern medicinal chemistry, ubiquitous in FDA-approved therapeutics ranging from anti-inflammatory agents to targeted oncology drugs. Their popularity stems from their unique physicochemical properties: the nitrogen atom acts as a potent hydrogen-bond acceptor, while the aromatic ring facilitates


 stacking with target proteins.

However, the rapid design of novel pyridine derivatives presents a critical challenge. Relying solely on empirical, bench-top experimentation is cost-prohibitive and time-consuming. Conversely, relying exclusively on computational (in silico) predictions introduces risks due to algorithmic approximations, such as the neglect of explicit solvation or protein flexibility.

To achieve high-confidence lead optimization, researchers must employ a cross-validation paradigm —a self-validating loop where computational predictions are rigorously benchmarked against experimental data. This guide objectively compares computational methodologies with their experimental counterparts, providing causality-driven protocols and benchmark data for pyridine derivatives.

The Cross-Validation Paradigm

Effective drug development requires a continuous feedback loop between in silico modeling and in vitro/in vivo reality. By quantifying the error margins between predicted and observed values, researchers can refine their computational models to achieve higher predictive power.

G Comp Computational Predictions (DFT, Docking, MD) CrossVal Statistical Cross-Validation (RMSD, R², Mean Error) Comp->CrossVal Exp Experimental Benchmarks (XRD, NMR, Assays) Exp->CrossVal Refine Model Refinement & Mechanistic Insight CrossVal->Refine Refine->Comp Feedback Loop

Fig 1. The iterative cross-validation loop bridging computational predictions and experimental data.

Structural Elucidation: DFT vs. X-Ray Crystallography

Before evaluating biological activity, the exact 3D conformation of a pyridine derivative must be confirmed. Density Functional Theory (DFT) is the gold standard for predicting molecular geometry, but it must be cross-validated against Single-Crystal X-Ray Diffraction (SC-XRD).

The Causality Behind the Comparison

Why do discrepancies occur between DFT and SC-XRD? DFT optimizations are typically performed in a vacuum (gas phase) or using implicit solvent models. They calculate the molecule in an isolated state. SC-XRD, however, captures the molecule in a solid crystalline lattice, where intermolecular forces (like hydrogen bonding and crystal packing) can distort bond angles and lengths. A mean bond length difference of 0.01–0.02 Å is considered a highly successful cross-validation[1].

Quantitative Data Comparison

Table 1: Structural and Physicochemical Cross-Validation of Pyridine Derivatives

Compound / PropertyComputational MethodPredicted ValueExperimental MethodExperimental ValueDeviation / Error
PDPF (Bond Length)DFT (B3LYP/6-311++G(d,p))Calculated MatrixSC-XRDObserved MatrixMean diff: 0.00875 Å[1]
Nicotinamide (pKa)DFT (WB97XD/6-31+Gdp)3.35NMR / Titration3.350.00[2]
Pyridoxine (pKa)DFT (WB97XD/6-31+Gdp)5.25NMR / Titration5.20 - 5.240.01 - 0.05[2]

Note: For pKa determination, the WB97XD functional significantly outperforms B3LYP. B3LYP fails to adequately capture long-range dispersion forces in aqueous environments, whereas WB97XD incorporates empirical dispersion corrections vital for thermodynamic protonation cycles[2].

Protocol: Self-Validating Structural Cross-Validation

Step 1: Computational Geometry Optimization (DFT)

  • Construct the 3D model of the pyridine derivative using GaussView or Avogadro.

  • Submit the structure for optimization using the B3LYP functional and the 6-311++G(d,p) basis set. Rationale: The diffuse functions ("++") are critical for accurately modeling the lone pair electrons on the pyridine nitrogen[1].

  • Run a frequency calculation to ensure the absence of imaginary frequencies, validating that the structure is a true energy minimum.

Step 2: Experimental SC-XRD

  • Grow single crystals via slow evaporation in a suitable solvent system (e.g., n-hexane/ethyl acetate).

  • Mount a suitable crystal on a diffractometer equipped with Mo-K

    
     radiation (
    
    
    
    = 0.71073 Å).
  • Solve the structure using direct methods (e.g., SHELXT).

  • Internal Validation: Ensure the final

    
     factor is < 0.05. A higher R-factor indicates poor crystal quality or an incorrect structural model, invalidating the cross-validation.
    

Step 3: Statistical Comparison

  • Overlay the DFT-optimized structure with the SC-XRD .cif file using molecular visualization software (e.g., PyMOL).

  • Calculate the Root Mean Square Deviation (RMSD) for all non-hydrogen atoms.

Target Binding Affinity: Molecular Docking vs. In Vitro Assays

Predicting how a pyridine derivative interacts with a biological target (e.g., an enzyme or receptor) is the core of rational drug design. Molecular docking predicts the binding pose and affinity (


), but these scores must be anchored by experimental enzyme kinetics (

or

).
The Causality Behind the Comparison

Docking algorithms use scoring functions to estimate the free energy of binding. However, they often treat the protein as rigid and struggle with the entropic penalties of displacing water molecules. Cross-validating with in vitro assays confirms whether the predicted hydrogen bonds (e.g., between the pyridine nitrogen and target residues) translate to actual thermodynamic stability in a biological buffer.

G LigPrep Ligand Preparation (Energy Minimization) Dock Molecular Docking (Scoring Function) LigPrep->Dock Correlate Linear Regression (ΔG_bind vs ln(Ki)) Dock->Correlate Predicted ΔG Synth Chemical Synthesis (Pyridine Scaffold) Assay In Vitro Assay (IC50 / Ki Determination) Synth->Assay Assay->Correlate Experimental Ki

Fig 2. Parallel workflow for cross-validating computational docking scores with in vitro assay kinetics.

Quantitative Data Comparison

Table 2: Binding Affinity Cross-Validation

Compound ScaffoldBiological TargetComputational MethodDocking Score (kcal/mol)Experimental AssayExperimental Result
Pyridine deriv. (5m) Kinesin Eg5AutoDock / Glide-9.52In vitro enzyme assay

= 0.105

M[3]
Pyridine deriv. (4r) Kinesin Eg5AutoDock / Glide-7.67In vitro enzyme assay

= 2.39

M[3]
Pyridine deriv. (8) AChEMolecular Docking-7.51Toxicity Index AnalysisHighest bioefficacy[4]

Note: The strong correlation between the highly negative docking score of compound 5m (-9.52 kcal/mol) and its potent experimental


 (0.105 

M) validates the computational model's ability to rank pyridine-based Kinesin Eg5 inhibitors[3].
Protocol: Self-Validating Binding Affinity Workflow

Step 1: In Silico Molecular Docking

  • Retrieve the target protein crystal structure from the Protein Data Bank (PDB).

  • Prepare the protein by adding polar hydrogens, assigning proper protonation states at pH 7.4, and removing co-crystallized water molecules (unless they are known to bridge critical interactions).

  • Define the grid box around the active site.

  • Dock the pyridine derivatives. Internal Validation: Re-dock the native co-crystallized ligand first. If the RMSD between the docked pose and the crystal pose is > 2.0 Å, the docking parameters are invalid and must be adjusted.

Step 2: In Vitro Enzyme Inhibition Assay

  • Synthesize and purify the pyridine derivatives (>95% purity via HPLC).

  • Prepare a serial dilution of the compound in DMSO, ensuring the final DMSO concentration in the assay buffer does not exceed 1% (to prevent protein denaturation).

  • Incubate the target enzyme (e.g., Kinesin Eg5) with the compound, followed by the addition of the substrate.

  • Measure product formation continuously using a spectrophotometer or fluorometer.

  • Internal Validation: Run a positive control (a known inhibitor) and a negative control (vehicle only). Calculate the

    
     using non-linear regression analysis. Convert 
    
    
    
    to
    
    
    using the Cheng-Prusoff equation.

Step 3: Cross-Validation Analysis

  • Plot the experimental binding free energy (

    
    ) against the computational docking score (
    
    
    
    ).
  • Calculate the Pearson correlation coefficient (

    
    ). An 
    
    
    
    indicates a robust predictive model suitable for virtual screening of further pyridine analogs.

Conclusion

The rational design of pyridine derivatives cannot exist in a vacuum. While computational tools like DFT and Molecular Docking provide rapid, atomistic insights into structural and binding phenomena, they are models—not reality. By rigorously cross-validating these predictions against SC-XRD, NMR, and in vitro kinetic assays, researchers establish a self-validating feedback loop. This not only ensures the scientific integrity of the current lead compounds but also calibrates the computational models to accelerate future drug discovery pipelines with unprecedented accuracy.

References

  • Structural and Computational Analysis of a Triclinic Pentafluorophenylurea Based Pyridine Derivative: A DFT-Based Approach Chemical Methodologies URL: [Link]

  • Determination of the pKa values of some pyridine derivatives by computational methods Bulgarian Chemical Communications URL: [Link]

  • Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4-dihydropyrimidine-2(1H)-one scaffolds PMC / NIH URL: [Link]

  • Chemical design, preparation, agricultural bioefficacy valuation, and molecular docking of some pyridine containing compounds ResearchGate URL: [Link]

Sources

Safety Operating Guide

5H-Cyclopenta[C]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the integration of novel heterocyclic building blocks into drug discovery pipelines, I approach laboratory safety as an engineered system. 5H-Cyclopenta[c]pyridine and its saturated derivatives (such as 6,7-dihydro-5H-cyclopenta[c]pyridine) are highly valuable bicyclic scaffolds in medicinal chemistry. However, their structural properties—an electron-rich pyridine ring fused to a cyclopentane system—impart specific reactivity and hazard profiles.

Proper disposal of these compounds is not merely a regulatory checklist; it is a critical operational safeguard. Because these derivatives are typically highly flammable, mildly basic, and present acute toxicity risks, their disposal protocols must be driven by physicochemical causality[1].

Here is the comprehensive, step-by-step operational guide for the safe handling, containment, and disposal of 5H-Cyclopenta[c]pyridine waste.

Hazard Profile & Physicochemical Data

To design an effective disposal protocol, we must first establish the molecular hazards. The basicity of the pyridine nitrogen makes these compounds reactive with strong acids, while their volatile organic nature makes them highly flammable.

Below is a synthesized hazard profile based on representative 5H-cyclopenta[c]pyridine derivatives used in laboratory settings[1][2].

Table 1: Physicochemical and Hazard Summary of 5H-Cyclopenta[c]pyridine Derivatives

ParameterOperational Data & Causality
GHS Hazard Statements H225: Highly flammable liquid and vapour.H302: Harmful if swallowed.H315 / H319: Causes skin/serious eye irritation.H335: May cause respiratory irritation.
Chemical Incompatibilities Strong oxidizing agents, strong acids, and strong reducing agents. Mixing waste with these can trigger exothermic decomposition[1].
Decomposition Products Thermal degradation yields toxic fumes, specifically Carbon Monoxide (CO) and Nitrogen Oxides (NOx)[2].
Storage Requirements 2–8°C for pure reagents; waste must be kept in tightly closed containers in a cool, well-ventilated flammables cabinet.

Operational Disposal Workflow

The following decision tree dictates the lifecycle of 5H-Cyclopenta[c]pyridine waste from generation to final destruction.

DisposalWorkflow Start 5H-Cyclopenta[c]pyridine Waste Generated Liquid Liquid Waste (Reaction Mixtures/Solvents) Start->Liquid Solid Solid Waste (PPE, Wipes, Flasks) Start->Solid SegregateLiq Segregate as Non-Halogenated Flammable Liquid->SegregateLiq SegregateSol Double-Bag in Chemically Resistant Bags Solid->SegregateSol Container Seal in Spark-Proof HDPE or Glass Containers SegregateLiq->Container SegregateSol->Container Label Attach GHS Labels (H225, H315, H319, H335) Container->Label Storage Store in Grounded Flammables Cabinet Label->Storage Disposal Transfer to Licensed Hazardous Waste Contractor Storage->Disposal

Workflow for the segregation, packaging, and disposal of 5H-Cyclopenta[c]pyridine waste.

Step-by-Step Disposal Methodology

Every step in this protocol is a self-validating system designed to mitigate the specific flammability and toxicity risks associated with cyclopentapyridines.

Step 1: Waste Segregation & Characterization
  • Action: Separate liquid 5H-cyclopenta[c]pyridine waste into "Non-Halogenated Flammable Organic Waste" carboys, unless it has been dissolved in a halogenated solvent (e.g., Dichloromethane), in which case it must go into "Halogenated Waste."

  • Causality: Pyridine derivatives are incompatible with strong oxidizers (e.g., nitric acid, peroxides)[1]. Mixing them in a generic "aqueous waste" container can lead to violent exothermic reactions and the release of toxic NOx gases[2].

Step 2: Primary Containment
  • Action: Collect waste in High-Density Polyethylene (HDPE) or heavy-duty glass containers. Ensure the container is completely dry before adding the waste.

  • Causality: Because these compounds are highly flammable (H225), the use of spark-proof tools and grounded, static-resistant funnels is mandatory during waste transfer to prevent electrostatic discharge from igniting the vapors[3].

Step 3: GHS-Compliant Labeling
  • Action: Immediately affix a hazardous waste label to the container. The label must explicitly state the chemical name ("5H-Cyclopenta[c]pyridine derivatives"), the primary hazards (Flammable, Irritant), and the date of first accumulation.

  • Causality: Unlabeled basic/flammable organics pose a severe risk to downstream waste handlers. Explicit GHS pictograms (Flame, Exclamation Mark) ensure immediate visual recognition of the hazard.

Step 4: Temporary Storage & Final Transfer
  • Action: Store sealed waste containers in a dedicated, grounded flammables storage cabinet away from direct sunlight and heat sources[1].

  • Action: Arrange for pickup by a licensed hazardous waste disposal company. Never discharge this chemical into the environment or laboratory drains [3].

  • Causality: 5H-Cyclopenta[c]pyridine derivatives require high-temperature incineration by specialized facilities to safely break down the heterocyclic ring and scrub the resulting nitrogen oxides (NOx) from the exhaust[2].

Emergency Spill Containment Protocol

In the event of a spill during the disposal process, standard aqueous cleanup methods are insufficient and dangerous. Follow this targeted protocol:

  • Evacuate and Ventilate: Immediately relocate non-essential personnel to fresh air. Increase laboratory exhaust ventilation to clear volatile, flammable vapors[1].

  • Eliminate Ignition Sources: Turn off all nearby hot plates, stirrers, and electronic equipment. Use only spark-proof tools for the remainder of the cleanup[3].

  • Containment: Do not use combustible absorbents like sawdust or paper towels. Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[3].

  • Collection: Sweep up the absorbed mixture using a non-sparking brush and dustpan. Place the material into a suitable, tightly closed hazardous waste container[3].

  • Decontamination: Wash the spill area with copious amounts of water and soap only after the bulk organic material has been removed[1].

References

Sources

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